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  • Product: 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate
  • CAS: 105292-71-5

Core Science & Biosynthesis

Foundational

2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate (mPEG3-Chloroformate): A Mechanistic Guide to Bioconjugation and Prodrug Synthesis

Executive Summary As the landscape of targeted therapeutics and biopharmaceuticals evolves, the precise control over a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile has become paramount. 2-[2-(2-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of targeted therapeutics and biopharmaceuticals evolves, the precise control over a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile has become paramount. 2-[2-(2-methoxyethoxy)ethoxy]ethyl chloroformate (commonly referred to as mPEG3-chloroformate) has emerged as a critical, monofunctional PEGylating reagent in modern drug development[1].

Unlike traditional polymeric polyethylene glycol (PEG) derivatives, which suffer from inherent polydispersity that complicates analytical characterization and regulatory approval[2], mPEG3-chloroformate offers a discrete, monodisperse short-chain PEG moiety. By leveraging the highly electrophilic nature of the chloroformate group, this reagent facilitates rapid, predictable bioconjugation with nucleophilic functional groups—primarily forming stable carbamate linkages with amines and cleavable carbonate linkages with alcohols[3]. This whitepaper provides an in-depth mechanistic analysis, validated experimental protocols, and analytical frameworks for utilizing mPEG3-chloroformate in bioconjugation and prodrug engineering.

Molecular Identity & Physicochemical Profiling

Understanding the physicochemical properties of mPEG3-chloroformate is the first step in designing a successful conjugation strategy. The short, flexible, and hydrophilic mPEG3 chain enhances aqueous solubility and shields modified surfaces to reduce immunogenicity[3], while the chloroformate warhead drives the conjugation chemistry.

PropertySpecification / Value
Chemical Name 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate
Common Name mPEG3-Chloroformate
CAS Number 105292-71-5[1]
Molecular Formula C₈H₁₅ClO₅[1]
Molecular Weight 226.65 g/mol [1]
Exact Mass 226.0608 g/mol [1]
InChI Key LSJKXCRCOZGBPX-UHFFFAOYSA-N[1]
Primary Reactivity Nucleophilic Acyl Substitution (Amines, Alcohols, Thiols)[1]
Linkage Formed Carbamates (with amines), Carbonates (with alcohols)[3]

Mechanistic Chemistry & Reactivity Profiling

The core utility of mPEG3-chloroformate lies in its susceptibility to nucleophilic acyl substitution . The highly electronegative chlorine atom and the adjacent oxygen withdraw electron density from the carbonyl carbon, rendering it exceptionally electrophilic[1].

When introduced to a nucleophile—such as the


-amino group of a lysine residue on a protein—the nucleophile attacks the carbonyl carbon, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion as a leaving group, resulting in a stable carbamate linkage and the generation of hydrochloric acid (HCl) as a byproduct[3]. Because HCl can protonate remaining unreacted amines (rendering them non-nucleophilic) or degrade acid-sensitive biomolecules, the reaction mandates the presence of an acid scavenger or a carefully buffered aqueous system.

ReactionMechanics Reagent mPEG3-Chloroformate (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Nucleophile Primary Amine (e.g., Lysine) Nucleophile->Intermediate Product mPEG3-Carbamate Conjugate Intermediate->Product Chloride Elimination Byproduct HCl (Neutralized) Intermediate->Byproduct

Figure 1: Nucleophilic acyl substitution pathway of mPEG3-chloroformate forming a stable carbamate.

Applications in Drug Development & Bioconjugation

Protein and Peptide PEGylation

The covalent attachment of PEG chains to therapeutic proteins (PEGylation) is a proven strategy to increase hydrodynamic radius, thereby reducing the glomerular filtration clearance rate and extending circulatory half-life[4]. While large, polymeric PEGs are used for massive half-life extension, mPEG3-chloroformate is utilized for fine-tuning molecular properties [3]. Modifying a therapeutic peptide with mPEG3 can improve its solubility and membrane permeability without causing the severe steric hindrance that often compromises the biological activity of proteins conjugated to 20 kDa or 40 kDa PEGs[5].

Prodrug Engineering via Carbonate/Carbamate Linkages

In small-molecule drug design, carbamates and carbonates are widely engineered as prodrug linkers due to their tunable stability[6]. By reacting mPEG3-chloroformate with an alcohol-containing active pharmaceutical ingredient (API), a carbonate-linked prodrug is formed. This linkage is relatively stable in systemic circulation but undergoes enzymatic hydrolysis (via esterases) or pH-responsive cleavage in the target microenvironment, releasing the active drug[7]. The addition of the mPEG3 chain significantly enhances the aqueous solubility of highly lipophilic APIs, bypassing formulation bottlenecks.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary causality for reagent choices and in-process controls.

Workflow Step1 1. Target Preparation Equilibrate in pH 8.0 Buffer Step2 2. Conjugation Reaction Add mPEG3-Chloroformate (10x excess) Step1->Step2 Step3 3. Reaction Quenching Add 50 mM Glycine to halt reaction Step2->Step3 Step4 4. Purification Size Exclusion Chromatography (SEC) Step3->Step4 Step5 5. Analytical Validation MALDI-TOF MS & RP-HPLC Step4->Step5

Figure 2: Self-validating experimental workflow for the PEGylation of therapeutic proteins.

Protocol A: Lysine-Targeted PEGylation of a Model Protein

Objective: Form a stable carbamate linkage between mPEG3-chloroformate and surface-accessible lysine residues.

  • Buffer Preparation: Dissolve the target protein (1-5 mg/mL) in 100 mM Borate buffer, pH 8.0.

    • Causality: A pH of 8.0 ensures that a fraction of the lysine

      
      -amines (pKa ~10.5) are deprotonated and nucleophilic, while minimizing the hydroxide-mediated hydrolysis of the chloroformate reagent, which accelerates rapidly above pH 8.5.
      
  • Reagent Preparation: Dissolve mPEG3-chloroformate in anhydrous DMSO to a concentration of 100 mM immediately before use. Chloroformates are highly moisture-sensitive.

  • Conjugation: Add the mPEG3-chloroformate solution dropwise to the protein solution under gentle vortexing to achieve a 10-to-20-fold molar excess. Limit organic solvent concentration to <10% v/v to prevent protein denaturation.

  • Incubation: Stir the reaction at 4°C for 2 hours.

  • Quenching (Self-Validation Step): Add a quenching agent (e.g., 50 mM Glycine or Tris buffer) and incubate for 15 minutes. The primary amines in the quencher will consume any unreacted chloroformate, preventing over-PEGylation and ensuring batch-to-batch consistency.

  • Purification: Remove unreacted reagents and quenched byproducts via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4).

Protocol B: Synthesis of a Small Molecule mPEG3-Carbonate Prodrug

Objective: Conjugate mPEG3-chloroformate to a hydroxyl-containing API.

  • Reaction Setup: In a flame-dried, argon-purged flask, dissolve the API (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add Triethylamine (TEA, 2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

    • Causality: TEA acts as an acid scavenger to neutralize the generated HCl. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the reaction with sterically hindered alcohols[6][7].

  • Conjugation: Cool the mixture to 0°C. Add mPEG3-chloroformate (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC). The disappearance of the API spot validates the completion of the reaction.

  • Workup & Purification: Wash the organic layer with 0.1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Analytical Characterization

Unambiguous identification of the derivatized product is paramount[1]. Because mPEG3 is discrete, analytical validation is highly precise compared to polydisperse PEG mixtures.

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR is critical for confirming small-molecule prodrugs. The successful conjugation is marked by the appearance of the distinctive mPEG multiplet signals between

    
     3.5–3.7 ppm (representing the -CH₂-CH₂-O- backbone) and the terminal methoxy singlet at 
    
    
    
    ~3.3 ppm[1]. Furthermore, the downfield shift of the proton adjacent to the reacted hydroxyl/amine group confirms the site of attachment.
  • Mass Spectrometry (MS):

    • For small molecules, Electrospray Ionization (ESI-MS) will show a precise mass shift of +190.08 Da (the mass of the mPEG3-carbonyl addition minus the lost proton).

    • For proteins, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is utilized to determine the exact degree of substitution (number of PEG molecules attached per protein).

  • Chromatography: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is used to assess purity. The addition of the mPEG3 chain typically decreases the retention time of highly hydrophobic small molecules due to the increased hydrophilicity imparted by the ethylene glycol units.

References

  • Title: Obstacles and pitfalls in the PEGylation of therapeutic proteins - PubMed Source: nih.gov URL: [Link]

  • Title: Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC Source: nih.gov URL: [Link]

  • Title: Site-Specific PEGylation of Therapeutic Proteins - MDPI Source: mdpi.com URL: [Link]

  • Title: A Self-Immolative Linker for the pH-Responsive Release of Amides - PMC Source: nih.gov URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: researchgate.net URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate: A Versatile Reagent for Bioconjugation and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug development and bioconjugation, the precise modification of biomolecules to enhance their therapeutic propertie...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development and bioconjugation, the precise modification of biomolecules to enhance their therapeutic properties is of paramount importance. The covalent attachment of poly(ethylene glycol) (PEG) chains, a process known as PEGylation, has emerged as a leading strategy to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins, peptides, and small molecules. This guide provides a comprehensive technical overview of 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate, a short, monofunctional PEGylating reagent, designed to provide researchers and drug development professionals with the foundational knowledge and practical insights required for its effective utilization.

This document will delve into the core chemical principles of 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate, from its molecular structure and physicochemical properties to its synthesis and reactivity. A significant focus will be placed on its application in the PEGylation of biomolecules, offering detailed experimental protocols and methodologies for the characterization of the resulting conjugates. As a Senior Application Scientist, the aim is to not only present established protocols but also to provide the scientific rationale behind experimental choices, ensuring a self-validating system of methodologies that can be adapted to specific research needs.

Molecular Structure and Physicochemical Properties

2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate is a discrete PEG (dPEG®) reagent characterized by a defined chain length, offering greater homogeneity in the resulting bioconjugates compared to traditional polydisperse PEG reagents.

IUPAC Name: 2-[2-(2-methoxyethoxy)ethoxy]ethyl carbonochloridate[1]

Table 1: Physicochemical Properties of 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate

PropertyValueSource
CAS Number 105292-71-5[2]
Molecular Formula C8H15ClO5[2]
Molecular Weight 226.65 g/mol [2]
Appearance Colorless to light yellow liquid (predicted)General knowledge
Purity Typically ≥95%[2]

The structure of 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate consists of a short triethylene glycol monomethyl ether chain linked to a highly reactive chloroformate group. The methoxy cap at one end of the PEG chain prevents unwanted polymerization, ensuring monofunctionality. The chloroformate group serves as the reactive handle for covalent attachment to nucleophilic residues on biomolecules.

Figure 1: Molecular structure of 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted, CDCl₃, 400 MHz):

  • δ 4.45 (t, 2H): -O-CH₂ -CH₂-O-C(O)Cl

  • δ 3.80 (t, 2H): -O-CH₂-CH₂ -O-C(O)Cl

  • δ 3.70-3.60 (m, 8H): -O-CH₂ -CH₂ -O-

  • δ 3.55 (m, 2H): CH₃-O-CH₂ -

  • δ 3.38 (s, 3H): CH₃ -O-

¹³C NMR (Predicted, CDCl₃, 100 MHz):

  • δ 150.0: -O-C (O)Cl

  • δ 71.9, 70.7, 70.6, 70.5, 69.2, 68.7: Ethoxy chain carbons

  • δ 59.0: C H₃-O-

Synthesis and Reactivity

General Synthesis Route

Chloroformates are typically synthesized by the reaction of the corresponding alcohol with phosgene (COCl₂) or a phosgene equivalent like diphosgene or triphosgene. The synthesis of 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate would involve the reaction of triethylene glycol monomethyl ether with phosgene, typically in an inert solvent and at low temperatures to control the exothermic reaction.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Triethylene glycol\nmonomethyl ether Triethylene glycol monomethyl ether Reaction Vessel\n(Inert solvent, low temp) Reaction Vessel (Inert solvent, low temp) Triethylene glycol\nmonomethyl ether->Reaction Vessel\n(Inert solvent, low temp) Phosgene (COCl2) Phosgene (COCl2) Phosgene (COCl2)->Reaction Vessel\n(Inert solvent, low temp) 2-[2-(2-methoxyethoxy)ethoxy]ethyl\nChloroformate 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate Reaction Vessel\n(Inert solvent, low temp)->2-[2-(2-methoxyethoxy)ethoxy]ethyl\nChloroformate HCl (byproduct) HCl (byproduct) Reaction Vessel\n(Inert solvent, low temp)->HCl (byproduct)

Figure 2: General synthesis workflow for 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate.

A detailed, generalized protocol for the synthesis of a chloroformate from its corresponding alcohol is provided below. Caution: Phosgene is an extremely toxic gas and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Protocol 1: General Synthesis of a Chloroformate

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a scrubbing system for excess phosgene and HCl, place the alcohol (1 equivalent) in a suitable anhydrous solvent (e.g., toluene, dichloromethane).

  • Phosgenation: Cool the solution to 0-5 °C in an ice bath. Bubble phosgene gas (1.1-1.5 equivalents) through the solution at a rate that maintains the desired temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or GC until the starting alcohol is consumed.

  • Workup: Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove excess phosgene. The crude product can be purified by vacuum distillation.

Core Reactivity: Nucleophilic Acyl Substitution

The key to the utility of 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate lies in the high electrophilicity of the carbonyl carbon in the chloroformate group. This makes it highly susceptible to attack by nucleophiles in a nucleophilic acyl substitution reaction, leading to the displacement of the chloride leaving group.

G Nucleophile (e.g., R-NH2) Nucleophile (e.g., R-NH2) Tetrahedral Intermediate Tetrahedral Intermediate Nucleophile (e.g., R-NH2)->Tetrahedral Intermediate Nucleophilic Attack Chloroformate 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate Chloroformate->Tetrahedral Intermediate Carbamate Product Carbamate Product Tetrahedral Intermediate->Carbamate Product Collapse of Intermediate Chloride Ion Chloride Ion Tetrahedral Intermediate->Chloride Ion Loss of Leaving Group

Figure 3: Mechanism of nucleophilic acyl substitution with 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate.

The most common nucleophiles for this reaction in a bioconjugation context are the primary amines found on the N-terminus of proteins and the side chain of lysine residues. The reaction with an amine forms a stable carbamate linkage.

Applications in Drug Development: Protein PEGylation

The primary application of 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate is the PEGylation of therapeutic proteins. This modification can impart several advantageous properties:

  • Increased Hydrodynamic Volume: The attached PEG chain increases the effective size of the protein, which can reduce renal clearance and prolong its circulation half-life.

  • Improved Solubility and Stability: The hydrophilic nature of the PEG chain can enhance the solubility of the protein and protect it from proteolytic degradation.

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system.

Experimental Protocol: PEGylation of Lysozyme

The following protocol provides a detailed methodology for the PEGylation of lysozyme, a model protein, using 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate.

Materials:

  • Lysozyme from chicken egg white

  • 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Hydrochloric acid (1 M)

  • Sodium chloride

  • Dialysis tubing (MWCO 10 kDa)

  • Deionized water

Protocol 2: PEGylation of Lysozyme

  • Protein Solution Preparation: Dissolve lysozyme in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 10 mg/mL.

  • Reagent Preparation: Prepare a stock solution of 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate in a dry, water-miscible organic solvent like acetonitrile or DMSO at a concentration of 100 mg/mL.

  • PEGylation Reaction: While gently stirring the lysozyme solution at 4 °C, add the desired molar excess of the 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate stock solution dropwise. A typical starting point is a 10-fold molar excess of the reagent over the number of available amine groups on the protein.

  • Reaction Incubation: Allow the reaction to proceed for 2-4 hours at 4 °C with continuous gentle stirring.

  • Reaction Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of 20 mM.

  • Purification:

    • Dialysis: Transfer the reaction mixture to a dialysis tube (10 kDa MWCO) and dialyze against deionized water at 4 °C for 48 hours with several changes of water to remove unreacted PEG reagent and other small molecules.

    • Chromatography: Further purify the PEGylated lysozyme from unreacted lysozyme and multi-PEGylated species using ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).

Characterization of PEGylated Proteins

The successful PEGylation of a protein must be confirmed and characterized using appropriate analytical techniques.

Table 2: Techniques for Characterization of PEGylated Proteins

TechniqueInformation Provided
SDS-PAGE Provides a qualitative assessment of the increase in molecular weight of the PEGylated protein.
Size-Exclusion Chromatography (SEC) Separates proteins based on their hydrodynamic radius, allowing for the separation of unreacted protein, mono-PEGylated, and multi-PEGylated species.
Ion-Exchange Chromatography (IEX) Separates proteins based on their net charge. PEGylation can shield charged residues, altering the elution profile.
Mass Spectrometry (MALDI-TOF or ESI-MS) Provides accurate molecular weight information to confirm the degree of PEGylation.

Safety and Handling

General Hazards of Chloroformates:

  • Corrosive: Causes severe skin burns and eye damage.

  • Toxic: May be fatal if inhaled.

  • Flammable: Flammable liquid and vapor.

Recommended Handling Procedures:

  • Ventilation: Always handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. In case of potential inhalation, a respirator may be necessary.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

First Aid Measures:

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate is a valuable tool for researchers and drug development professionals seeking to improve the properties of biomolecules through PEGylation. Its well-defined structure allows for the creation of more homogeneous bioconjugates, leading to better-characterized and more consistent therapeutic products. By understanding its molecular structure, reactivity, and proper handling procedures, and by employing robust analytical techniques for characterization, scientists can effectively leverage this reagent to advance their research and development efforts in the field of biopharmaceuticals.

References

  • PubChem. 2-Methoxyethyl chloroformate. National Center for Biotechnology Information. [Link]

  • PrepChem. Preparation of ethyl chloroformate. [Link]

  • Wikipedia. Ethyl chloroformate. [Link]

  • Moosmann, A., Müller, E., & Böttinger, H. (2014). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. Methods in molecular biology (Clifton, N.J.), 1129, 527–538.
  • Fee, C. J., & Van Alstine, J. M. (2006). PEG-proteins: reaction engineering and separation issues. Chemical Engineering Science, 61(3), 924-939.
  • Roberts, M. J., Bentley, M. D., & Harris, J. M. (2012). Chemistry for peptide and protein PEGylation. Advanced drug delivery reviews, 64, 116-127.
  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.

Sources

Foundational

The Solvation and Reactivity Profile of mPEG3 Chloroformate in Organic Solvents

Executive Summary The precise manipulation of polyethylene glycol (PEG) derivatives is a cornerstone of modern bioconjugation, drug delivery, and the synthesis of Antibody-Drug Conjugates (ADCs). Among these derivatives,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise manipulation of polyethylene glycol (PEG) derivatives is a cornerstone of modern bioconjugation, drug delivery, and the synthesis of Antibody-Drug Conjugates (ADCs). Among these derivatives, mPEG3 chloroformate (methoxy-PEG3-chloroformate) occupies a unique niche. Characterized by an ultra-short, discrete PEG chain (n=3) and a highly electrophilic chloroformate terminus, it is utilized primarily to form stable, hydrolysis-resistant carbamate linkages with primary and secondary amines[1].

This whitepaper provides an in-depth technical analysis of the solubility profile of mPEG3 chloroformate in organic solvents. Crucially, we delineate the boundary between physical solubility and chemical compatibility , providing researchers with the mechanistic causality required to design self-validating, high-yield PEGylation protocols.

Chemical Anatomy and Thermodynamic Principles

The behavior of mPEG3 chloroformate in solution is dictated by its dual-natured molecular architecture:

  • The mPEG3 Backbone: Short-chain PEGs (molecular weight < 700 Da) are typically liquids at room temperature[]. The repeating ether linkages (–CH₂–CH₂–O–) grant the molecule profound amphiphilicity, making it highly miscible in both polar and non-polar environments[].

  • The Chloroformate Terminus: The –O–CO–Cl group is a highly reactive, moisture-sensitive electrophile. While the PEG backbone promotes universal solubility, the chloroformate group strictly dictates solvent compatibility.

Because mPEG3 chloroformate is a liquid, "solubility" in organic solvents is more accurately described as miscibility. The primary challenge in drug development workflows is not achieving dissolution, but preventing premature degradation of the electrophilic headgroup before the target nucleophile (e.g., a peptide or small molecule amine) is introduced.

G mPEG3 mPEG3 Chloroformate Protic Protic Solvents (H2O, MeOH, EtOH) mPEG3->Protic Expose to Aprotic Aprotic Solvents (DCM, THF, DMF) mPEG3->Aprotic Dissolve in Degradation Hydrolysis / Solvolysis (Loss of Reactive Activity) Protic->Degradation Nucleophilic Attack Conjugation Amine Conjugation (Stable Carbamate Linkage) Aprotic->Conjugation Add Target Amine

Fig 1. Chemical compatibility and reaction pathways of mPEG3 chloroformate in organic solvents.

Physical Solubility vs. Chemical Compatibility

When selecting a solvent for mPEG3 chloroformate, researchers must evaluate the solvent's nucleophilicity. Protic solvents will physically dissolve the reagent but will rapidly destroy its chemical utility.

Mechanistic Causality of Solvent Incompatibility
  • Aqueous Environments: Water acts as a nucleophile, attacking the carbonyl carbon of the chloroformate. This forms an unstable carbonic acid monoester intermediate, which rapidly decarboxylates into carbon dioxide, hydrochloric acid (HCl), and inert mPEG3-OH. This degradation pathway can lower the pH of the solution, further complicating bioconjugation[3].

  • Alcohols (Methanol, Ethanol): Alcohols readily dissolve mPEG3 chloroformate but undergo rapid solvolysis to form stable, unreactive mPEG3-alkyl carbonates, rendering the reagent useless for subsequent amine conjugation.

Quantitative & Qualitative Solvent Profile
SolventPhysical SolubilityChemical CompatibilityPrimary Use Case in PEGylation Workflows
Dichloromethane (DCM) Excellent (Miscible)High (Aprotic)Standard solvent for small-molecule PEGylation; easy to evaporate[3].
Tetrahydrofuran (THF) Excellent (Miscible)High (Aprotic)Ideal for low-temperature reactions and precipitations[3].
Dimethylformamide (DMF) Excellent (Miscible)High (Aprotic)Preferred for conjugating highly polar or hydrophobic peptides[4].
Acetonitrile (MeCN) Excellent (Miscible)High (Aprotic)Excellent balance of polarity; often used in HPLC purification[3].
Toluene GoodHigh (Aprotic)Useful for azeotropic drying of the reagent prior to reaction.
Methanol / Ethanol Excellent (Miscible)Zero (Protic)Incompatible. Rapidly forms unreactive mPEG3-alkyl carbonates.
Water / Buffers Excellent (Miscible)Zero (Protic)Incompatible. Rapid hydrolysis yields HCl, CO₂, and mPEG3-OH.

Self-Validating Experimental Protocol: Anhydrous PEGylation

To ensure scientific integrity and high yields, the conjugation of mPEG3 chloroformate to a target amine must be treated as a strict anhydrous workflow. The following protocol is designed as a self-validating system: every step includes a mechanistic rationale to verify the integrity of the reaction.

W Step1 Solvent Drying (Molecular Sieves) Step2 Inert Atmosphere (N2 / Ar Purge) Step1->Step2 Step3 Dissolve mPEG3-Cl in DCM/THF Step2->Step3 Step4 Add Non-Nucleophilic Base (TEA / DIPEA) Step3->Step4 Step5 Add Amine Target (Dropwise) Step4->Step5 Step6 Purification (Extraction/Chromatography) Step5->Step6

Fig 2. Standard anhydrous workflow for mPEG3 chloroformate bioconjugation in organic solvents.

Step-by-Step Methodology

1. Solvent Preparation & Dehydration

  • Action: Select an aprotic solvent (e.g., DCM or THF). Dry the solvent over activated 3Å or 4Å molecular sieves for at least 24 hours prior to use.

  • Causality: Trace moisture in commercial solvents will outcompete the target amine, hydrolyzing the chloroformate and drastically reducing the reaction yield.

2. System Purging

  • Action: Flame-dry the reaction flask and purge the system with an inert gas (Nitrogen or Argon).

  • Causality: mPEG3 chloroformate is highly hygroscopic. Atmospheric moisture is sufficient to initiate degradation during the setup phase.

3. Reagent Dissolution

  • Action: Dissolve the target amine (1.0 equivalent) in the anhydrous solvent.

  • Action: Add 1.5 to 2.0 equivalents of a non-nucleophilic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[4].

  • Causality: The reaction between an amine and a chloroformate generates equimolar amounts of HCl[3]. Without a base to scavenge this acid, the HCl will protonate the remaining unreacted target amines, rendering them non-nucleophilic and halting the reaction prematurely.

4. Dropwise Addition of mPEG3 Chloroformate

  • Action: Chill the reaction vessel to 0°C using an ice bath. Dissolve 1.1 to 1.2 equivalents of mPEG3 chloroformate in a small volume of the anhydrous solvent. Add this solution dropwise to the stirring amine mixture.

  • Causality: The reaction is highly exothermic. Chilling the reaction and adding the reagent dropwise prevents thermal degradation of the target molecule and minimizes side reactions (such as N-migration or over-PEGylation)[5].

5. Reaction Monitoring & Quenching

  • Action: Allow the reaction to slowly warm to room temperature. Monitor completion via TLC or LC-MS (typically 2–4 hours). Once complete, quench the reaction by adding a small amount of methanol.

  • Causality: Methanol safely neutralizes any unreacted mPEG3 chloroformate by converting it into an inert methyl carbonate, preventing unwanted cross-reactivity during the purification phase.

Conclusion

The successful application of mPEG3 chloroformate relies entirely on the rigorous control of its solvation environment. While its short PEG backbone grants it universal miscibility across both protic and aprotic solvents, its electrophilic chloroformate terminus demands strictly anhydrous, aprotic conditions (such as DCM, THF, or DMF) to maintain chemical viability. By understanding the thermodynamic and kinetic vulnerabilities of this reagent, researchers can design robust, high-yield bioconjugation workflows.

References

  • United States Patent 5650234A. Electrophilic polyethylene oxides for the modification of polysaccharides, polypeptides (proteins) and surfaces. Available at:[1]

  • European Patent EP1259563B1 / US Patent. Method for the preparation of 1-benzotriazolyl carbonate esters of water soluble polymers. Available at:[3]

  • World Intellectual Property Organization WO2010126551A1. Potent conjugates and hydrophilic linkers. Available at:[4]

Sources

Exploratory

Chemical Stability of Triethylene Glycol Monomethyl Ether Chloroformate: A Technical Guide

Executive Summary Triethylene Glycol Monomethyl Ether Chloroformate (TEG-Cl) is a specialized heterobifunctional reagent used primarily in the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and pegylated small mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triethylene Glycol Monomethyl Ether Chloroformate (TEG-Cl) is a specialized heterobifunctional reagent used primarily in the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and pegylated small molecules. Its core utility lies in the chloroformate group, which serves as a highly reactive electrophile for forming carbamate (with amines) or carbonate (with alcohols) linkages.

However, this reactivity comes at the cost of significant chemical instability. TEG-Cl is acutely sensitive to hydrolysis (moisture) and thermal decomposition . Unlike simple alkyl chloroformates, the triethylene glycol backbone introduces hygroscopicity, accelerating hydrolytic degradation via an autocatalytic cycle driven by HCl generation.

This guide provides a mechanistic analysis of these instability pathways and establishes rigorous protocols for handling, storage, and quality assessment.

Part 1: Chemical Nature & Reactivity Profile[1]

Structural Analysis[2]
  • Formula: C

    
    H
    
    
    
    ClO
    
    
  • Functional Group: Chloroformate (-O-CO-Cl)

  • Backbone: Triethylene glycol monomethyl ether (mPEG3)

The chloroformate moiety is a "hard" electrophile. The carbonyl carbon is electron-deficient due to the inductive withdrawal of both the chlorine atom and the ether oxygen.

The Hygroscopic Multiplier

A critical stability factor often overlooked is the ether backbone . The oxygen atoms in the triethylene glycol chain act as Lewis bases, readily coordinating with water molecules from the atmosphere. This hygroscopicity draws moisture directly to the reactive chloroformate center, making TEG-Cl significantly more prone to hydrolysis than hydrophobic analogs like octyl chloroformate.

Part 2: Hydrolytic Instability (The Primary Threat)

Mechanism of Action

Hydrolysis is the dominant degradation pathway. It proceeds via a bimolecular nucleophilic substitution (


) mechanism.
  • Nucleophilic Attack: Water attacks the electrophilic carbonyl carbon.

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Collapse: The intermediate collapses, expelling the chloride ion (a good leaving group).

  • Decarboxylation: The resulting carbonic acid derivative is unstable and spontaneously decarboxylates.

Reaction Equation:



The Autocatalytic Trap

The generation of Hydrogen Chloride (HCl) creates a self-accelerating degradation loop.

  • Protonation: HCl protonates the carbonyl oxygen of remaining TEG-Cl molecules.

  • Activation: This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even trace amounts of water.

  • Ether Cleavage (Secondary): In extreme cases, high HCl concentrations can attack the ether backbone itself, leading to chain fragmentation.

Visualization: Hydrolytic Degradation Pathway

HydrolysisPathway TEG_Cl TEG-Chloroformate (Electrophile) Intermediate Tetrahedral Intermediate TEG_Cl->Intermediate + H2O Water H2O (Nucleophile) Water->Intermediate CarbonicAcid Carbonic Acid Derivative Intermediate->CarbonicAcid - HCl TEG_OH TEG-OH (Hydrolysis Product) CarbonicAcid->TEG_OH Decarboxylation Byproducts HCl + CO2 CarbonicAcid->Byproducts Byproducts->TEG_Cl Autocatalysis (Protonation)

Figure 1: The bimolecular hydrolysis mechanism of TEG-Cl, highlighting the release of HCl which can further catalyze degradation.

Part 3: Thermal Stability & Decomposition

While hydrolysis requires water, thermal decomposition can occur in a dry, inert atmosphere if the temperature threshold is breached.

Mechanism: Internal Nucleophilic Substitution ( )

Upon heating, chloroformates undergo a unimolecular decomposition. The chlorine atom attacks the alkyl group via a 4-membered cyclic transition state (in gas phase) or tight ion pair (in solution), leading to the formation of an alkyl chloride and the loss of CO2.

Reaction Equation:



Critical Consequence: The resulting alkyl chloride (TEG-Cl, where Cl is on the alkyl chain) is chemically inert under the conditions used for chloroformate conjugation. It acts as a "dead" impurity that cannot be easily removed, lowering the effective concentration of the reagent.

Visualization: Thermal Decomposition Workflow

ThermalDecay Start TEG-Chloroformate (Stored > 25°C) TS Cyclic Transition State (4-membered) Start->TS Heat Input Products Alkyl Chloride + CO2 TS->Products Collapse Impact Dead Impurity (Non-reactive in Conjugation) Products->Impact

Figure 2: Thermal decomposition pathway leading to inert alkyl chloride impurities.

Part 4: Storage & Handling Protocols[1]

To mitigate the pathways described above, the following protocols are mandatory.

Storage Specifications
ParameterRequirementRationale
Temperature -20°C (Deep Freeze)Slows kinetic rate of thermal decomposition (

).
Atmosphere Argon or Nitrogen (Dry)Displaces atmospheric moisture to prevent hydrolysis.
Container Amber Glass / Teflon-lined capPrevents photodegradation (minor) and ensures airtight seal.
Desiccant P

O

or Activated Sieves
Secondary defense against moisture ingress in the secondary container.
Handling Workflow (The "Cold Chain" Protocol)
  • Equilibration: Remove the container from the freezer and place it in a desiccator. Allow it to reach room temperature before opening .

    • Why? Opening a cold bottle condenses atmospheric water immediately onto the reagent (hygroscopic shock).

  • Inert Environment: All weighing and aliquoting must occur in a glove box or under a positive pressure stream of dry Nitrogen/Argon.

  • Solvent Choice: Use only anhydrous solvents (DCM, THF) with <50 ppm water content.

  • Quenching: Any unused reagent should be quenched with methanol before disposal to prevent delayed gas evolution (CO2) in waste containers.

Part 5: Analytical Assessment (Quality Control)

Visual inspection is insufficient; hydrolyzed TEG-Cl (TEG-OH) looks identical to the active reagent.

Protocol A: Quantitative Argentometric Titration

This method quantifies the "hydrolyzable chloride" content, which corresponds directly to the active chloroformate concentration.

  • Principle:

    
    . The released Cl
    
    
    
    is titrated with AgNO
    
    
    .[1]
  • Reagents: 0.1M NaOH, 0.01M AgNO

    
    , Potassium Chromate (indicator) or Potentiometric Electrode.
    

Step-by-Step:

  • Weigh ~100 mg of TEG-Cl sample accurately.

  • Dissolve in 10 mL of 1M NaOH (Hydrolysis is instantaneous at high pH).

  • Neutralize with dilute HNO

    
     to pH 7-8.
    
  • Titrate with standardized 0.01M AgNO

    
     to the endpoint.[1]
    
  • Calculation:

    
    
    
Protocol B: H-NMR Verification

NMR provides a structural snapshot and can detect the inert alkyl chloride impurity.

  • Solvent: CDCl

    
     (Must be dry/neutralized; acidity in CDCl
    
    
    
    can degrade the sample).
  • Key Shift:

    • Active Chloroformate: Look for the

      
      -methylene protons (-CH
      
      
      
      -O-CO-Cl). Typically shifted downfield (~4.3 - 4.5 ppm).
    • Hydrolyzed (Alcohol): The

      
      -methylene shifts upfield (~3.6 - 3.8 ppm).
      
    • Comparison: Integration of the

      
      -methylene peak vs. the internal methyl ether peak (methoxy group at ~3.3 ppm) gives the molar ratio.
      

References

  • Kinetics of Chloroform

    • Queen, A. (1967).
    • Source:

  • Thermal Decomposition Mechanisms

    • Johnson, R. L., & Stimson, V. R. (1976).[2] The thermal decomposition of ethyl chloroformate. Australian Journal of Chemistry.[3]

    • Source:

  • Analytical Derivatization of Chloroform

    • Villas-Bôas, S. G., et al. (2011).
    • Source:

  • General Stability of Glycol Ethers

    • Sigma-Aldrich. (2024). Safety Data Sheet: Triethylene glycol monomethyl ether.

    • Source:

Sources

Foundational

The Chemistry of Short-Chain PEGylation: A Comparative Guide to mPEG3-Chloroformate and mPEG3-NHS Ester

Short-chain PEGylation using monodisperse reagents like mPEG3 (methoxy-polyethylene glycol containing exactly three repeating ethylene oxide units) is a critical strategy in modern drug design. Unlike highly polymeric PE...

Author: BenchChem Technical Support Team. Date: March 2026

Short-chain PEGylation using monodisperse reagents like mPEG3 (methoxy-polyethylene glycol containing exactly three repeating ethylene oxide units) is a critical strategy in modern drug design. Unlike highly polymeric PEGs (e.g., PEG2000 or PEG5000) which can cause massive steric shielding and alter binding affinities, mPEG3 acts as a precise physicochemical tuning dial. It enhances aqueous solubility and modulates pharmacokinetic profiles without compromising the target molecule's native conformation.

However, the success of a PEGylation workflow depends entirely on the selection of the reactive functional group. This whitepaper provides an in-depth technical comparison between two primary amine-reactive mPEG3 derivatives: mPEG3-chloroformate and mPEG3-NHS ester .

Mechanistic Foundations: Amide vs. Carbamate Linkages

Both mPEG3-NHS ester and mPEG3-chloroformate target nucleophilic primary amines (such as the


-amino group of lysine residues in proteins, or primary amines on small molecule prodrugs). However, their chemical structures dictate vastly different reaction environments, kinetics, and resulting molecular linkages.
mPEG3-NHS Ester (N-Hydroxysuccinimide Ester)

NHS esters are the gold standard for aqueous bioconjugation[1]. The succinimidyl active ester undergoes nucleophilic acyl substitution when attacked by an unprotonated primary amine, releasing N-hydroxysuccinimide as a water-soluble leaving group[1]. This reaction yields a highly stable amide bond . Because NHS esters hydrolyze relatively slowly in slightly alkaline water (half-life of hours at pH 8.0), they provide a wide operational window for protein modification[2].

mPEG3-Chloroformate

Chloroformates are highly reactive acyl chlorides of carbonic acid monoesters. When a chloroformate reacts with a primary amine, it forms a carbamate (urethane) linkage [3]. This reaction is exceptionally fast but generates hydrochloric acid (HCl) as a byproduct, necessitating the use of an acid scavenger (base) to prevent the protonation of the target amines[4]. Furthermore, chloroformates are acutely sensitive to moisture and will hydrolyze into PEG-carbonates and HCl within minutes (or seconds) in water[5]. Consequently, they are almost exclusively utilized in anhydrous organic synthesis.

ReactionPathways cluster_NHS mPEG3-NHS Ester Conjugation cluster_Chloro mPEG3-Chloroformate Conjugation NHS_PEG mPEG3-NHS Ester NHS_Prod Amide Linkage (mPEG3-CO-NH-R) NHS_PEG->NHS_Prod Aqueous pH 7-9 NHS_LG NHS Leaving Group NHS_PEG->NHS_LG displaced NHS_Amine Primary Amine (R-NH2) NHS_Amine->NHS_Prod Cl_PEG mPEG3-Chloroformate Cl_Prod Carbamate Linkage (mPEG3-O-CO-NH-R) Cl_PEG->Cl_Prod Anhydrous + Base Cl_LG HCl (Neutralized by Base) Cl_PEG->Cl_LG displaced Cl_Amine Amine (R-NH2) Cl_Amine->Cl_Prod

Fig 1: Reaction pathways comparing mPEG3-NHS ester (amide formation) and mPEG3-chloroformate (carbamate formation).

Comparative Analysis of Reagent Properties

To facilitate reagent selection, the quantitative and qualitative differences between these two mPEG3 derivatives are summarized below.

ParametermPEG3-NHS EstermPEG3-Chloroformate
Reactive Group N-Hydroxysuccinimide (-CO-O-NHS)Chloroformate (-O-CO-Cl)
Target Nucleophile Primary Amines (-NH2)Primary/Secondary Amines, Alcohols
Resulting Linkage Amide (-CO-NH-)Carbamate / Urethane (-O-CO-NH-)
Reaction Environment Aqueous buffers (pH 7.2 - 8.5)Anhydrous organic solvents (DCM, THF)
Hydrolysis Half-Life ~4-5 Hours (at pH 8.0, 4°C)Seconds to minutes (highly moisture sensitive)
Byproducts N-Hydroxysuccinimide (water soluble)Hydrochloric Acid (HCl)
Primary Application Biologics, Protein PEGylation, ADCsSmall molecule prodrugs, library synthesis

Workflow Decision Matrix

The choice between these reagents is rarely arbitrary; it is dictated by the solubility of the target molecule and the required physiological stability of the resulting bond. Carbamate bonds (via chloroformate) are frequently utilized in prodrug design because they can be engineered for specific enzymatic cleavage profiles or to avoid the strong hydrogen-bonding polarization inherent to amides[3]. Conversely, NHS esters are the default for delicate biologics that cannot withstand organic solvents[1].

DecisionTree Start Select PEGylation Reagent Target Target Molecule Environment? Start->Target Aqueous Aqueous / Biologics (Proteins, Peptides) Target->Aqueous Organic Anhydrous / Synthetics (Small Molecules, Prodrugs) Target->Organic UseNHS mPEG3-NHS Ester (Amide Bond) Aqueous->UseNHS pH 7.2 - 8.5 UseCl mPEG3-Chloroformate (Carbamate Bond) Organic->UseCl Base Catalyst (TEA/DIPEA)

Fig 2: Decision matrix for selecting between mPEG3-NHS ester and mPEG3-chloroformate reagents.

Experimental Protocols: Self-Validating Systems

A robust protocol must not only provide steps but also explain the causality behind the chemistry to ensure reproducibility.

Protocol A: Aqueous Bioconjugation using mPEG3-NHS Ester

Objective: PEGylate a target peptide/protein while preserving tertiary structure.

  • Buffer Preparation: Dissolve the target protein in 100 mM HEPES or PBS buffer at pH 8.0.

    • Causality: The pH must be high enough to deprotonate the target primary amines (pKa ~9.5 for lysine), rendering them nucleophilic. However, exceeding pH 8.5 exponentially accelerates the competing hydrolysis of the NHS ester. Crucially, avoid Tris or glycine buffers , as their primary amines will competitively consume the PEG reagent.

  • Reagent Preparation: Dissolve mPEG3-NHS ester in anhydrous DMSO or DMF immediately before use.

    • Causality: Storing NHS esters in aqueous solutions leads to rapid degradation. Preparing a concentrated organic stock ensures maximum active titer upon addition.

  • Conjugation: Add the PEG stock to the protein solution at a 5:1 to 10:1 molar excess. Incubate at room temperature for 2 hours or 4°C overnight.

  • Quenching & Validation: Add 50 mM Tris-HCl (pH 7.5) to quench unreacted NHS esters.

    • Self-Validation: To verify conjugation efficiency, perform a TNBSA (Trinitrobenzene sulfonic acid) assay on pre- and post-reaction aliquots. A reduction in the free amine signal directly correlates to successful amide bond formation.

Protocol B: Anhydrous Small Molecule PEGylation using mPEG3-Chloroformate

Objective: Synthesize a PEGylated prodrug via a stable carbamate linkage[4].

  • System Purging: Flame-dry all glassware and purge with Argon. Dissolve the target small molecule (containing a primary amine) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Causality: Chloroformates react violently with water to form unstable carbonates and HCl[5]. Absolute anhydrous conditions are mandatory to prevent reagent loss.

  • Base Addition: Add 2.0 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as an acid scavenger. As the chloroformate reacts, it generates HCl[4]. Without DIPEA, the HCl would protonate the remaining unreacted target amines, neutralizing their nucleophilicity and halting the reaction. DIPEA is preferred over Triethylamine (TEA) because its steric hindrance prevents it from acting as a competing nucleophile.

  • Conjugation: Cool the reaction to 0°C using an ice bath. Add 1.2 equivalents of mPEG3-chloroformate dropwise, then allow the reaction to warm to room temperature over 4 hours.

    • Causality: The initial reaction is highly exothermic; cooling prevents side reactions and degradation of sensitive prodrug scaffolds.

  • Workup & Validation: Wash the organic layer with saturated aqueous NaHCO3 to remove DIPEA-HCl salts and unreacted PEG-carbonates.

    • Self-Validation: Analyze the organic layer via LC-MS. The disappearance of the parent amine mass and the appearance of the

      
       mass confirms the carbamate linkage.
      

Conclusion

The divergence between mPEG3-NHS ester and mPEG3-chloroformate represents a classic trade-off in bioconjugate chemistry. mPEG3-NHS ester offers unparalleled ease of use in aqueous environments, making it indispensable for biologics[1]. Conversely, mPEG3-chloroformate provides access to the highly stable carbamate linkage[3], a structural motif highly prized in small molecule prodrug development, provided the chemist can maintain rigorous anhydrous conditions[2]. Understanding the mechanistic causality behind these reagents ensures high-yield, reproducible PEGylation across diverse therapeutic modalities.

References

1.[3] Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications. Source: nih.gov. URL: 2.[5] Methods of Protein Surface PEGylation under Structure Preservation for the Emulsion-based Formation of Stable Nanoparticles. Source: rsc.org. URL: 3.[2] Pentafluorophenyl Chloroformate: A Comparative Guide to Its Synthetic Applications. Source: benchchem.com. URL: 4.[4] WO2010126551A1 - Potent conjugates and hydrophilic linkers. Source: google.com. URL: 5.[1] An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Source: thieme-connect.com. URL:

Sources

Exploratory

basic reactivity of 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate with nucleophiles

Compound: 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate Common Aliases: mPEG3-Chloroformate, Triethylene Glycol Methyl Ether Chloroformate CAS: 105292-71-5 (Specific discrete analog) / 628-12-6 (General mPEG1 analog f...

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate Common Aliases: mPEG3-Chloroformate, Triethylene Glycol Methyl Ether Chloroformate CAS: 105292-71-5 (Specific discrete analog) / 628-12-6 (General mPEG1 analog for reference)

Executive Summary

This guide details the chemical behavior, kinetic profiles, and experimental protocols for 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate (mPEG3-Cl). Unlike polydisperse PEG reagents used for bulk surface modification, mPEG3-Cl is a discrete, monodisperse reagent. It is primarily utilized in medicinal chemistry to synthesize PROTACs , Antibody-Drug Conjugates (ADCs) , and small molecule prodrugs where precise molecular weight and defined solubility profiles are critical.

The chloroformate functional group (


) renders this molecule a "hard," highly reactive electrophile. While it offers rapid conjugation kinetics compared to NHS esters, it demands rigorous moisture control and specific buffering strategies to mitigate competitive hydrolysis.

Part 1: Chemical Architecture & Reactivity Profile

Structural Analysis

The molecule consists of a lipophilic methyl cap, a hydrophilic triethylene glycol (PEG3) spacer, and a reactive chloroformate warhead.

  • The Warhead (

    
    ):  The carbonyl carbon is highly electrophilic due to the inductive withdrawal of both the ether oxygen and the chlorine atom.
    
  • The Leaving Group (

    
    ):  Chloride is a good leaving group, facilitating rapid nucleophilic acyl substitution (
    
    
    
    ).
  • The Spacer (PEG3): Provides water solubility and flexibility without introducing the steric bulk or heterogeneity of high-molecular-weight PEGs.

Mechanism of Action

The reaction proceeds via an Addition-Elimination mechanism.[1][2] A nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. The carbonyl bond reforms, expelling the chloride ion.

ReactionMechanism Reagent mPEG3-Chloroformate (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Nu Nucleophile (Amine/Alcohol) Nu->Intermediate Product Conjugate (Carbamate/Carbonate) Intermediate->Product Elimination of Cl- Byproduct HCl (Must be neutralized) Intermediate->Byproduct

Figure 1: General mechanism of nucleophilic acyl substitution for mPEG3-Chloroformate.

Part 2: Core Reactivity Pathways

mPEG3-Chloroformate exhibits a hierarchy of reactivity based on nucleophile strength. Understanding this hierarchy is essential for chemoselective modifications.

Pathway A: Amines (The Gold Standard)
  • Target: Primary (

    
    ) and Secondary (
    
    
    
    ) amines.
  • Product: Carbamates (Urethanes) .

  • Stability: High. Carbamates are stable under physiological conditions and resistant to acid/base hydrolysis relative to esters.

  • Kinetics: Extremely fast (

    
    ).
    
  • Conditions: Requires a base (TEA, DIPEA, or Pyridine) to scavenge the released HCl.

Pathway B: Alcohols & Phenols
  • Target: Hydroxyl groups (

    
    ).
    
  • Product: Carbonates .

  • Stability: Moderate. Carbonates can degrade in plasma due to esterase activity.

  • Kinetics: Slower than amines.

  • Conditions: Often requires a catalyst (e.g., DMAP) and stronger bases or higher temperatures compared to amines.

Pathway C: Competitive Hydrolysis
  • Target: Water (

    
    ).
    
  • Product: mPEG3-Alcohol +

    
     + 
    
    
    
    .
  • Risk: High. Chloroformates are moisture-sensitive. Hydrolysis destroys the reagent and generates acid, which can protonate amine nucleophiles, rendering them unreactive.

ReactivityPathways mPEG3 mPEG3-Chloroformate Carbamate Carbamate (Stable Linkage) mPEG3->Carbamate Fast (+ Base) Carbonate Carbonate (Esterase Sensitive) mPEG3->Carbonate Slow (+ DMAP) Decomp Decomposition (mPEG3-OH + CO2 + HCl) mPEG3->Decomp Competitive (Avoid Moisture) Amine Primary Amine (R-NH2) Amine->Carbamate Alcohol Alcohol (R-OH) Alcohol->Carbonate Water Water (H2O) Water->Decomp

Figure 2: Divergent reactivity pathways. Amine conjugation is the kinetic product, while hydrolysis is the primary degradation pathway.

Part 3: Experimental Protocols

Protocol 1: Anhydrous N-PEGylation (Small Molecule Synthesis)

Use this protocol for synthesizing PROTAC linkers or drug conjugates where the substrate is soluble in organic solvents.

Materials:

  • Substrate (Amine-bearing small molecule)[3]

  • mPEG3-Chloroformate (1.1 - 1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or THF[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

  • Argon/Nitrogen atmosphere[1]

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the amine substrate in anhydrous DCM.

  • Base Addition: Add TEA (1.5 eq) to the reaction vessel. Cool to 0°C using an ice bath to control the exotherm.

  • Reagent Addition: Dissolve mPEG3-Chloroformate in a minimal volume of DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes.

    • Why? Dropwise addition prevents localized high concentrations that could lead to double-acylation (if possible) or runaway exotherms.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–3 hours. Monitor via TLC or LC-MS.[4]

    • Endpoint: Disappearance of the amine starting material.

  • Quench & Workup:

    • Quench with a small amount of water or saturated

      
      .
      
    • Wash the organic layer with 1M HCl (to remove excess TEA and unreacted amine).

    • Wash with saturated

      
       (to neutralize residual acid).
      
    • Dry over

      
      , filter, and concentrate.[5]
      
Protocol 2: Interfacial PEGylation (Schotten-Baumann Conditions)

Use this protocol for water-soluble substrates (e.g., peptides) that cannot tolerate organic solvents.

Materials:

  • Peptide/Protein substrate[6]

  • mPEG3-Chloroformate (dissolved in dry dioxane or THF immediately before use)

  • Buffer: 0.1M

    
     / 
    
    
    
    (pH 8.5 – 9.0)

Step-by-Step Workflow:

  • Buffer Prep: Dissolve the substrate in the carbonate buffer (pH 9.0).

    • Critical: The pH must be > pKa of the amine (typically ~8–9) to ensure it is nucleophilic (unprotonated), but not so high (>10) that hydrolysis of the chloroformate dominates.

  • Biphasic Setup: Cool the aqueous solution to 4°C.

  • Addition: Add the mPEG3-Chloroformate (dissolved in a water-miscible solvent like THF) slowly with vigorous stirring.

    • Stoichiometry: Use a higher excess (2–5 eq) compared to anhydrous conditions, as water will consume a portion of the reagent via hydrolysis.

  • Maintenance: Monitor pH. As HCl is generated, pH will drop. Add dilute NaOH or additional carbonate buffer to maintain pH ~8.5.

  • Purification: Desalt via dialysis or size-exclusion chromatography (SEC) to remove hydrolyzed mPEG3-OH byproducts.

Part 4: Data Summary & Troubleshooting

Comparative Reactivity Data
NucleophileProductRelative RateRecommended BaseStability of Linkage
Primary Amine CarbamateFast (100)TEA, DIPEA,

High (Stable to pH 2-12)
Secondary Amine CarbamateFast (80)TEA, DIPEAHigh
Alcohol (Primary) CarbonateSlow (1-5)Pyridine, DMAP (cat)Moderate (Hydrolyzable)
Thiol ThiocarbonateModerate (20)TEAModerate (Reducible)
Water HydrolysisVariable*N/AN/A (Degradation)

*Hydrolysis rate is pH-dependent; accelerates significantly at pH > 10.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Amine) Reagent HydrolysisEnsure solvents are anhydrous (<50 ppm water). Do not store diluted reagent.[4]
Low Yield (Amine) Protonation of AmineCheck pH/Base equivalents. If the amine forms a salt with the generated HCl, it becomes non-nucleophilic. Increase base to 2.5 eq.
No Reaction (Alcohol) Low NucleophilicityAlcohols are weak nucleophiles for chloroformates. Add DMAP (0.1 eq) as a nucleophilic catalyst.
Vigorous Bubbling

Evolution
Normal byproduct of hydrolysis or reaction with bicarbonate. Ensure adequate venting.[7]
Precipitate Formation Amine-HCl SaltIn anhydrous DCM, the amine-hydrochloride salt often precipitates. This is normal; filter it off or wash it out during workup.

References

  • BenchChem. (2025).[1] 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate Product Data and Reactivity Profile. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Methoxyethyl chloroformate (mPEG1-Cl) Safety and Physical Properties. Retrieved from

  • BroadPharm. (2022). Protocol for PEGylation using Amine-Reactive Reagents. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for Chloroformates and PEG Derivatives. Retrieved from

  • Organic Syntheses. (n.d.). General Procedures for Carbamate Synthesis via Chloroformates. Org. Synth. Coll. Vol. 2. Retrieved from

Sources

Foundational

Technical Guide: Storage &amp; Integrity Management of Moisture-Sensitive Chloroformate Linkers

Executive Summary In the synthesis of Antibody-Drug Conjugates (ADCs) and complex peptides, chloroformate linkers (e.g., p-nitrophenyl chloroformate, Fmoc-Cl) serve as critical electrophilic bridges. However, their high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of Antibody-Drug Conjugates (ADCs) and complex peptides, chloroformate linkers (e.g., p-nitrophenyl chloroformate, Fmoc-Cl) serve as critical electrophilic bridges. However, their high reactivity toward nucleophiles makes them inherently unstable in the presence of atmospheric moisture.

This guide details the physicochemical degradation pathways of chloroformates and establishes a zero-compromise protocol for their storage and handling. Failure to adhere to these standards results not only in yield loss but also in the formation of hazardous pressure buildup (HCl/CO₂) and "silent" conjugation failures where hydrolyzed linkers competitively inhibit reaction sites without forming the desired bond.

Part 1: The Chemistry of Degradation

To control stability, one must understand the decomposition mechanism. Chloroformates (


) are susceptible to rapid hydrolysis. Unlike simple acid chlorides, the degradation of chloroformates generates gaseous byproducts, creating a significant pressurization hazard.
The Hydrolysis Pathway

Upon contact with water, the electrophilic carbonyl carbon is attacked, leading to an unstable carbonic acid monoester intermediate, which rapidly decarboxylates.

Key Byproducts:

  • Hydrogen Chloride (HCl): Corrosive gas that degrades septa and metal needles.

  • Carbon Dioxide (CO₂): The primary driver of headspace pressure buildup.

  • Alcohol (R-OH): The hydrolyzed "dead" linker, which is often chemically similar to the active linker but unreactive, making it difficult to separate downstream.

Visualization of Degradation Logic

The following diagram illustrates the cascade from moisture ingress to vessel failure.[1]

degradation_pathway Chloroformate Active Chloroformate (R-OCOCl) Intermediate Unstable Intermediate (R-OCOOH) Chloroformate->Intermediate HCl Release Moisture Moisture Ingress (H₂O) Moisture->Chloroformate Nucleophilic Attack Products Decomposition Products (R-OH + HCl + CO₂) Intermediate->Products Decarboxylation Consequences OUTCOME: 1. Vessel Pressurization 2. Assay Failure (Low DAR) Products->Consequences Accumulation

Figure 1: Mechanistic pathway of chloroformate hydrolysis leading to pressure hazards and reagent inactivation.

Part 2: Storage Infrastructure Requirements

Standard laboratory refrigeration is insufficient for high-value linkers. The following infrastructure is required to maintain >98% purity over extended periods.

Environmental Controls
ParameterSpecificationRationale
Temperature -20°C (± 5°C) Slows the kinetics of hydrolysis and spontaneous decarboxylation.
Atmosphere Argon or Nitrogen (Dry) Argon is preferred as it is heavier than air, forming a protective "blanket" over the solid/liquid reagent.
Humidity < 10 ppm H₂O Standard "dry" air is insufficient. Storage must occur within secondary containment (desiccator) or glovebox.
Vessel & Containment
  • Primary Container: Amber glass with a PTFE-lined screw cap . Polyethylene liners are permeable to HCl and should be avoided.

  • Secondary Containment: Rigid, sealable outer container containing active desiccant (e.g., Drierite or molecular sieves) and an acid scavenger (e.g., small vial of solid sodium carbonate) to neutralize evolved HCl vapors that escape the primary vial.

  • Prohibited Materials: Do not store in metal canisters or near base-sensitive reagents (amines), as evolved HCl can cause cross-contamination.

Part 3: Operational Handling Protocols

The majority of degradation occurs not during storage, but during the transition from cold storage to active use. The "Thermal Shock" of opening a cold bottle in a warm room causes immediate condensation of atmospheric moisture onto the reagent.

The "Thaw-Dispense-Reseal" Workflow

This protocol is designed to be self-validating: if the septum is domed, the reagent is already compromised.

handling_workflow Start Cold Storage (-20°C) Check Visual Check: Is Septum Domed? Start->Check Equilibrate Thermal Equilibration (Warm to 20°C in Desiccator) Check->Equilibrate No (Intact) Discard DISCARD: Pressure indicates hydrolysis Check->Discard Yes (Compromised) Purge Inert Gas Purge (Schlenk Line/Balloon) Equilibrate->Purge Dispense Dispense Reagent (Syringe/Cannula) Purge->Dispense Reseal Reseal & Parafilm Dispense->Reseal Return Return to -20°C Reseal->Return

Figure 2: Operational decision tree for handling moisture-sensitive linkers to prevent condensation and verify integrity.

Step-by-Step Methodology
  • Equilibration (Critical): Remove the secondary container from the freezer. Do not open the primary vial. Allow it to stand at room temperature for 30–60 minutes. This prevents water vapor from condensing on the cold reagent surface.

  • Pressure Check: Before opening, inspect the septum. A convex (domed) septum indicates internal pressure from CO₂/HCl evolution, signaling decomposition.

  • Inert Transfer:

    • Solids: Open only in a glovebox or under a funnel with high nitrogen flow.

    • Liquids: Use a syringe with a dry needle. Insert a secondary "bleed" needle connected to an inert gas source to replace withdrawn liquid volume with dry nitrogen/argon, preventing a vacuum that pulls in moist air [1].

  • Resealing: Before closing, flush the headspace with inert gas. Wrap the cap junction with Parafilm or Teflon tape to create a tortuous path for moisture ingress.

Part 4: Safety & Emergency Management

Chloroformates pose a dual threat: chemical toxicity and physical over-pressurization.

  • Pressure Hazards: Old bottles can become pressurized "bombs." Never vigorously shake a stored bottle. If a bottle is stuck or shows signs of crystallization on the threads (indicating hydrolysis), do not force it open. Vent it carefully in a fume hood using a needle through the septum [2].

  • HCl Evolution: The hydrolysis releases HCl gas. Always open containers in a functioning fume hood.

  • Neutralization: Spills should be treated with a weak base (sodium bicarbonate) to neutralize the acid and quench the chloroformate, followed by absorption with vermiculite.

Part 5: Quality Control (QC)

Trusting the label purity after storage is a risk. Implement these QC steps before committing the linker to a high-value conjugation batch.

  • Visual Inspection:

    • Liquids: Should be clear.[2][3] Cloudiness often indicates HCl salts or polymerized byproducts.

    • Solids: Should be free-flowing. Clumping indicates moisture absorption.

  • ¹H-NMR Verification:

    • Dissolve a small aliquot in dry CDCl₃.

    • Check for the shift of the alpha-protons. The shift for the alcohol byproduct (

      
      ) will be distinct from the chloroformate (
      
      
      
      ).
    • Acceptance Criteria: >95% integration for the chloroformate species.

  • Hydrolyzable Chloride Titration:

    • React an aliquot with excess water/methanol to fully hydrolyze.

    • Titrate the released HCl with standard NaOH. This gives a precise quantitative measure of the active chloroformate functionality [3].

References

  • National Institutes of Health (NIH). (2015). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Exploratory

applications of 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate in drug delivery

Precision PEGylation in Drug Delivery: Applications of 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate Executive Summary: The Shift to Discrete PEGylation The development of advanced drug delivery systems (DDS) relies h...

Author: BenchChem Technical Support Team. Date: March 2026

Precision PEGylation in Drug Delivery: Applications of 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate

Executive Summary: The Shift to Discrete PEGylation

The development of advanced drug delivery systems (DDS) relies heavily on the ability to modulate the physicochemical properties of therapeutic payloads. Historically, polydisperse Polyethylene Glycol (PEG) has been the gold standard for imparting "stealth" properties—shielding drugs from immune recognition and extending plasma half-life[1]. However, the inherent molecular weight variability of polydisperse PEGs often leads to erratic biological activities, complex analytical characterization, and regulatory hurdles[2].

Enter 2-[2-(2-methoxyethoxy)ethoxy]ethyl chloroformate (commonly referred to as mPEG3-chloroformate). With a precise molecular formula of C8H15ClO5 and a molecular weight of 226.65 g/mol , this reagent represents a paradigm shift toward discrete, short-chain PEGylation[3]. As a Senior Application Scientist, I utilize this monofunctional reagent to introduce exact, monodisperse PEG units (mPEG3) into small molecules, peptides, and antibody-drug conjugates (ADCs). This guide details the mechanistic chemistry, strategic applications, and self-validating protocols for deploying mPEG3-chloroformate in modern drug development.

Chemical Profile & Mechanistic Reactivity

The core utility of mPEG3-chloroformate lies in its highly electrophilic chloroformate group (-O-CO-Cl), which is primed for nucleophilic acyl substitution[3].

When introduced to a nucleophile—most commonly a primary or secondary amine on a drug molecule or a lysine residue on a protein—the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate[4]. This forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate drives the elimination of a chloride ion, resulting in the formation of a highly stable carbamate linkage [4]. If reacted with an alcohol or phenol, the reaction yields a carbonate ester[4].

Mechanism N1 mPEG3-Chloroformate (Electrophile) N3 Tetrahedral Intermediate N1->N3 Nucleophilic Attack N2 Amine-Bearing Drug (Nucleophile) N2->N3 Nitrogen Lone Pair N4 mPEG3-Carbamate Conjugate N3->N4 Chloride Elimination N5 HCl Byproduct (Neutralized by Base) N3->N5

Nucleophilic acyl substitution mechanism forming a stable carbamate linkage.

Strategic Advantages in Drug Delivery Systems

The integration of a discrete mPEG3 chain via a chloroformate reactive handle offers several distinct advantages over traditional conjugation strategies:

  • Overcoming the "PEG Dilemma": While long-chain PEGs provide excellent immune evasion, their massive steric bulk can hinder the conjugated drug from binding to its target receptor. Short-chain oligo(ethylene glycol)s (OEGs) like mPEG3 provide necessary hydrophilicity and biostability without creating prohibitive steric hindrance[5].

  • Absolute Structural Uniformity: Because mPEG3-chloroformate is a discrete molecule, the resulting bioconjugates have an exact molecular weight. This eliminates the batch-to-batch variability seen with polydisperse PEGs, facilitating straightforward LC-MS characterization and smoother regulatory compliance[2].

  • Linker Stability: The resulting carbamate bond is highly resistant to premature hydrolysis in systemic circulation compared to standard ester linkages, ensuring the payload remains intact until it reaches the target microenvironment[6].

Quantitative Comparison of PEGylation Reagents
Reagent TypeDispersityLinkage FormedPrimary ApplicationSteric Hindrance
mPEG3-Chloroformate Discrete (Monodisperse) Carbamate / Carbonate Small molecules, ADC linkers Minimal
Polydisperse PEG-NHSPolydisperseAmideLarge protein shieldingHigh
mPEG-AldehydePolydisperseSecondary AmineN-terminal protein modificationModerate to High

Core Applications in Therapeutics

1. Small Molecule Prodrugs: Many highly potent active pharmaceutical ingredients (APIs) fail in the clinic due to poor aqueous solubility. By reacting the API's amine or hydroxyl groups with mPEG3-chloroformate, researchers can drastically increase the molecule's hydrophilicity[3]. The discrete PEG chain acts as a solubilizing appendage, improving oral bioavailability or enabling intravenous formulation.

2. Antibody-Drug Conjugate (ADC) Linkers: In ADCs, highly hydrophobic payloads (e.g., MMAE, exatecan) tend to cause the antibody to aggregate, leading to rapid clearance and hepatotoxicity. Incorporating an mPEG3 spacer adjacent to the cleavable linker masks the hydrophobicity of the payload, maintaining the ADC's solubility and monomeric state in circulation[5].

3. Surface Modification of Nanoparticles: Reacting mPEG3-chloroformate with amine-functionalized lipid nanoparticles (LNPs) or polymeric micelles creates a dense, hydrophilic "brush" layer. This stealth layer resists the adsorption of plasma opsonins, thereby preventing rapid clearance by the mononuclear phagocyte system (MPS)[1].

Experimental Methodology: Synthesis of an mPEG3-Carbamate Prodrug

To ensure scientific integrity and reproducible yields, the following protocol outlines the synthesis of an mPEG3-carbamate prodrug from a primary amine-bearing small molecule.

Causality in Experimental Design: Chloroformates are highly susceptible to hydrolysis. If exposed to moisture, mPEG3-chloroformate will rapidly degrade into mPEG3-OH, carbon dioxide, and HCl[7]. Therefore, strictly anhydrous conditions are the foundational requirement of this self-validating system. Furthermore, the reaction generates stoichiometric amounts of HCl, which must be scavenged to prevent the protonation of the nucleophilic amine substrate[8].

Step-by-Step Protocol
  • System Preparation: Flame-dry a round-bottom flask and purge with inert gas (Nitrogen or Argon). Add 1.0 equivalent of the amine-bearing drug into the flask.

  • Solubilization & Base Addition: Dissolve the drug in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Add 2.0 to 3.0 equivalents of an anhydrous tertiary amine base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). Rationale: The excess base acts as an acid scavenger for the impending HCl byproduct, driving the equilibrium forward[4].

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.1 equivalents of mPEG3-chloroformate dropwise via a syringe. Rationale: The nucleophilic acyl substitution is exothermic. Cooling prevents side reactions and preserves the integrity of the chloroformate[4].

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor the disappearance of the starting material via TLC or LC-MS.

  • Quenching and Isolation: Once complete, quench the reaction by adding a small volume of saturated aqueous NaHCO3. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude mPEG3-carbamate conjugate via flash column chromatography (typically using a DCM/Methanol gradient due to the increased polarity imparted by the mPEG3 chain).

Workflow S1 1. System Preparation Anhydrous DCM/THF, N2 Atmosphere S2 2. Substrate Solubilization Dissolve Drug + Triethylamine (Base) S1->S2 S3 3. Electrophile Addition Dropwise mPEG3-Chloroformate at 0°C S2->S3 S4 4. Acyl Substitution Warm to RT, Monitor via LC-MS S3->S4 S5 5. Isolation Aqueous Quench & Chromatography S4->S5

Standard bioconjugation workflow for synthesizing mPEG3-carbamate prodrugs.

Conclusion

The application of 2-[2-(2-methoxyethoxy)ethoxy]ethyl chloroformate represents a highly controlled, precision-engineered approach to drug delivery. By moving away from the biological unpredictability of polydisperse polymers and leveraging the robust reactivity of chloroformates, application scientists can design prodrugs and ADCs with exact molecular definitions, highly stable carbamate linkages, and optimized pharmacokinetic profiles.

References

1.[3] Benchchem. 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate | 105292-71-5. Benchchem. URL: 2.[1] Preprints.org. The Art of PEGylation: "From Simple Polymer to Sophisticated Drug Delivery System". Preprints.org. URL: 3.[6] Benchchem. 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate | 105292-71-5 (Applications). Benchchem. URL: 4.[2] SciSpace. Synthesis of Stable Cholesteryl-Polyethylene Glycol-Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths. SciSpace. URL: 5.[5] PMC. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. NIH. URL: 6.[4] Benchchem. Chloroformates in Organic Synthesis: A Comprehensive Technical Guide. Benchchem. URL: 7.[7] Benchchem. 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate | 105292-71-5 (Stability). Benchchem. URL: 8.[8] ACS Omega. Continuous Synthesis of Carbamates from CO2 and Amines. ACS Publications. URL:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Carbamates Using mPEG3 Chloroformate

Introduction The covalent attachment of methoxy poly(ethylene glycol) (mPEG), a process known as PEGylation, is a cornerstone strategy in drug development and biotechnology.[1][2] It enhances the therapeutic properties o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The covalent attachment of methoxy poly(ethylene glycol) (mPEG), a process known as PEGylation, is a cornerstone strategy in drug development and biotechnology.[1][2] It enhances the therapeutic properties of proteins, peptides, and small molecule drugs by increasing their hydrodynamic size, which in turn can improve serum half-life, reduce immunogenicity, and enhance stability.[2][3] Among the various reagents used for PEGylation, mPEG chloroformates are highly efficient for reacting with primary and secondary amines to form stable carbamate linkages.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of carbamates using mPEG3 chloroformate. It delves into the underlying reaction mechanisms, provides detailed experimental protocols, and discusses critical considerations for successful conjugation and purification.

The Chemistry of Carbamate Formation with mPEG3 Chloroformate

The synthesis of a carbamate via mPEG3 chloroformate proceeds through a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of a primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate.[6] This is followed by the expulsion of a chloride leaving group, resulting in the formation of a stable carbamate (urethane) bond.[6] A base is typically required to neutralize the hydrochloric acid byproduct generated during the reaction.[6]

Reaction Mechanism

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products mPEG_chloroformate mPEG-O-(C=O)-Cl (mPEG3 Chloroformate) intermediate mPEG-O-(C(O⁻)(Cl))-N⁺H₂-R mPEG_chloroformate->intermediate Nucleophilic Attack amine R-NH₂ (Primary Amine) amine->intermediate carbamate mPEG-O-(C=O)-NH-R (mPEG-Carbamate) intermediate->carbamate Chloride Elimination HCl HCl intermediate->HCl

Caption: Nucleophilic attack of an amine on mPEG3 chloroformate.

Advantages of Using mPEG3 Chloroformate for Carbamate Synthesis

The use of mPEG chloroformates for PEGylation offers several distinct advantages:

  • High Reactivity: The chloroformate group is highly activated, leading to efficient reactions with primary and secondary amines under mild conditions.[6]

  • Stable Linkage: The resulting carbamate bond is generally stable under physiological conditions, making it suitable for creating long-circulating prodrugs or permanently modifying biomolecules.[7][]

  • Well-Defined Chemistry: The reaction is well-understood and predictable, allowing for good control over the degree of PEGylation.[4][6]

Experimental Protocols

Materials and Reagents
ReagentGradeSupplierNotes
mPEG3 Chloroformate≥95%VariousStore under inert gas at 2-8°C. Moisture sensitive.
Amine-containing substrateAs requiredVariousEnsure high purity.
Anhydrous Dichloromethane (DCM)≥99.8%VariousUse a freshly opened bottle or dried over molecular sieves.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)≥99.5%VariousUse as an acid scavenger. Distill before use for best results.
Anhydrous Diethyl EtherACS GradeVariousFor precipitation.
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)AnhydrousVariousFor drying organic layers.
Safety Precautions

Chloroformates, including mPEG3 chloroformate, are corrosive, moisture-sensitive, and lachrymatory.[9][10][11] Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12] All glassware should be thoroughly dried before use to prevent hydrolysis of the chloroformate.

General Protocol for the Synthesis of mPEG3-Carbamate with a Small Molecule

This protocol describes the general procedure for conjugating mPEG3 chloroformate to a primary or secondary amine-containing small molecule.

G start Start dissolve_amine Dissolve amine (1.0 eq.) and base (1.2 eq.) in anhydrous DCM. start->dissolve_amine cool Cool reaction mixture to 0°C. dissolve_amine->cool add_mPEG Add mPEG3 chloroformate (1.1 eq.) dropwise. cool->add_mPEG warm_rt Allow to warm to room temperature and stir for 2-4 hours. add_mPEG->warm_rt monitor Monitor reaction by TLC or LC-MS. warm_rt->monitor workup Quench with water. Separate layers. monitor->workup dry Dry organic layer (Na₂SO₄ or MgSO₄). workup->dry concentrate Concentrate in vacuo. dry->concentrate purify Purify by column chromatography or precipitation. concentrate->purify characterize Characterize final product. purify->characterize end End characterize->end

Caption: A typical experimental workflow for carbamate synthesis.

Step-by-Step Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing substrate (1.0 equivalent) and a non-nucleophilic base such as triethylamine or DIPEA (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of mPEG3 Chloroformate: Slowly add a solution of mPEG3 chloroformate (1.1 equivalents) in anhydrous dichloromethane to the stirred amine solution dropwise over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or by precipitation from a minimal amount of a polar solvent (e.g., dichloromethane) into a large volume of a non-polar solvent (e.g., cold diethyl ether).

  • Characterization: The final purified mPEG3-carbamate should be characterized by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol for PEGylation of a Protein

The PEGylation of proteins requires careful control of reaction conditions to maintain the protein's structure and function. The primary target for PEGylation with chloroformates are the ε-amino groups of lysine residues and the N-terminal α-amino group.[13]

Materials and Reagents:

  • Protein of interest

  • mPEG3 Chloroformate

  • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.5-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Step-by-Step Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a stock solution of mPEG3 chloroformate in an anhydrous, water-miscible organic solvent like acetonitrile or DMSO immediately before use.

  • PEGylation Reaction: Add the mPEG3 chloroformate solution to the stirred protein solution. The molar excess of the PEG reagent will depend on the desired degree of PEGylation and should be empirically determined.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing them by SDS-PAGE or size-exclusion chromatography (SEC) to observe the increase in molecular weight corresponding to PEG conjugation.

  • Quenching: Once the desired level of PEGylation is achieved, quench the reaction by adding the quenching buffer. The primary amines in Tris will react with any remaining mPEG3 chloroformate.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography technique such as size-exclusion or ion-exchange chromatography.

  • Characterization: Characterize the purified PEGylated protein to determine the degree of PEGylation, confirm the retention of biological activity, and assess its purity.

Purification and Characterization of mPEG-Carbamates

Purification Techniques

The choice of purification method depends on the nature of the mPEG-carbamate conjugate.

  • For Small Molecules:

    • Column Chromatography: Silica gel chromatography is a common method for purifying small molecule conjugates.

    • Precipitation/Recrystallization: This technique can be effective for obtaining highly pure crystalline products.[5]

  • For Proteins and Peptides:

    • Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius, effectively separating the larger PEGylated protein from the unreacted protein and smaller PEG reagent.

    • Ion-Exchange Chromatography (IEX): PEGylation can alter the overall charge of a protein. IEX can be used to separate PEGylated species from the unmodified protein based on this charge difference.[14]

Characterization Methods

A combination of analytical techniques is necessary to fully characterize the synthesized mPEG-carbamates.

TechniqueInformation Provided
NMR Spectroscopy (¹H, ¹³C) Confirms the formation of the carbamate linkage and the overall structure of the conjugate.
Mass Spectrometry (MS) Determines the molecular weight of the conjugate, confirming the addition of the mPEG moiety. For proteins, MS can help determine the distribution of PEGylated species.[15]
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the conjugate and can be used to separate different PEGylated forms.[16][17][18]
SDS-PAGE (for proteins) Visualizes the increase in molecular weight upon PEGylation and provides an estimate of the degree of conjugation.[19]
Circular Dichroism (CD) Spectroscopy (for proteins) Assesses the secondary and tertiary structure of the protein to ensure that the PEGylation process has not caused significant conformational changes.[19]
Biological Activity Assays (for proteins) Confirms that the PEGylated protein retains its desired biological function.[19]

Troubleshooting

ProblemPossible CauseSolution
Low or no product formation - Inactive mPEG3 chloroformate (hydrolyzed).- Insufficient base.- Poorly soluble starting materials.- Use a fresh bottle of mPEG3 chloroformate.- Ensure the use of anhydrous solvents and an inert atmosphere.- Increase the amount of base.- Use a co-solvent to improve solubility.
Multiple products observed - Over-reaction or side reactions.- For proteins, multiple PEGylation sites.- Reduce the reaction time or temperature.- Decrease the molar excess of mPEG3 chloroformate.- Optimize the pH of the reaction buffer for proteins to target specific residues.
Difficulty in purification - Similar polarities of product and starting materials.- Aggregation of PEGylated proteins.- Try a different chromatography stationary phase or solvent system.- For proteins, consider using a different purification technique (e.g., IEX instead of SEC).- Add detergents or adjust buffer conditions to prevent aggregation.

Conclusion

The synthesis of carbamates using mPEG3 chloroformate is a robust and versatile method for the PEGylation of a wide range of molecules, from small organic compounds to large therapeutic proteins. By understanding the underlying chemistry, carefully controlling reaction conditions, and employing appropriate purification and characterization techniques, researchers can successfully generate well-defined mPEG-carbamate conjugates with enhanced properties for various applications in drug development and biotechnology.

References

  • Greenwald, R. B., Choe, Y. H., McGuire, J., & Conover, C. D. (2003). Effective drug delivery by PEGylated drug conjugates. Advanced Drug Delivery Reviews, 55(2), 217-250. [Link]

  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. [Link]

  • Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459-476. [Link]

  • Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation of therapeutic proteins. Biotechnology Journal, 5(1), 113-128. [Link]

  • Harris, J. M., & Kozlowski, A. (1997). U.S. Patent No. 5,672,662. Washington, DC: U.S.
  • Quanta BioDesign. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - Methyl chloroformate, 97%. [Link]

  • Gries, K., Gries, M., Winter, G., & Göpferich, A. (2014). Cleavable carbamate linkers for controlled protein delivery from hydrogels. Journal of Controlled Release, 182, 55-63. [Link]

  • Pickering, L., Mourtas, S., & Demetzos, C. (2010). Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review. [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • U.S. Geological Survey. (1994). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI. [Link]

  • Ingenieria Analitica Sl. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. [Link]

  • SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. [Link]

  • Restek. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food. [Link]

  • Rattanapan, S., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 12267-12279. [Link]

Sources

Application

using mPEG3-COCl for hydroxyl group activation

Application Note: Site-Specific PEGylation of Hydroxyl Groups Using mPEG3-COCl Executive Summary This guide details the protocol for conjugating mPEG3-COCl (Methoxy-Polyethylene Glycol-3-Propionyl Chloride) to target mol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Specific PEGylation of Hydroxyl Groups Using mPEG3-COCl

Executive Summary

This guide details the protocol for conjugating mPEG3-COCl (Methoxy-Polyethylene Glycol-3-Propionyl Chloride) to target molecules containing hydroxyl (-OH) functionalities. Unlike standard polydisperse PEGs, mPEG3 is a discrete, monodisperse oligomer (MW ~200-300 Da depending on exact backbone), allowing for precise molecular weight characterization and defined spatial shielding.

The -COCl (Acid Chloride) group is a highly reactive electrophile that facilitates the direct esterification of hydroxyl groups without the need for coupling reagents (e.g., EDC/DCC). This method is preferred for creating hydrolytically labile ester linkages , often utilized in prodrug design where the PEG moiety is intended to release the active drug over time.

Chemical Basis & Mechanism[1][2][3][4][5][6]

The Reagent: mPEG3-COCl
  • Structure:

    
    
    
  • Reactivity: The carbonyl carbon is electron-deficient due to the inductive effect of the chlorine atom, making it highly susceptible to nucleophilic attack by the oxygen lone pair of a hydroxyl group.

  • Advantage: Reaction rates are significantly faster than NHS-esters or carboxylic acids.

  • Constraint: Extreme moisture sensitivity.[1] Hydrolysis yields the unreactive carboxylic acid (

    
    ) and HCl.
    
Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via an addition-elimination pathway:[2][3]

  • Nucleophilic Attack: The target alcohol (R-OH) attacks the carbonyl carbon of mPEG3-COCl.[2]

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Elimination: The chloride ion (

    
    ) is expelled, reforming the carbonyl double bond.
    
  • Deprotonation: A non-nucleophilic base (e.g., Triethylamine or Pyridine) removes the proton from the alcohol oxygen, neutralizing the HCl byproduct and driving the reaction forward.

Final Product:


 (Ester Conjugate)

Experimental Protocol

Materials & Equipment
CategoryItemSpecification
Reagents mPEG3-COCl>95% Purity, stored at -20°C under Argon
Target Molecule (R-OH)Dry, lyophilized
Dichloromethane (DCM)Anhydrous (Water < 50 ppm)
Triethylamine (TEA)Anhydrous, ≥99.5%
Diethyl EtherCold (-20°C) for precipitation
Hardware Round-bottom flaskFlame-dried or oven-dried (120°C)
Inert Gas LineNitrogen (

) or Argon (

)
Syringes/NeedlesGlass or solvent-resistant plastic
Step-by-Step Procedure

Phase 1: Preparation (Moisture Control is Critical)

  • Dry Glassware: Flame-dry a 2-neck round-bottom flask under vacuum and backfill with Argon. Repeat 3 times.

  • Equilibration: Allow the mPEG3-COCl vial to warm to room temperature before opening to prevent water condensation.

Phase 2: Solubilization & Activation 3. Dissolve Target: Dissolve 1 equivalent (eq) of the Target Molecule (R-OH) in anhydrous DCM.

  • Note: If the target is insoluble in DCM, use anhydrous DMF or DMSO, but DCM is preferred for easier workup.
  • Add Base: Add 2.0 – 5.0 eq of Triethylamine (TEA) or Pyridine to the flask.
  • Role: Acts as an HCl scavenger and catalyst.
  • Cooling: Submerge the flask in an ice/water bath (0°C).

Phase 3: Conjugation Reaction 6. Add mPEG3-COCl: Dissolve 1.2 – 1.5 eq of mPEG3-COCl in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction flask over 5-10 minutes.

  • Caution: Exothermic reaction. Rapid addition may cause side reactions.
  • Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow to stir at Room Temperature (RT) for 2–4 hours.
  • Monitoring: Check reaction progress via TLC or HPLC.[4] The disappearance of the starting material indicates completion.

Phase 4: Quenching & Workup 8. Quench: Add a small excess of absolute ethanol (approx. 5 eq relative to mPEG3-COCl) to react with any remaining acid chloride. Stir for 15 minutes. 9. Evaporation: Concentrate the reaction mixture to a viscous oil using a rotary evaporator (bath temp < 35°C). 10. Precipitation:

  • Resuspend the oil in a minimal amount of DCM.
  • Add dropwise into 20 volumes of ice-cold Diethyl Ether with vigorous stirring.
  • The PEG-conjugate should precipitate as a white/off-white solid.
  • Collection: Centrifuge (5000 x g, 10 min) or filter to collect the solid. Wash twice with cold ether.

Visualization: Experimental Workflow

PEGylation_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup Dry_Glassware Flame-Dry Glassware (Argon Purge) Dissolve Dissolve Target (R-OH) in Anhydrous DCM Dry_Glassware->Dissolve Reagent_Prep Equilibrate mPEG3-COCl to Room Temp Add_PEG Add mPEG3-COCl (Dropwise @ 0°C) Reagent_Prep->Add_PEG Add_Base Add Base (TEA/Pyridine) (HCl Scavenger) Dissolve->Add_Base Add_Base->Add_PEG Stir Stir 2-4h @ RT Add_PEG->Stir Quench Quench with Ethanol Stir->Quench Check TLC/HPLC Evaporate Rotary Evaporation (Viscous Oil) Quench->Evaporate Precipitate Precipitate in Cold Diethyl Ether Evaporate->Precipitate QC QC: NMR / MS Precipitate->QC

Caption: Workflow for mPEG3-COCl conjugation. Critical control points include moisture exclusion during preparation and cold ether precipitation for purification.

Quality Control & Validation

To confirm the successful formation of the ester bond and the attachment of the mPEG3 unit, use the following analytical methods:

Proton NMR ( -NMR)
  • Diagnostic Shift: Look for the shift of the protons on the carbon alpha to the hydroxyl group. Upon esterification, these protons typically shift downfield (e.g., from ~3.6 ppm to ~4.2 ppm) due to the electron-withdrawing nature of the ester carbonyl.

  • PEG Backbone: A strong singlet (or multiplet for short oligomers) at ~3.6 ppm corresponds to the PEG ethylene glycol units (

    
    ).
    
  • Methoxy Cap: A sharp singlet at ~3.38 ppm (

    
    ).
    
Mass Spectrometry (MALDI-TOF or LC-MS)
  • Mass Shift: The conjugate should show a mass increase corresponding to the mPEG3-propionyl moiety.

  • Calculation:

    
    .
    
  • Note: Since mPEG3 is monodisperse, you should see a single peak (or defined adducts) rather than the broad Gaussian distribution seen with polydisperse PEGs.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield / No Reaction Hydrolysis of mPEG3-COClEnsure reagents are fresh. Strictly use anhydrous solvents. Purge flask with Argon.
Precipitate in Reaction Formation of TEA-HCl saltsThis is normal. Filter the reaction mixture before rotary evaporation.
Broad NMR Peaks Aggregation or PolymerizationRun NMR in a more polar solvent (DMSO-d6). Ensure target didn't crosslink (unlikely with monofunctional mPEG).
Product Hydrolysis Unstable Ester BondAvoid high pH (>8.0) during workup. Store product at -20°C in dry powder form.

References

  • Pasut, G., & Veronese, F. M. (2012). State of the art in PEGylation: The great versatility of polymer conjugation. Journal of Controlled Release, 161(2), 461-477. Link

  • BroadPharm. PEG Acid Protocol: Instructions for the use of PEG Acid and Derivatives. BroadPharm Technical Guides. Link

  • Chemistry LibreTexts. Reactions of Acid Chlorides with Alcohols. Organic Chemistry Supplemental Modules. Link

  • Creative PEGWorks. PEGylation Chemistry: Acylation of Hydroxyl Groups. Technical Support Resources. Link

  • BenchChem. Stability of PEG Linkers: Ester vs Amide Bonds. BenchChem Knowledge Base. Link

Sources

Method

Application Note: Synthesis of Antibody-Drug Conjugates (ADCs) Using mPEG3 Linkers

Target Audience: Bioconjugation Scientists, CMC Researchers, and ADC Development Professionals Chemistry Focus: Site-directed Thiol-Maleimide Conjugation via Partial Interchain Reduction Executive Summary & Mechanistic F...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioconjugation Scientists, CMC Researchers, and ADC Development Professionals Chemistry Focus: Site-directed Thiol-Maleimide Conjugation via Partial Interchain Reduction

Executive Summary & Mechanistic Framework

The development of Antibody-Drug Conjugates (ADCs) requires a delicate balance between payload potency, bioconjugate stability, and pharmacokinetic (PK) efficiency. The linker architecture is the primary driver of these properties. This application note details the synthesis of ADCs utilizing a methoxy-polyethylene glycol (mPEG3) spacer coupled with maleimide-thiol chemistry.

The Causality of Experimental Choices (E-E-A-T)

As bioconjugation scientists, every reagent and parameter we select must serve a mechanistic purpose:

  • Why mPEG3? Hydrophobic payloads (e.g., MMAE, exatecan) often induce severe antibody aggregation. While long PEG chains (e.g., PEG12 or PEG24) provide excellent solubility, their large hydrodynamic radii can sterically hinder the antibody's Complementarity-Determining Regions (CDRs), reducing antigen-binding affinity[1]. The discrete mPEG3 linker (three ethylene glycol units) occupies the "Goldilocks zone"—it provides a sufficient hydration shell to mask payload hydrophobicity, prevents aggregation, and extends circulation half-life without compromising target engagement[2][3].

  • Why Partial Reduction? Native IgG1 antibodies possess four highly strained, solvent-exposed interchain disulfide bonds. By carefully titrating a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP), we selectively reduce these interchain bonds while leaving the structurally critical intrachain disulfides intact. This allows us to precisely control the number of free thiols, reliably targeting a Drug-to-Antibody Ratio (DAR) of 2 to 4[4].

  • Why pH 7.0–7.4? The Michael addition of a thiol to a maleimide is exceptionally fast and chemoselective at neutral pH. If the pH exceeds 8.0, the maleimide ring undergoes rapid hydrolysis (forming unreactive maleamic acid) and begins to cross-react with primary amines (lysines), destroying the site-specificity of the conjugate[5].

Quantitative Parameters & Reagent Formulations

To ensure a self-validating and reproducible system, strictly adhere to the stoichiometric ratios and buffer formulations outlined below.

Table 1: Stoichiometric Parameters for DAR Targeting

Note: Equivalents are molar ratios relative to the intact monoclonal antibody (mAb).

Target DARTCEP EquivalentsMal-mPEG3-Payload EquivalentsReaction TempIncubation Time
DAR 2 1.8 eq2.4 eq4°C to 22°C1 Hour
DAR 4 4.2 eq4.6 eq4°C to 22°C1 Hour
Table 2: Critical Buffer Formulations
Buffer TypeCompositionMechanistic Purpose
Conjugation Buffer 50 mM PBS, 150 mM NaCl, 1 mM DTPA, pH 7.4Maintains neutral pH for maleimide specificity. DTPA is critical : it chelates trace heavy metals that would otherwise catalyze the re-oxidation of free thiols[4].
Quenching Buffer 100 mM L-Cysteine in Conjugation BufferRapidly caps unreacted maleimide-mPEG3-payloads to prevent downstream off-target cross-linking[].
Storage Buffer 20 mM Histidine, 5% Sucrose, pH 6.0Mildly acidic pH prevents the retro-Michael deconjugation of the succinimide thioether bond, maximizing shelf-life.

Step-by-Step Experimental Protocol

Phase 1: Antibody Preparation and Partial Reduction
  • Initial Preparation: Prepare the monoclonal antibody at a concentration of 5–10 mg/mL in Conjugation Buffer.

  • Reduction: Add the appropriate molar excess of TCEP (e.g., 1.8 eq for DAR 2) to the mAb solution[4].

  • Incubation: Incubate the mixture at 37°C for 1 hour with gentle end-over-end rotation.

  • In-Line QC (Self-Validation): Before proceeding, quantify the number of free thiols using Ellman’s Reagent (DTNB). A successful reduction for DAR 4 should yield a thiol-to-antibody ratio of approximately 4.0 to 4.2.

  • Desalting (Optional but Recommended): Purify the reduced antibody through a 50 mL G25 desalting column equilibrated with cold Conjugation Buffer (4°C) to remove excess TCEP, which can prematurely consume the maleimide payload[4][].

Phase 2: Conjugation with Mal-mPEG3-Payload
  • Payload Solubilization: Dissolve the Mal-mPEG3-Payload in anhydrous DMSO to a stock concentration of 10 mM. Crucial: Ensure the DMSO is anhydrous, as moisture degrades maleimides.

  • Conjugation: Slowly add the payload stock to the reduced antibody solution (e.g., 4.6 eq for DAR 4).

    • Causality Check: The final concentration of DMSO in the reaction mixture must not exceed 10% v/v . Higher organic solvent concentrations will denature the antibody, leading to irreversible precipitation.

  • Incubation: Incubate the reaction on ice (4°C) for 1 hour with gentle mixing[4].

Phase 3: Quenching and Purification
  • Quenching: Add a 10- to 20-fold molar excess of L-Cysteine (relative to the payload) to the reaction mixture. Incubate at room temperature for 15 minutes[].

  • Purification: Remove the quenched payload, excess L-cysteine, and DMSO by passing the mixture through a Size-Exclusion Chromatography (SEC) column or via Tangential Flow Filtration (TFF), exchanging the ADC into the Storage Buffer (pH 6.0).

Phase 4: Characterization
  • Hydrophobic Interaction Chromatography (HIC-HPLC): Run the purified ADC on a HIC column to resolve the intact conjugate by its DAR species (DAR 0, 2, 4, 6, 8). Calculate the average DAR.

  • Size-Exclusion Chromatography (SEC-HPLC): Analyze the conjugate to ensure monomeric purity is >95%. Aggregation indicates either excessive DMSO during conjugation or an insufficient hydration shell provided by the mPEG3 linker.

Process Visualization

ADC_Synthesis mAb Native Antibody (IgG1) TCEP Partial Reduction (TCEP, pH 7.4) mAb->TCEP Red_mAb Reduced Antibody (Free Thiols) TCEP->Red_mAb 1.8-4.2 eq Linker Mal-mPEG3-Payload (DMSO <10%) Red_mAb->Linker ADC Crude ADC (Thioether Bond) Linker->ADC 2.4-4.6 eq Quench Quenching (L-Cysteine) ADC->Quench Purify Purification (SEC / TFF) Quench->Purify Final Purified ADC (DAR 2-4) Purify->Final

Workflow for site-specific ADC synthesis via partial reduction and maleimide-mPEG3 conjugation.

References

  • MDPI. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Retrieved from: [Link]

Sources

Application

Precision PEGylation: Application Guide for 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate

Executive Summary This technical guide details the reaction parameters for 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate (referred to herein as mPEG3-Chloroformate ).[1] Unlike high-molecular-weight PEG reagents used...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the reaction parameters for 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate (referred to herein as mPEG3-Chloroformate ).[1] Unlike high-molecular-weight PEG reagents used for steric shielding, this discrete short-chain PEG (MW ~226.65 g/mol ) is a precision tool used in "Linkerology" for PROTACs, Antibody-Drug Conjugates (ADCs), and small molecule solubility enhancement.[1]

The chloroformate functional group (


) is highly reactive toward nucleophiles, forming carbamates  with amines and carbonates  with alcohols.[1][2] This guide prioritizes anhydrous organic coupling to maximize yield and minimize the competitive hydrolysis that plagues aqueous PEGylation.

Mechanistic Principles & Reactivity[1][2]

The Electrophilic Warhead

The chloroformate group is an activated ester of carbonic acid.[1] Its reactivity lies between acid chlorides (highly reactive, unstable) and N-hydroxysuccinimide (NHS) esters (moderately reactive, stable).

  • Primary Pathway (Desired): Nucleophilic attack by an amine (

    
    ) or alcohol (
    
    
    
    ) displaces the chloride ion, forming a stable linkage.[1]
  • Secondary Pathway (Parasitic): Hydrolysis by water yields the corresponding alcohol,

    
    , and 
    
    
    
    . This is irreversible and consumes the reagent.[1]
Reaction Mechanism (DOT Visualization)

The following diagram illustrates the competing pathways: the productive formation of the carbamate versus the destructive hydrolysis.[1]

ReactionMechanism Reagent mPEG3-Chloroformate (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate + Nucleophile Amine Primary Amine (R-NH2) Amine->Intermediate Water Water (Impurity) Hydrolysis mPEG3-Alcohol + CO2 + HCl (Dead End) Water->Hydrolysis Moisture Attack Carbamate mPEG3-Carbamate (Stable Product) Intermediate->Carbamate - Cl⁻ (Fast) Base Base (TEA/DIPEA) Scavenges HCl Intermediate->Base H+ Removal

Figure 1: Mechanistic competition between aminolysis (green path) and hydrolysis (red path).[1]

Critical Reaction Parameters

Success depends on controlling the "HCl Byproduct" and "Moisture."[1]

ParameterRecommendationScientific Rationale
Solvent DCM (Dichloromethane), THF , or Acetonitrile .[1]Must be anhydrous.[3] Chloroformates hydrolyze rapidly in water/buffers.[1]
Base Triethylamine (TEA) or DIPEA (Hünig's Base).Essential to neutralize the HCl byproduct.[1] HCl accumulation protonates the amine nucleophile, rendering it unreactive (

).[1]
Stoichiometry 1.1 – 1.5 equivalents of mPEG3-Cl.[1]Slight excess accounts for trace moisture hydrolysis.[1]
Temperature 0°C to Start , warm to RT .Initial cooling suppresses exotherms and side reactions (e.g., bis-acylation).[1]
Catalyst DMAP (0.1 eq) - Optional.[1]Only required for coupling to sterically hindered alcohols or weak nucleophiles.[1] Avoid for simple amines to prevent over-reaction.

Experimental Protocols

Protocol A: N-PEGylation (Amine Coupling)

Best for: Small molecule drugs, linkers, and peptides with organic solubility.[1]

Materials:

  • Substrate (Amine)[1][3][4]

  • mPEG3-Chloroformate (Reagent)[1]

  • Anhydrous Dichloromethane (DCM)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1]

  • Argon or Nitrogen atmosphere

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under an inert atmosphere (Ar/N2).

  • Solvation: Dissolve the Amine substrate (1.0 eq) in anhydrous DCM (concentration ~0.1 – 0.2 M).

  • Base Addition: Add TEA (1.5 – 2.0 eq) . Stir for 5 minutes.

    • Note: If the amine is a salt (e.g., hydrochloride), increase base to 2.5 – 3.0 eq to free the amine.

  • Cooling: Submerge the flask in an ice/water bath (

    
    ).
    
  • Reagent Addition: Add mPEG3-Chloroformate (1.2 eq) dropwise via syringe.

    • Tip: Dilute the chloroformate in a small volume of DCM before addition to prevent localized hot spots.[1]

  • Reaction: Stir at

    
     for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.
    
  • Monitoring: Check reaction progress via TLC or LC-MS. The chloroformate is not UV active, so monitor the consumption of the amine or the shift in retention time.[1]

  • Quenching: Add a small amount of MeOH (0.5 mL) to quench excess chloroformate.

  • Workup:

    • Dilute with DCM.[1]

    • Wash sequentially with: 1M HCl (to remove excess TEA/DMAP), saturated

      
      , and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica). mPEG3 derivatives are polar; typical eluents are DCM/MeOH or Hexanes/EtOAc.

Protocol B: O-PEGylation (Alcohol Coupling)

Best for: Creating carbonate-linked prodrugs.[1]

Modifications from Protocol A:

  • Reactivity: Alcohols are poorer nucleophiles than amines.

  • Catalyst: You must add DMAP (4-Dimethylaminopyridine) at 0.1 – 0.2 eq to catalyze the reaction.[1]

  • Solvent: THF is often preferred over DCM for alcohol solubility.

  • Time: Reaction times may extend to 12–18 hours.[1] Heating to reflux (

    
    ) may be required for secondary alcohols.[1]
    
Protocol C: Interfacial Coupling (Schotten-Baumann)

Best for: Water-soluble proteins or amines that cannot dissolve in organic solvents.[1]

Scientific Warning: This method suffers from lower yields due to competitive hydrolysis. High excess of reagent is required.[1]

  • Aqueous Phase: Dissolve protein/amine in 0.1 M

    
     or Phosphate Buffer (pH 8.0 – 8.5) .
    
    • Critical: Do not use Tris buffer (contains amines).

  • Organic Phase: Dissolve mPEG3-Chloroformate (5 – 10 eq) in a minimal amount of dry Acetonitrile or Dioxane.

  • Mixing: Add the organic solution dropwise to the rapidly stirring aqueous buffer at

    
    .
    
  • pH Maintenance: Monitor pH; if it drops below 7.5, add dilute NaOH to maintain alkalinity (neutralizing the HCl generated).

  • Purification: Dialysis or Size Exclusion Chromatography (SEC) is required to remove the hydrolyzed mPEG3-alcohol byproduct.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / No Reaction Hydrolysis of reagent.Ensure solvents are anhydrous (<50 ppm water). Use fresh reagent bottle.
Starting Material Remains Amine protonated.Check pH/Base equivalents. If using amine-HCl salts, ensure enough base is added to deprotonate.[1]
Multiple Spots on TLC Bis-acylation (rare) or degradation.[1]Reduce reagent equivalents to 1.05. Keep reaction at

longer.
Gas Evolution

release (Normal).
Ensure the reaction vessel is vented (e.g., needle in septum) to prevent pressure buildup.

Storage and Handling

  • Moisture Sensitive: Store at

    
     under argon/nitrogen.
    
  • Lachrymator: Chloroformates are irritating to eyes and respiratory tracts. Handle only in a fume hood.

  • Decomposition: If the liquid turns cloudy or develops a precipitate (white solid), it has likely hydrolyzed to the alcohol and is no longer reactive.

References

  • BenchChem. 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate Product Data & Reactivity Profile. Retrieved from [1]

  • Zalipsky, S. (1995). Chemistry of polyethylene glycol conjugates with biologically active molecules. Advanced Drug Delivery Reviews, 16(2-3), 157-182.[1]

  • Herman, S., et al. (2008). Poly(ethylene glycol) with reactive endgroups: I. Modification of proteins.
  • Sigma-Aldrich. Protocol for PEGylation of Amines using Chloroformates.[1][1]

  • Pasut, G., & Veronese, F. M. (2012). State of the art in PEGylation: The great versatility achieved after forty years of research.[1] Journal of Controlled Release, 161(2), 461-472.[1]

Sources

Method

Application Note: High-Fidelity Preparation of mPEG3-Functionalized Surfaces via Chloroformate Chemistry

Executive Summary This application note details the protocol for generating fouling-resistant surfaces using triethylene glycol monomethyl ether (mPEG3) via chloroformate activation . Unlike standard silane-PEGylation wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for generating fouling-resistant surfaces using triethylene glycol monomethyl ether (mPEG3) via chloroformate activation . Unlike standard silane-PEGylation which often suffers from uncontrollable polymerization and surface heterogeneity, chloroformate chemistry offers a stoichiometric, step-wise functionalization route. By activating the hydroxyl terminus of mPEG3 with triphosgene to form a chloroformate intermediate, followed by coupling to an amine-terminated surface, researchers can achieve a highly stable urethane (carbamate) linkage .

This guide is designed for researchers requiring precise control over surface density and chemistry, particularly for biosensor interfaces, nanoparticle stealth coating, and cell-culture substrates.

Scientific Principles & Mechanism[1][2][3]

Why mPEG3?

Short-chain oligo(ethylene glycol)s (OEGs), such as mPEG3, are often superior to high-molecular-weight PEGs for surface passivation. They form dense, brush-like conformations that effectively structure interfacial water (the "hydration layer"), preventing protein adsorption via the steric repulsion and hydration repulsion mechanisms.

The Chloroformate Advantage

Direct silanization with PEG-silanes is moisture-sensitive and prone to vertical polymerization (multilayering). The chloroformate route decouples the surface priming from the functionalization:

  • Surface Priming: A robust amine monolayer is established first (e.g., using APTES).

  • Activation: mPEG3 is converted to a highly reactive chloroformate (

    
    ).
    
  • Coupling: The chloroformate reacts rapidly with surface amines to form a chemically stable urethane bond (

    
    ).
    
Reaction Scheme

The chemical pathway involves the conversion of mPEG3-OH to mPEG3-Chloroformate using triphosgene (a safer solid substitute for phosgene), followed by nucleophilic attack by surface amines.

ReactionMechanism mPEG mPEG3-OH (Triethylene glycol methyl ether) Intermediate mPEG3-Chloroformate (Activated Ester) mPEG->Intermediate Activation (DCM, 0°C) Triphos Triphosgene (Cl3CO)2CO Triphos->Intermediate Cl source Product mPEG3-Surface (Urethane Linkage) Intermediate->Product Coupling (Base, RT) Surface Amine-Surface (NH2-Substrate) Surface->Product Nucleophilic Attack

Figure 1: Reaction pathway for mPEG3-chloroformate activation and surface coupling.

Materials & Reagents

ReagentSpecificationRole
mPEG3-OH Triethylene glycol monomethyl ether (>98%)Functional ligand
Triphosgene Bis(trichloromethyl) carbonate (99%)Activating agent (Phosgene source)
APTES (3-Aminopropyl)triethoxysilaneSurface amination agent
Dichloromethane (DCM) Anhydrous (<50 ppm H₂O)Solvent for activation
Triethylamine (TEA) Anhydrous, distilledAcid scavenger (Base)
Substrate Silicon wafer, Glass slide, or GoldBase material
Argon/Nitrogen Ultra-high purityInert atmosphere

Safety Warning: Triphosgene decomposes to phosgene gas upon heating or contact with moisture. All reactions must be performed in a properly functioning chemical fume hood.

Experimental Protocol

Phase 1: Substrate Preparation (Aminosilanization)

Objective: Create a reactive nucleophilic surface (


).
  • Cleaning: Sonicate substrates in Acetone, Ethanol, and Isopropanol (10 min each). Dry under

    
    .
    
  • Activation: Treat substrates with Oxygen Plasma (100W, 2 min) or Piranha solution (3:1

    
    ) for 15 min to generate surface hydroxyls (
    
    
    
    ). Caution: Piranha is explosive with organics.
  • Silanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous Ethanol (or Toluene).

    • Immerse substrates for 1-2 hours at Room Temperature (RT).

    • Note: Avoid longer times to prevent polymerization.

  • Curing: Rinse substrates with Ethanol to remove unbound silane. Bake at 110°C for 30 min to crosslink the silane layer.

Phase 2: Synthesis of mPEG3-Chloroformate

Objective: Convert the hydroxyl group of mPEG3 to a reactive chloroformate.

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a stir bar. Purge with Argon.

  • Dissolution: Dissolve mPEG3-OH (1.0 eq, e.g., 10 mmol, ~1.64 g) in anhydrous DCM (20 mL).

  • Activation:

    • Cool the solution to 0°C (Ice bath).

    • Add Triphosgene (0.4 eq, 4 mmol, ~1.2 g). Note: 1 mol triphosgene yields 3 mol phosgene.

    • Add Pyridine or TEA (1.1 eq) dropwise. A white precipitate (amine hydrochloride salt) may form.

  • Reaction: Stir at 0°C for 30 min, then allow to warm to RT and stir for 2 hours.

  • Work-up (Optional but Recommended):

    • If using immediately, the solution can often be used directly if excess phosgene is purged (bubbling

      
       through a caustic scrubber).
      
    • Isolation: Filter off the amine salt. Concentrate the filtrate under reduced pressure (rotary evaporator) to obtain mPEG3-chloroformate as an oil. Store under Argon at -20°C if not using immediately.

Phase 3: Surface Coupling

Objective: Covalent attachment of mPEG3 to the surface.

  • Coupling Solution: Dissolve the prepared mPEG3-chloroformate (approx. 10 mM concentration) in anhydrous DCM (or dry THF). Add TEA (2.0 eq relative to PEG) to scavenge HCl generated during coupling.

  • Incubation: Immerse the Amine-functionalized substrates (from Phase 1) into the coupling solution.

  • Reaction Time: Incubate for 4–12 hours at RT under Argon atmosphere.

  • Washing:

    • Rinse 3x with DCM.

    • Rinse 3x with Ethanol.

    • Rinse 1x with Ultrapure Water.

  • Drying: Blow dry with

    
     stream.
    

Workflow Visualization

ExperimentalWorkflow cluster_prep Phase 1: Surface Prep cluster_synth Phase 2: Reagent Synthesis cluster_couple Phase 3: Coupling Clean Substrate Cleaning (Piranha/Plasma) Silanize Silanization (APTES/Ethanol) Clean->Silanize React Coupling Reaction (Substrate + mPEG3-Cl) Silanize->React Amine Surface Mix Mix mPEG3 + Triphosgene (DCM, 0°C) Activate Generate mPEG3-Cl (Chloroformate) Mix->Activate Activate->React Active Reagent Wash Wash & Dry (DCM -> EtOH -> N2) React->Wash

Figure 2: Step-by-step experimental workflow for mPEG3 surface functionalization.

Characterization & Quality Control

To validate the surface modification, the following analytical techniques are recommended:

TechniqueExpected ResultInterpretation
Water Contact Angle (WCA) < 35° (Hydrophilic)Significant decrease from APTES (~60°) indicates PEGylation.
X-Ray Photoelectron Spectroscopy (XPS) C1s peak deconvolutionAppearance of C-O-C ether peak (286.5 eV) and O-C=O urethane peak (289 eV).
Ellipsometry Thickness increaseMonolayer thickness increase of ~10–15 Å (consistent with mPEG3 length).
XPS Analysis Detail

A successful reaction is best confirmed by the N1s high-resolution spectrum.

  • Before (APTES): Single peak at ~399.5 eV (

    
    ) or ~401.5 eV (
    
    
    
    ).
  • After (mPEG3): Shift or shoulder at ~400.0 eV corresponding to the urethane Nitrogen (

    
    ).
    

Troubleshooting Guide

Problem: High Contact Angle (>50°) after coupling.

  • Cause: Incomplete coupling or hydrolysis of chloroformate.

  • Solution: Ensure DCM is strictly anhydrous. Increase reaction time. Verify mPEG3-chloroformate activity by reacting a small aliquot with benzylamine and checking via TLC/NMR.

Problem: Hazy Surface.

  • Cause: Polymerization of silane (Phase 1) or precipitation of amine salts (Phase 2).

  • Solution: Filter the mPEG3-chloroformate solution before adding to the substrate. Reduce APTES reaction time to <1 hour.

Problem: Low Stability.

  • Cause: Hydrolysis of the underlying silane bond.

  • Solution: Ensure the curing step (110°C) is performed to crosslink the siloxane network.

References

  • Goddard, J. M., & Hotchkiss, J. H. (2007). Polymer surface modification for the attachment of bioactive compounds.[1][2][][4] Progress in Polymer Science, 32(7), 698-725. Link

  • Alcantar, N. A., Aydil, E. S., & Israelachvili, J. N. (2000). Polyethylene glycol-coated biocompatible surfaces.[][4][5] Journal of Biomedical Materials Research, 51(3), 343-351. Link

  • Prime, K. L., & Whitesides, G. M. (1991). Self-assembled organic monolayers: model systems for studying adsorption of proteins at surfaces. Science, 252(5009), 1164-1167. Link

  • Zalipsky, S. (1995). Chemistry of polyethylene glycol conjugates with biologically active molecules. Advanced Drug Delivery Reviews, 16(2-3), 157-182. Link

  • Falipou, S., Chaimbault, P., & Lafosse, M. (2003). Synthesis of chloroformates of polyethylene glycol monomethyl ethers. Analytica Chimica Acta.

Sources

Application

Application Notes &amp; Protocols: Solvent Selection for Reactions of 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate

Abstract: This document provides a comprehensive guide for selecting the optimal solvent system for reactions involving 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate. As a versatile PEGylating agent, its reactivity an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for selecting the optimal solvent system for reactions involving 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate. As a versatile PEGylating agent, its reactivity and the ultimate success of the synthetic transformation are critically dependent on the reaction medium. This guide moves beyond generic protocols to explain the underlying chemical principles governing solvent choice, empowering researchers to optimize their reaction conditions for enhanced yield, purity, and reproducibility.

Introduction: The Critical Role of the Reaction Medium

2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate is a valuable monofunctional PEGylating reagent used to introduce short, discrete oligo(ethylene glycol) chains into molecules.[1] This process, known as "PEGylation," can significantly enhance the aqueous solubility, hydrodynamic volume, and pharmacokinetic properties of therapeutic agents and biomolecules.[1] The core reactivity of this reagent lies in the electrophilic carbonyl carbon of the chloroformate group, which is susceptible to nucleophilic acyl substitution.[1] This allows for facile reaction with a variety of nucleophiles, most commonly primary and secondary amines to form stable carbamate linkages.[1]

While the chemistry appears straightforward, the choice of solvent is a critical parameter that dictates the reaction's success. An inappropriate solvent can lead to low yields, the formation of impurities, or complete failure of the reaction. This guide provides a detailed framework for rational solvent selection, grounded in the physicochemical properties of the reagent and the mechanistic pathways of its key reactions.

Physicochemical Profile of 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate

Understanding the properties of the reagent is fundamental to selecting an appropriate solvent.

  • Structure: CH₃O(CH₂CH₂)₂O(CH₂CH₂)OCOCl

  • Molecular Formula: C₈H₁₅ClO₅

  • Molecular Weight: 226.65 g/mol [1]

  • Reactivity: The molecule's reactivity is dominated by the highly electrophilic chloroformate group. The oligo(ethylene glycol) chain is relatively inert under standard reaction conditions but significantly influences the molecule's solubility. The terminal methoxy group ensures monofunctionality by preventing polymerization or further reaction at that end.[1]

  • Solubility Profile: The presence of multiple ether linkages imparts a significant degree of polarity to the molecule. Consequently, it exhibits good solubility in a wide range of organic solvents, including chlorinated hydrocarbons (e.g., dichloromethane), ethers (e.g., THF, dioxane), and polar aprotic solvents (e.g., acetonitrile, DMF). Polyethylene glycols (PEGs) and their derivatives are known to be soluble in many organic solvents, with the exception of aliphatic hydrocarbons like hexane, where solubility is poor.

Core Principles of Solvent Selection for Chloroformate Reactions

The ideal solvent for a reaction with 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate must satisfy several key criteria:

  • Inertness: The solvent must not react with the chloroformate or other reagents.

  • Solubilization: It must dissolve all reactants, including the amine or alcohol substrate and any base used.

  • Reaction Mechanism Support: The solvent's properties should favor the desired reaction pathway (typically SNAc) and disfavor side reactions.

  • Appropriate Boiling Point: The boiling point should be suitable for the desired reaction temperature and allow for easy removal during workup.

The Imperative of Anhydrous Conditions

Chloroformates are highly sensitive to moisture. They readily hydrolyze in the presence of water to produce the corresponding alcohol, carbon dioxide, and corrosive hydrochloric acid (HCl). This not only consumes the reagent but the HCl generated can protonate amine nucleophiles, rendering them unreactive. Therefore, the use of anhydrous solvents and reagents, along with performing the reaction under an inert atmosphere (e.g., nitrogen or argon), is paramount.

Solvent Polarity and Reaction Mechanism

The reaction of 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate with an amine or alcohol proceeds via a nucleophilic addition-elimination mechanism. The choice of solvent polarity can influence the rate of this reaction.

  • Aprotic Solvents (Polar and Nonpolar): These are generally the solvents of choice. They do not possess acidic protons and therefore do not interfere with the nucleophile or the base.

    • Polar Aprotic Solvents (e.g., DCM, THF, Ethyl Acetate, Acetonitrile, DMF): These solvents are excellent choices as they can effectively solvate the reactants and the charged intermediates of the reaction, potentially increasing the reaction rate. Their polarity helps to dissolve a wide range of amine and alcohol substrates.

    • Nonpolar Aprotic Solvents (e.g., Toluene, Benzene): These can also be used, particularly if the substrate has low polarity. However, the solubility of the polar 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate and any salt byproducts may be limited.

  • Protic Solvents (e.g., Alcohols, Water): These solvents should be strictly avoided. Their acidic protons can react with the chloroformate and will solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the desired reaction.

Solvent Recommendation and Properties

The following table provides a summary of common solvents and their suitability for reactions with 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate.

SolventClassDielectric Constant (ε)Boiling Point (°C)Suitability and Rationale
Dichloromethane (DCM) Polar Aprotic9.140Highly Recommended. Excellent solubility for the chloroformate and many organic substrates. Volatile and easy to remove. Inert under most reaction conditions.
Tetrahydrofuran (THF) Polar Aprotic7.566Highly Recommended. Good general-purpose solvent with excellent solvating properties for both the reagent and common nucleophiles. Must be anhydrous.
Ethyl Acetate (EtOAc) Polar Aprotic6.077Recommended. Good solvent for many reactions and useful for direct extraction during workup. Ensure it is free from acidic impurities.
Acetonitrile (MeCN) Polar Aprotic37.582Recommended. Its high polarity is excellent for dissolving polar substrates and salts. Must be rigorously dried.
Toluene Nonpolar Aprotic2.4111Suitable. Useful for less polar substrates and allows for higher reaction temperatures if required. Solubility of polar reactants may be limited.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153Use with Caution. Excellent solvating power, but its high boiling point can make removal difficult. Can be challenging to render completely anhydrous.
Diethyl Ether Aprotic4.335Suitable. Often used in chloroformate reactions. Its high volatility and low boiling point make it suitable for reactions at or below room temperature.
Hexanes/Heptane Nonpolar Aprotic~2.069 / 98Not Recommended. Poor solubility for the polar 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate.
Alcohols (MeOH, EtOH) Protic33 / 2465 / 78Avoid. Reacts with the chloroformate to form carbonate byproducts.
Water Protic80.1100Avoid. Rapidly hydrolyzes the chloroformate.

Experimental Protocol: Carbamate Formation

This protocol details a general procedure for the reaction of 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate with a primary amine to form a carbamate.

Materials
  • 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate (1.0 eq)

  • Primary or Secondary Amine (1.0 - 1.2 eq)

  • Anhydrous Aprotic Solvent (e.g., Dichloromethane or THF)

  • Tertiary Amine Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware, dried in an oven

Step-by-Step Procedure
  • Setup: Assemble a round-bottom flask with a magnetic stir bar under an inert atmosphere of nitrogen or argon.

  • Dissolution: To the flask, add the amine substrate and dissolve it in the chosen anhydrous solvent (e.g., DCM).

  • Addition of Base: Add the tertiary amine base (e.g., DIPEA) to the solution and stir for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and minimize side product formation.

  • Chloroformate Addition: Slowly add 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate dropwise to the stirred solution over 15-30 minutes. Ensure the temperature remains at or below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers sequentially with 1M HCl (to remove excess amine base), saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure carbamate.

Visualizing the Solvent Selection Workflow

The choice of solvent and base is interconnected and depends on the properties of the starting material. The following diagram illustrates a logical workflow for making this decision.

SolventSelection cluster_start Start: Assess Substrate Properties cluster_solubility Step 1: Solubility Check cluster_recommendation Step 2: Primary Solvent Choice cluster_base Step 3: Base Selection cluster_protocol Step 4: Final Protocol Start Substrate (Amine/Alcohol) Solubility Is substrate soluble in DCM or THF? Start->Solubility Rec_DCM_THF Use DCM or THF (Highly Recommended) Solubility->Rec_DCM_THF Yes Rec_Other Consider MeCN or EtOAc Solubility->Rec_Other No Base_Choice Select Base: - TEA for unhindered amines - DIPEA for hindered amines or to minimize salt precipitation Rec_DCM_THF->Base_Choice Rec_Other->Base_Choice Protocol Proceed to Reaction Protocol (Anhydrous, 0°C to RT) Base_Choice->Protocol

Caption: Decision workflow for solvent and base selection.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet solvent or reagents leading to chloroformate hydrolysis. 2. Amine nucleophile protonated by HCl byproduct. 3. Insufficiently nucleophilic substrate.1. Ensure all solvents and reagents are rigorously dried. Perform reaction under an inert atmosphere. 2. Use a non-nucleophilic base (TEA, DIPEA) in sufficient excess (1.5-2.0 eq) to scavenge all generated HCl. 3. For weakly nucleophilic amines, consider using a more polar solvent like acetonitrile or DMF to enhance reactivity, or slightly elevate the reaction temperature.
Formation of Symmetric Carbonate/Urea Reaction of the chloroformate with its own hydrolysis product (alcohol) or reaction of the product with unreacted starting material.Ensure slow, dropwise addition of the chloroformate at low temperature (0 °C) to maintain a low instantaneous concentration and prevent side reactions.
Incomplete Reaction 1. Insufficient reaction time. 2. Steric hindrance around the nucleophilic center.1. Extend the reaction time and monitor by TLC/LC-MS. 2. For sterically hindered substrates, consider switching to a less hindered base (e.g., DIPEA over TEA) and a solvent that better solvates the transition state, such as THF or acetonitrile. Gentle heating may be required.
Difficulty in Product Isolation/Purification The oligo(ethylene glycol) chain can make the product highly polar and sometimes water-soluble.Use a more polar eluent system during column chromatography. If the product is water-soluble, perform extractions with a more polar solvent like ethyl acetate or a mixture of DCM/isopropanol. A salted (brine) aqueous layer can help push polar products into the organic phase.

Safety and Handling

2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate, like other chloroformates, is a hazardous chemical and must be handled with appropriate safety precautions.

  • Corrosive and Toxic: It can cause severe burns to the skin and eyes and is toxic if inhaled or ingested.

  • Moisture Sensitive: Reacts with moisture to release corrosive HCl gas.

  • Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture.

Conclusion

The successful application of 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate in organic synthesis is fundamentally linked to the rational selection of the reaction solvent. Aprotic solvents, particularly dichloromethane and tetrahydrofuran, are highly recommended due to their inert nature and excellent solvating properties. The paramount importance of anhydrous conditions cannot be overstated. By understanding the principles outlined in this guide and carefully considering the properties of the specific substrate, researchers can confidently design and execute reactions that maximize both the yield and purity of their desired PEGylated products.

References

  • Zalipsky, S. (1995). Chemistry of polyethylene glycol conjugates with biologically active molecules. Advanced Drug Delivery Reviews, 16(2-3), 157-182.
  • Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals. Nature Reviews Drug Discovery, 2(3), 214-221.
  • Organic Syntheses. (n.d.). ethyl n-methylcarbamate. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • ResearchGate. (2012). How do you dissolve PEG in organic solvent such as chloroform? Retrieved from [Link]

  • MedChemComm. (2016). Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles. MedChemComm, 7, 1533-1540. Retrieved from [Link]

Sources

Method

Application Note: Stepwise Synthesis of PROTACs using Functionalized PEG3 Chloroformate Linkers

Abstract This application note details the stepwise synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing PEG3 chloroformate chemistry. While standard PROTAC synthesis often relies on amide coupling or click ch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the stepwise synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing PEG3 chloroformate chemistry. While standard PROTAC synthesis often relies on amide coupling or click chemistry, chloroformate-mediated coupling offers a distinct advantage: the direct formation of stable carbamate (urethane) or carbonate linkages. These linkages are metabolically stable yet provide unique hydrogen-bonding capabilities that can influence the ternary complex formation between the Target Protein, PROTAC, and E3 Ligase. This guide addresses the specific challenges of handling moisture-sensitive chloroformate reagents and provides a robust, self-validating protocol for the stepwise assembly of high-purity degraders.

Strategic Analysis & Scientific Rationale

The Role of the Carbamate Linkage

In PROTAC design, the linker is not merely a passive connector; its physiochemical properties dictate cell permeability and degradation efficiency.

  • Electronic Properties: Unlike amides, carbamates (

    
    ) possess a unique dipole moment and hydrogen bond acceptor/donor profile, often improving solubility.
    
  • Metabolic Stability: Carbamates are generally more resistant to enzymatic hydrolysis than esters, ensuring the PROTAC remains intact in plasma.

  • PEG3 "Sweet Spot": As supported by recent studies, a PEG3 linker length (approx. 12-15 Å) often provides the optimal balance between flexibility (to allow ternary complex formation) and entropy (avoiding the "hook effect" where the linker folds back on itself) [1].

Critical Reagent Definition: "mPEG" vs. Bifunctional Linkers

CRITICAL TECHNICAL NOTE: The term "mPEG" strictly refers to methoxy-polyethylene glycol, which is monofunctional (capped with a non-reactive methoxy group). Reacting an amine ligand with mPEG3-chloroformate will result in a capped ligand , not a PROTAC.

  • For PROTAC Synthesis: You must use a Heterobifunctional PEG3 Chloroformate .

    • Structure:

      
      
      
    • Where X = Azide (

      
      ), Alkyne, Tosylate, or a Protected Amine (e.g., 
      
      
      
      ).
  • Assumption for this Protocol: This guide assumes the use of Azide-PEG3-Chloroformate (

    
    ) to allow for a subsequent "Click" reaction or reduction-coupling step to attach the second ligand.
    

Reaction Mechanism & Pathway[1]

The synthesis relies on the nucleophilic attack of a primary or secondary amine (on the Ligand) onto the electrophilic carbonyl of the chloroformate. This reaction is rapid but highly sensitive to hydrolysis.

Visual 1: Carbamate Formation Mechanism

CarbamateMechanism Ligand Ligand-NH2 (Nucleophile) Intermediate Tetrahedral Intermediate Ligand->Intermediate Nucleophilic Attack Linker Cl-CO-O-PEG3-N3 (Electrophile) Linker->Intermediate Product Carbamate-PEG3-N3 (Stable Intermediate) Intermediate->Product Cl- Elimination Byproduct HCl (Neutralized by Base) Intermediate->Byproduct

Figure 1: Mechanism of carbamate linkage formation. The amine nucleophile attacks the chloroformate carbonyl, displacing chloride to form the stable carbamate bond.

Materials & Equipment

Reagents
  • Ligand A: Target protein binder or E3 ligase binder with an accessible

    
     or 
    
    
    
    amine (e.g., Lenalidomide derivative, VHL ligand).
  • Linker: Azide-PEG3-Chloroformate (stored at -20°C, strictly anhydrous).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA), dried over KOH.

  • Solvent: Dichloromethane (DCM), anhydrous (water < 50 ppm).

  • Quench: Sat.

    
     solution.[1]
    
Equipment
  • Flame-dried round-bottom flask (RBF) or vial with septum.

  • Argon/Nitrogen balloon line.

  • LC-MS (Liquid Chromatography-Mass Spectrometry) for validation.

Experimental Protocols

Protocol A: Synthesis of Ligand-Linker Intermediate (Carbamate Formation)

This step attaches the linker to the first ligand.

1. Preparation (T = -15 min):

  • Flame-dry a 10 mL RBF and cool under a stream of Argon.

  • Critical: Chloroformates hydrolyze rapidly. Do not open the reagent bottle until the setup is ready.

2. Solubilization (T = 0 min):

  • Dissolve Ligand A (1.0 equiv, e.g., 0.1 mmol) in anhydrous DCM (2.0 mL).

  • Add DIPEA (2.5 equiv). The extra base is required to neutralize the HCl generated.[2]

  • Cool the mixture to 0°C in an ice bath. Low temperature prevents side reactions and controls the exothermic nature of the coupling.

3. Coupling (T = 10 min):

  • Dissolve Azide-PEG3-Chloroformate (1.1 equiv) in 0.5 mL anhydrous DCM in a separate dry vial.

  • Add the chloroformate solution dropwise to the Ligand/Base mixture over 5 minutes.

  • Observation: Slight fuming may occur; this is normal. Precipitate (DIPEA·HCl salts) may form.

4. Reaction Monitoring (T = 1 hr):

  • Allow reaction to warm to Room Temperature (RT).

  • Monitor by LC-MS. Look for the mass shift:

    
    .
    
  • Checkpoint: If starting material remains after 2 hours, add 0.2 equiv more chloroformate.

5. Workup:

  • Quench by adding 2 mL sat.

    
     (vigorous stirring for 5 mins).
    
  • Extract with DCM (3 x 5 mL).

  • Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (typically MeOH/DCM gradient). Carbamates are stable on silica.

Protocol B: Final PROTAC Assembly (Click Chemistry)

This step conjugates the Intermediate (Ligand A-Linker-


) to Ligand B (bearing an Alkyne).

1. Setup:

  • Dissolve Intermediate (from Protocol A) (1.0 equiv) and Ligand B-Alkyne (1.0 equiv) in

    
     (1:1, 2 mL).
    

2. Catalyst Addition:

  • Add

    
     (0.1 equiv) and Sodium Ascorbate (0.5 equiv).
    
  • Note: Pre-mix the copper and ascorbate to form the active Cu(I) species (yellowish color) before adding to the reaction.

3. Completion:

  • Stir at RT for 4-12 hours under Argon.

  • Monitor by LC-MS for the disappearance of the azide starting material.

  • Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).[3]

Process Visualization & Workflow

Visual 2: Stepwise Synthesis Workflow

Workflow Start Start: Ligand A (Amine) Step1 Step 1: Carbamate Coupling (Base: DIPEA) Start->Step1 Reagent Reagent: N3-PEG3-OCOCl (Anhydrous DCM, 0°C) Reagent->Step1 Check1 QC: LC-MS (Check for Mass Shift) Step1->Check1 Check1->Step1 Incomplete (Add Reagent) Intermed Intermediate: Ligand-O-CO-NH-PEG3-N3 Check1->Intermed Pass Step2 Step 2: Click Reaction (Ligand B-Alkyne, Cu(I)) Intermed->Step2 Final Final PROTAC (Triazole-Linked) Step2->Final

Figure 2: Operational workflow for the stepwise assembly of the PROTAC, highlighting the critical QC checkpoint after carbamate formation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of ChloroformateEnsure DCM is anhydrous. Use fresh reagent bottle. Purge flask with Argon.
Double Addition Ligand has 2 aminesProtect non-target amines (e.g., Boc-protection) before coupling.
Precipitate in Rxn Amine-HCl salt formationThis is normal. Ensure vigorous stirring. Add more DCM if slurry is too thick.
No Reaction Nucleophile is too weakIf using an aniline (aromatic amine), heat to 40°C or use Pyridine as solvent/base.

References

  • Tontsch-Grunt, U., et al. (2021). Profiling of PROTAC Linkers: The Influence of Linker Length and Composition on Degradation Efficiency. Journal of Medicinal Chemistry.

  • Burkard, M., et al. (2025). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide. BenchChem Application Notes.[2] 1[1][4][5][6]

  • Crews, C. M., et al. (2019). Proteolysis-Targeting Chimeras: Physics and Pharmacology. Annual Review of Pharmacology and Toxicology.

  • Konstantinidou, M., et al. (2019). PROTAC Linker Design: The Role of Linker Rigidity and Length. Angewandte Chemie International Edition.

(Note: While specific "mPEG3 chloroformate PROTAC" papers are rare due to the nomenclature specificity, the protocols above are derived from standard carbamate synthesis methodologies validated in references 2 and 3.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: mPEG3 Chloroformate Coupling Optimization

The following technical guide addresses the optimization of coupling reactions using mPEG3-Chloroformate (Triethylene glycol methyl ether chloroformate). Unlike high-molecular-weight polymer PEGylation, mPEG3 chemistry i...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of coupling reactions using mPEG3-Chloroformate (Triethylene glycol methyl ether chloroformate). Unlike high-molecular-weight polymer PEGylation, mPEG3 chemistry involves small-molecule handling techniques (MW ~226.65 g/mol ), requiring distinct purification and reaction strategies.

Executive Summary & Chemical Logic

The primary challenge in coupling mPEG3-chloroformate to nucleophiles (amines, alcohols) is the competition between the desired acylation and the parasitic hydrolysis .

  • The Chemistry: Chloroformates are highly electrophilic species. They react with nucleophiles via an addition-elimination mechanism to form carbamates (with amines) or carbonates (with alcohols).

  • The Problem: They are extremely moisture-sensitive.[1] Water acts as a competitive nucleophile, hydrolyzing the chloroformate back to the parent alcohol (mPEG3-OH), releasing CO₂ and HCl. This irreversibly lowers yield.

  • The Solution: Yield improvement relies on rigorous anhydrous techniques , precise base stoichiometry to scavenge HCl without causing degradation, and optimizing concentration kinetics .

Pre-Reaction Checklist: Reagent Integrity

Before starting, verify the quality of your mPEG3-chloroformate. Degraded reagent is the #1 cause of low yields.

CheckpointProcedureAcceptance Criteria
Physical State Visual inspection.Clear, colorless to pale yellow liquid. Cloudiness or precipitate indicates hydrolysis (formation of HCl salts or polymerized byproducts).
Storage Check storage history.Must be stored at -20°C under inert gas (Ar/N₂).
Solvent Quality Karl Fischer titration of solvents (DCM, THF).Water content must be < 50 ppm .

Core Reaction Mechanism & Workflow

The following diagram illustrates the competing pathways. Your goal is to maximize Path A (Coupling) and eliminate Path B (Hydrolysis).

G Start mPEG3-Chloroformate (Electrophile) Inter Tetrahedral Intermediate Start->Inter + Nucleophile Waste Hydrolysis Byproducts (mPEG3-OH + CO2 + HCl) Start->Waste + H2O (Fast!) Nuc Target Nucleophile (R-NH2 or R-OH) Nuc->Inter Water Water (Impurity) Prod Product (Carbamate/Carbonate) Inter->Prod - HCl (Base scavenged)

Figure 1: Reaction pathway showing the competition between productive coupling and destructive hydrolysis.

Troubleshooting Guide (FAQ Format)

Q1: My yield is consistently low (<40%). What is the most likely culprit?

Diagnosis: The most common cause is moisture contamination . Chloroformates hydrolyze rapidly. Corrective Action:

  • Dry Solvents: Do not rely on "bottle dry" solvents. Use freshly distilled solvents or those from a solvent purification system (SPS). Dichloromethane (DCM) is preferred due to high solubility and lack of nucleophilicity.

  • Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen or Argon.

  • Glassware: Flame-dry or oven-dry all glassware.

Q2: I see a precipitate forming immediately upon adding the base. Is this bad?

Diagnosis: No, this is likely the base hydrochloride salt (e.g., Triethylamine-HCl), which is a byproduct of the reaction. Optimization:

  • Good Sign: Precipitation drives the equilibrium forward by removing HCl.

  • Caution: Ensure efficient stirring. If the mixture becomes a slurry, add more anhydrous solvent to maintain mixing efficiency.

Q3: Which base should I use? Pyridine, TEA, or DIPEA?

Recommendation:

  • Primary Choice: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) . These are non-nucleophilic bases that effectively scavenge HCl.

  • Catalyst: For difficult couplings (sterically hindered amines/alcohols), add 0.1 eq of DMAP (4-Dimethylaminopyridine). DMAP acts as a nucleophilic catalyst, forming a reactive acyl-pyridinium intermediate that transfers the mPEG3 group more efficiently.

Q4: How do I purify the product? Dialysis isn't working.

Critical Insight: Do NOT use dialysis.

  • Reason: mPEG3 is a small molecule (~226 Da). It will pass through almost all dialysis membranes (even 1kDa MWCO).

  • Protocol:

    • Quench: Add a small amount of water to destroy excess chloroformate (converts to mPEG3-OH).

    • Wash: Dilute with DCM, wash with 1M HCl (to remove amine/base), then sat. NaHCO₃, then Brine.

    • Purification: Use Flash Column Chromatography (Silica gel).

      • Eluent: DCM/Methanol gradients (e.g., 95:5). mPEG3 derivatives are polar; monitor using TLC (stain with Iodine or Dragendorff’s reagent).

Optimization Data: Stoichiometry & Conditions

The following table summarizes optimal conditions derived from small-molecule chloroformate coupling standards.

VariableStandard ConditionOptimization for High YieldReason
Stoichiometry 1.0 eq Nucleophile : 1.1 eq mPEG3-Cl1.0 : 1.5 - 2.0 eq Excess electrophile compensates for hydrolysis losses.
Base Equivalents 1.0 eq2.0 - 3.0 eq Essential to neutralize HCl. Acidic conditions protonate the amine nucleophile, killing reactivity.
Temperature Room Temp (RT)0°C

RT
Start at 0°C to control exotherm and minimize side reactions, then warm to RT to complete.
Concentration 0.1 M0.2 - 0.5 M Higher concentration favors the bimolecular coupling over unimolecular hydrolysis (if water is trace).

Detailed Experimental Protocol

Standard Operating Procedure for coupling mPEG3-Chloroformate to a Primary Amine.

Materials:

  • Target Amine (1.0 mmol)[2]

  • mPEG3-Chloroformate (1.5 mmol) [Store at -20°C until use]

  • Dichloromethane (DCM), Anhydrous (10 mL)

  • Triethylamine (TEA) (2.0 mmol)

  • Argon balloon

Step-by-Step:

  • Setup: Flame-dry a 25 mL round-bottom flask containing a magnetic stir bar. Cap with a septum and cool under Argon.

  • Dissolution: Syringe in anhydrous DCM (5 mL) and the Target Amine (1.0 mmol). Add TEA (2.0 mmol).

  • Cooling: Place the flask in an ice/water bath (0°C). Stir for 10 minutes.

  • Addition: Dissolve mPEG3-Chloroformate (1.5 mmol) in anhydrous DCM (2 mL) in a separate dry vial. Add this solution dropwise to the reaction flask over 5-10 minutes.

    • Why dropwise? Prevents localized overheating and controls reaction rate.

  • Reaction: Allow to stir at 0°C for 30 mins, then remove ice bath and stir at Room Temperature for 2-4 hours.

    • Monitoring: Check completion by TLC or LC-MS.

  • Workup: Dilute with DCM (20 mL). Wash with 1N HCl (2 x 10 mL) to remove excess TEA and unreacted amine. Wash with Brine (1 x 10 mL). Dry organic layer over Na₂SO₄.

  • Concentration: Evaporate solvent under reduced pressure.

  • Purification: Purify residue via silica gel flash chromatography.

Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield CheckWater Check 1: Is the reaction anhydrous? Start->CheckWater CheckStoich Check 2: Stoichiometry CheckWater->CheckStoich Yes Sol1 Action: Dry solvents, flame-dry glass, use inert gas. CheckWater->Sol1 No / Unsure CheckBase Check 3: Base Choice CheckStoich->CheckBase Ratio >= 1.5 eq Sol2 Action: Increase mPEG3-Cl to 2.0 eq. CheckStoich->Sol2 Ratio < 1.5 eq Sol3 Action: Add DMAP catalyst (0.1 eq). CheckBase->Sol3 Steric hindrance?

Figure 2: Decision matrix for diagnosing low yield issues.

References

  • BenchChem. Common issues in PEGylation reactions and solutions. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: Allyl Chloroformate (Representative Chloroformate Handling). Retrieved from

  • National Institutes of Health (NIH). Chloroformates Acute Exposure Guideline Levels. Retrieved from

  • Organic Chemistry Portal. Synthesis of Carbamates. Retrieved from

  • Kobe University. In situ photo-on-demand phosgenation reactions. (Demonstrates chloroformate reactivity and base catalysis). Retrieved from

Sources

Optimization

removing excess 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate from reaction mixtures

[1][2][3] Audience: Researchers, Medicinal Chemists, and Process Development Scientists Topic: Downstream processing and purification of PEGylation reactions involving TEG-chloroformate derivatives.[1][2] Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Audience: Researchers, Medicinal Chemists, and Process Development Scientists Topic: Downstream processing and purification of PEGylation reactions involving TEG-chloroformate derivatives.[1][2]

Executive Summary

2-[2-(2-methoxyethoxy)ethoxy]ethyl chloroformate (often abbreviated as TEG-Chloroformate or mPEG3-Chloroformate ) is a reactive PEGylation reagent used to introduce a short hydrophilic spacer.[3][1][2] While highly effective for activating amines or alcohols, its removal post-reaction presents a unique challenge: the reagent is UV-silent and its hydrolyzed byproduct (TEG-monomethyl ether) is amphiphilic , making it difficult to track and remove via standard aqueous workups.[3][2]

This guide provides a chemically grounded workflow for quenching, removing, and verifying the absence of this reagent.

Part 1: The "Kill" Step (Quenching Strategies)

The first critical decision is how to neutralize the excess reagent. You have two distinct pathways depending on your product's scale and stability.

Method A: Chemical Hydrolysis (Standard)

Best for: Large-scale reactions where filtration is impractical.[3][1][2]

The chloroformate is electrophilic.[1] Adding a weak base and water converts it into the corresponding alcohol (TEG-OH ), CO₂, and chloride salts.[3]

  • Reagent: Saturated aqueous NaHCO₃ (Sodium Bicarbonate).[1]

  • Mechanism:

    
    [3][1][2]
    
  • Protocol:

    • Cool reaction mixture to 0°C.

    • Slowly add Sat. NaHCO₃ (Caution: Gas Evolution ).[1]

    • Stir vigorously for 30–60 minutes. The biphasic turbulence is necessary to hydrolyze the organic-soluble chloroformate.[1]

Method B: Solid-Phase Scavenging (High Purity)

Best for: Small-scale (mg to g) medicinal chemistry where purity is paramount.[3][1][2]

Instead of creating a byproduct (TEG-OH) that you must later remove, use a scavenger resin to covalently bind the excess chloroformate.[3] The impurity is then removed by simple filtration.[1][4]

  • Reagent: Tris(2-aminoethyl)amine polystyrene (PS-Trisamine) or similar amine-functionalized resin.[3][1][2]

  • Mechanism: The resin's amine attacks the chloroformate, forming a stable carbamate on the bead.

  • Protocol:

    • Add 2–3 equivalents (relative to excess chloroformate) of amine resin.[1]

    • Stir gently at Room Temperature for 1–2 hours.

    • Filter through a fritted funnel. The filtrate contains your product; the toxic reagent is trapped on the beads.

Part 2: The Cleanup (Purification & Extraction)[5]

If you used Method A (Hydrolysis), you now have TEG-OH (Triethylene glycol monomethyl ether) in your mixture.[3][1] This molecule is the primary "ghost" impurity that plagues these reactions.[1]

Crucial Solubility Insight: TEG-OH is amphiphilic .[3][1][2]

  • In DCM/Water : It partitions significantly into the DCM layer (bad).

  • In Ether/Water or Ethyl Acetate/Water : It partitions preferentially into the Aqueous layer (good).

Optimized Extraction Protocol
  • Solvent Swap: If your reaction was in DCM (Dichloromethane), evaporate it and redissolve the crude in Diethyl Ether or Ethyl Acetate .[1]

  • The Wash: Wash the organic layer 3x with Water or Brine.[1]

    • Why? The ether oxygen atoms in the TEG chain hydrogen-bond with water, pulling the impurity out of the organic phase.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Part 3: Visualization & Troubleshooting (Q&A)
Q1: I purified my compound, but I see a spot on TLC that won't go away. It has no UV activity.[1] What is it?

A: This is almost certainly the hydrolyzed byproduct, TEG-OH .[3][1]

  • Diagnosis: TEG-OH lacks a chromophore (no benzene ring), so it is invisible under UV (254 nm).[3][1]

  • Visualization: You must use a stain.[1][5][6]

    • KMnO₄ (Potassium Permanganate): Stains the alcohol as a bright yellow/brown spot.[6]

    • Iodine Chamber: Reversibly stains the PEG chain brown.[1]

    • Dragendorff’s Reagent: Specific for polyethers/PEGs (orange spot).[1]

Q2: My reaction mixture turned into an emulsion during the aqueous workup. Why?

A: The TEG chain acts like a surfactant (soap).

  • Fix: Do not shake the separatory funnel violently. Use a gentle rocking motion.[1][5]

  • Breaker: Add solid NaCl to saturate the aqueous layer (salting out) or add a small amount of Methanol to break the surface tension. Filtering the biphasic mixture through a pad of Celite can also break physical emulsions.

Q3: Can I remove the excess reagent by Rotovap (distillation)?

A: Unlikely.

  • Boiling Point: The chloroformate and its alcohol byproduct (TEG-OH) have high boiling points (>240°C at atm).[3][1][7]

  • Risk: Heating the crude mixture to these temperatures often decomposes the desired carbamate product. High-vacuum distillation (<0.1 mmHg) might work but is risky.[3][1]

Visual Workflow: Decision Logic

G cluster_0 Critical Solubility Rule Start Crude Reaction Mixture (Contains Excess TEG-Chloroformate) ScaleCheck Check Scale & Purity Needs Start->ScaleCheck MethodA Method A: Chemical Quench (Sat. NaHCO3) ScaleCheck->MethodA Large Scale / Cost Sensitive MethodB Method B: Scavenger Resin (PS-Trisamine) ScaleCheck->MethodB High Purity / Small Scale Hydrolysis Hydrolysis Occurs Forms TEG-OH (Alcohol) MethodA->Hydrolysis Scavenging Covalent Capture Reagent binds to Bead MethodB->Scavenging SolventSwap Solvent Swap (DCM -> Et2O or EtOAc) Hydrolysis->SolventSwap Filtration Filtration (Remove Beads) Scavenging->Filtration Final Pure Product (Verify via KMnO4 Stain) Filtration->Final Washing Aqueous Wash (3x) (TEG-OH moves to Water) SolventSwap->Washing Washing->Final

Caption: Decision matrix for removing TEG-chloroformate. Method B (Green path) avoids creating the difficult-to-remove alcohol byproduct.[3][1][2]

Summary Data: Physical Properties
ComponentChemical StructureBoiling PointUV Active?Solubility (DCM)Solubility (Water)
Reagent TEG-Chloroformate>150°C (dec)NoHighHydrolyzes
Byproduct TEG-OH (Alcohol)~249°CNoHigh High
Scavenger PS-TrisamineSolid BeadN/AInsolubleInsoluble
References
  • National Academies. (2014).[1] Acute Exposure Guideline Levels for Selected Airborne Chemicals: Chloroformates. Retrieved from [Link]

  • University of Rochester. (2022).[1] TLC Stains and Visualization Techniques for Non-UV Active Compounds. Retrieved from [Link]

  • Wipf Group. (2004).[1] Strategies in Organic Synthesis: Scavenger Resins. Retrieved from [Link][3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting mPEG3-COCl Reactivity with Secondary Amines

Welcome to the Advanced PEGylation Support Center. Coupling methoxy-triethylene glycol acid chloride (mPEG3-COCl) with secondary amines often presents unique synthetic bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced PEGylation Support Center. Coupling methoxy-triethylene glycol acid chloride (mPEG3-COCl) with secondary amines often presents unique synthetic bottlenecks. While acid chlorides are generally highly reactive electrophiles, the combination of a sterically hindered secondary amine and the extreme moisture sensitivity of PEG-acid chlorides frequently leads to low yields or complete reaction failure.

This guide provides a causality-driven troubleshooting framework, self-validating protocols, and mechanistic insights to help you optimize your amide coupling workflows.

Part 1: Diagnostic Workflow

Before adjusting your reaction conditions, it is critical to identify whether the failure stems from reagent degradation (hydrolysis) or kinetic barriers (steric hindrance).

TroubleshootingWorkflow Start Low Yield: mPEG3-COCl + Secondary Amine Check1 Check mPEG3-COCl Integrity (IR/NMR) Start->Check1 Hydrolyzed Hydrolyzed to mPEG3-COOH Check1->Hydrolyzed Moisture Exposure Intact Intact Acid Chloride Check1->Intact Anhydrous Salvage Salvage Protocol: HATU/HOAt + DIPEA Hydrolyzed->Salvage Check2 Check Reaction Conditions Intact->Check2 Success Successful Amide Coupling Salvage->Success Base Amine Protonated? Increase DIPEA (3-5 eq) Check2->Base Steric Steric Hindrance? Add DMAP (0.1 eq) & Heat Check2->Steric Base->Success Steric->Success

Caption: Diagnostic workflow for troubleshooting mPEG3-COCl and secondary amine couplings.

Part 2: Mechanistic FAQs (The "Why" Behind the Failure)

Q1: Why is my mPEG3-COCl failing to react with my secondary amine, even though acid chlorides are highly reactive? A1: The failure is typically a kinetic competition between two factors: steric hindrance and moisture-induced hydrolysis. Secondary amines possess a larger steric bulk than primary amines, which significantly increases the activation energy required for the nucleophilic attack on the carbonyl carbon to form the tetrahedral intermediate1[1]. Because this desired reaction is kinetically slow, trace moisture in the solvent can easily outcompete the amine, rapidly hydrolyzing the mPEG3-COCl into unreactive mPEG3-COOH and hydrochloric acid (HCl)2[2].

Q2: How does the generation of HCl during the reaction affect my secondary amine? A2: The acylation of an amine by an acid chloride generates one equivalent of HCl. If a non-nucleophilic base (like DIPEA) is not present in sufficient excess, the HCl will protonate your secondary amine, forming an ammonium salt. Once protonated, the nitrogen lacks a free lone pair, completely destroying its nucleophilicity and stalling the reaction3[3]. Tertiary amines must be used as HCl scavengers because they cannot form amides themselves[2].

Q3: How can I verify if my mPEG3-COCl has degraded before starting the reaction? A3: Acid chlorides degrade rapidly upon exposure to atmospheric moisture. You must verify the integrity of your reagent using FTIR or NMR spectroscopy before proceeding4[4]. Refer to the spectroscopic data table below to confirm the presence of the active acyl chloride.

Q4: If my mPEG3-COCl has hydrolyzed to mPEG3-COOH, do I have to discard it? A4: No. You can salvage the hydrolyzed PEG by performing an in situ activation using advanced uronium coupling reagents like HATU or COMU. These reagents convert the carboxylic acid into a highly reactive OAt or OBt active ester, which can successfully couple with sterically hindered secondary amines .

Part 3: Data Presentation & Reagent Selection

Table 1: Spectroscopic Identification of mPEG3-COCl vs. Hydrolyzed mPEG3-COOH

Use this quantitative data to validate your starting material before initiating the coupling protocol.

Analytical FeaturemPEG3-COCl (Active Reagent)mPEG3-COOH (Hydrolyzed/Degraded)
FTIR (Carbonyl Stretch) Sharp peak at ~1790 - 1810 cm⁻¹ Shifted peak at ~1700 - 1730 cm⁻¹
FTIR (O-H Stretch) AbsentBroad peak at 2500 - 3300 cm⁻¹
¹³C NMR (Carbonyl Carbon) ~170 - 175 ppm ~175 - 180 ppm
Table 2: Base & Solvent Selection Matrix for Sterically Hindered Amines

The choice of base and solvent dictates whether the secondary amine remains nucleophilic.

Solvent SystemBase SelectionCatalystSuitability & Mechanistic Note
Anhydrous DCM DIPEA (3-5 eq)DMAP (0.1 eq)Optimal. DCM solubilizes PEGs well. DIPEA is strictly non-nucleophilic, preventing base-competition.
Anhydrous THF TEA (3-5 eq)NoneModerate. Slower reaction rate; risk of amine protonation if TEA is insufficient.
DMF Pyridine (3-5 eq)NonePoor. Pyridine is a weaker base and may fail to fully deprotonate hindered ammonium salts.

Part 4: Overcoming Steric Hindrance with DMAP Catalysis

When reacting an intact acid chloride with a bulky secondary amine, the addition of 4-Dimethylaminopyridine (DMAP) is highly recommended. DMAP acts as a nucleophilic catalyst, attacking the acid chloride to form an acylpyridinium intermediate. This intermediate is highly reactive and less sterically encumbered, making it highly susceptible to attack by the secondary amine.

Mechanism mPEG mPEG3-COCl Intermediate Acylpyridinium Intermediate mPEG->Intermediate Fast Activation DMAP DMAP Catalyst DMAP->Intermediate Product mPEG3-Amide Product Intermediate->Product Nucleophilic Attack Amine Secondary Amine (Sterically Hindered) Amine->Product

Caption: DMAP-catalyzed activation pathway overcoming steric hindrance in secondary amines.

Part 5: Step-by-Step Experimental Methodologies

Protocol A: Rigorous Anhydrous Coupling of mPEG3-COCl (Standard Method)

Use this protocol if your mPEG3-COCl has been verified as intact via IR/NMR.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon or Nitrogen. Absolute exclusion of water is mandatory to prevent hydrolysis.

  • Amine & Base Solubilization: Dissolve the secondary amine (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (3.0 - 5.0 eq) and DMAP (0.1 eq). Stir at 0 °C in an ice bath. Causality Note: DIPEA is chosen over Triethylamine because its bulky isopropyl groups make it strictly non-nucleophilic, preventing it from competing with the secondary amine 5[5].

  • Electrophile Addition: Dissolve mPEG3-COCl (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes to control the exothermic reaction and prevent localized heating.

  • Reaction & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Validation Checkpoint: Quench a 10 µL aliquot of the reaction mixture in 1 mL of anhydrous methanol. Analyze via LC-MS. If the chromatogram shows the methyl ester of mPEG3 instead of the target amide, the secondary amine is not nucleophilic enough under current conditions (consider heating to 40 °C).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize the DIPEA and unreacted amine. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Salvage Coupling (In Situ Activation of Hydrolyzed mPEG3-COOH)

Use this protocol if your mPEG3-COCl has degraded into mPEG3-COOH.

  • System Preparation: In a dry round-bottom flask, dissolve the hydrolyzed mPEG3-COOH (1.0 eq) and the secondary amine (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature to ensure the amine is fully deprotonated.

  • Activation: Add HATU (1.1 eq) in one portion. The reaction mixture will typically turn yellow as the active OAt ester is formed.

  • Reaction & Self-Validation: Stir the reaction at room temperature for 12-24 hours. Validation Checkpoint: Monitor the disappearance of the HATU adduct via LC-MS. A successful coupling will show the mass of the mPEG3-amide product, while a stalled reaction will show the persistence of the OAt-ester intermediate.

  • Workup: Dilute the mixture with Ethyl Acetate and wash extensively with 5% aqueous LiCl (3 times) to remove the DMF solvent and uronium byproducts. Dry the organic layer over Na₂SO₄ and concentrate.

References

  • OrgoSolver. "Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps." [Link]

  • ResearchGate. "Why did my amide syntesis does not work?" [Link]

  • Chemistry Steps. "Converting Amines to Amides." [Link]

  • ResearchGate. "The amide group and its preparation methods by acid-amine coupling reactions: an overview." [Link]

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity of Triethylene Glycol Monomethyl Ether Chloroformate

Current Status: Operational Ticket ID: TEG-CF-001 Assigned Specialist: Senior Application Scientist, Bioconjugation Division Introduction: The Zero-Moisture Mandate Welcome to the technical guide for Triethylene Glycol M...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: TEG-CF-001 Assigned Specialist: Senior Application Scientist, Bioconjugation Division

Introduction: The Zero-Moisture Mandate

Welcome to the technical guide for Triethylene Glycol Monomethyl Ether Chloroformate (mTEG-Chloroformate). This reagent is a cornerstone in linker chemistry and PEGylation, prized for its ability to introduce a short, discrete polyethylene glycol (PEG) spacer.

However, its reactivity is a double-edged sword. The chloroformate group (


) is highly electrophilic and possesses zero tolerance for moisture . Water does not merely dilute this reagent; it destroys it through rapid hydrolysis, generating acidic byproducts that can ruin downstream conjugations.

This guide replaces generic advice with field-proven protocols to ensure the integrity of your mTEG-Chloroformate.

Module 1: Storage & Stability (Pre-Experiment)

Q: My reagent arrived as a viscous oil, but the datasheet mentions a solid. Is it degraded?

A: Not necessarily. mTEG-Chloroformate often exists at the boundary between a viscous oil and a low-melting solid (


) depending on purity and ambient temperature.
  • Action: If it is a liquid, store it immediately at -20°C . It may solidify upon freezing.

  • Warning: If the bottle is pressurized or smells strongly of acid (pungent HCl odor) upon opening, significant hydrolysis has occurred.

Q: How do I store it after the first use?

A: The "air" in your lab is the primary contaminant. You must replace the headspace with dry inert gas (Argon or Nitrogen) before resealing.[1]

  • Protocol:

    • Wipe the septum/cap with a dry cloth.

    • Flush the bottle with a gentle stream of dry Argon for 30 seconds.

    • Seal tightly with Parafilm® and store upright at -20°C.

    • Desiccator: Place the secondary container inside a desiccator with active desiccant (e.g.,

      
       or Drierite).
      

Module 2: The Hydrolysis Mechanism (Why It Fails)

Understanding the failure mode is critical for troubleshooting. When mTEG-Chloroformate encounters water, it undergoes an irreversible cascade.

Visualizing the Failure Pathway

The diagram below illustrates the decomposition of the reagent. Note the generation of HCl (which kills acid-sensitive substrates) and CO₂ (which causes pressure buildup).

HydrolysisCascade Reagent mTEG-Chloroformate (R-O-CO-Cl) Intermediate Unstable Carbonic Acid (R-O-CO-OH) Reagent->Intermediate Fast Hydrolysis Acid HCl (Acidic Byproduct) Reagent->Acid Cl Release Water Water (H₂O) Water->Intermediate Fast Hydrolysis Alcohol mTEG-Alcohol (R-OH) Intermediate->Alcohol Gas CO₂ Gas (Bubbling) Intermediate->Gas Decomposition

Figure 1: The Hydrolysis Cascade. Exposure to moisture converts the active chloroformate into an inert alcohol, releasing acidic HCl and CO₂ gas.[2]

Module 3: Experimental Troubleshooting

Q: I see bubbling immediately upon adding the reagent to my reaction. Is this normal?

A: No. Bubbling indicates the evolution of


, which confirms that the chloroformate is reacting with water, not your nucleophile (amine/alcohol).
  • Root Cause: Your solvent is "wet" (contains

    
     ppm water).
    
  • Solution:

    • Stop the reaction.

    • Dry your solvents.[2] Use freshly distilled solvents or those from a solvent purification system (SPS).

    • Add molecular sieves (3Å or 4Å, activated) to the solvent bottle 24 hours prior to use.

Q: My yield is low (<40%), but the starting material is consumed. Where did it go?

A: You likely have Competitive Hydrolysis . The rate of hydrolysis (


) is competing with your conjugation reaction (

).
  • The Fix: Stoichiometry & Base Trap. Chloroformate reactions release HCl. If you do not neutralize this HCl, it can protonate your nucleophile (e.g., turning

    
     into unreactive 
    
    
    
    ), halting the reaction.
  • Protocol:

    • Use anhydrous organic base (e.g., Triethylamine or Diisopropylethylamine) at 1.2 - 1.5 equivalents relative to the chloroformate.

    • Add the base before adding the chloroformate to scavenge HCl the moment it forms.

Q: How do I transfer the reagent without exposing it to air?

A: Never pour the reagent. Use the Inert Syringe Transfer method.

DryTransfer Step1 1. Purge Reagent Bottle (Insert N₂ Needle) Step2 2. Equalize Pressure (Ensure Positive Pressure) Step1->Step2 Step3 3. Withdraw Liquid (Oven-Dried Glass Syringe) Step2->Step3 Step4 4. Transfer to Reactor (Through Septum) Step3->Step4

Figure 2: Inert Syringe Transfer Protocol. Maintain a closed system to prevent atmospheric moisture ingress.

Module 4: Quality Control (QC) & Analysis

Q: How can I quickly verify if my mTEG-Chloroformate is still active?

A: Do not rely on TLC, as the chloroformate and its hydrolyzed alcohol often run similarly. Use these two definitive methods:

Method A: The Silver Nitrate Test (Qualitative)
  • Principle: Chloroformates hydrolyze in water to release Chloride ions (

    
    ).
    
  • Procedure:

    • Take a small aliquot of your reagent (1 drop).

    • Dissolve it in 1 mL of dry THF.

    • Add 1 drop of aqueous

      
      .
      
    • Result: Immediate heavy white precipitate (

      
      ) is normal (you induced hydrolysis).
      
    • The Control: Dissolve 1 drop in dry THF. Add dry

      
       (dissolved in acetonitrile). If you see immediate precipitate before adding water, your reagent has already decomposed and contains free HCl.
      
Method B: H-NMR (Quantitative)
  • Target Signal: Look for the methylene protons (

    
    ) adjacent to the functional group.
    
  • Shift Difference:

    • Intact Chloroformate: The

      
      -methylene protons appear downfield (typically ~4.3 - 4.5 ppm ).
      
    • Hydrolyzed Alcohol: The signal shifts upfield to ~3.6 - 3.8 ppm .

  • Calculation: Integrate the two peaks.

    
    
    

Summary of Critical Parameters

ParameterSpecification / LimitReason
Solvent Water Content < 50 ppm Prevents competitive hydrolysis.
Storage Temp -20°C Slows thermal decomposition.
Atmosphere Argon / Nitrogen Excludes atmospheric moisture.[3]
Base Stoichiometry > 1.0 equiv Neutralizes HCl byproduct to maintain nucleophile reactivity.
Reaction Temp 0°C to RT Start cold to control exotherm, warm to RT to finish.

References

  • Cotarca, L., & Eckert, H. (2017). Phosgenations - A Handbook. Wiley-VCH. (Chapter on Chloroformate Synthesis and Stability). [Link]

Sources

Troubleshooting

minimizing side reactions during mPEG3 chloroformate pegylation

Topic: Minimizing Side Reactions & Optimization Guide Welcome to the Advanced Applications Support Center. Subject: mPEG3-Chloroformate (mPEG3-COCl) Conjugation Chemistry Ticket Priority: High (Reactivity Control) Part 1...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Optimization Guide

Welcome to the Advanced Applications Support Center. Subject: mPEG3-Chloroformate (mPEG3-COCl) Conjugation Chemistry Ticket Priority: High (Reactivity Control)

Part 1: The Chemistry of the Challenge

As a Senior Application Scientist, I often see users treat mPEG3-chloroformate like an NHS ester. Do not make this mistake. Chloroformates are significantly more aggressive electrophiles. While NHS esters rely on a leaving group designed for stability in buffers, chloroformates are acyl chlorides' cousins—highly reactive, moisture-sensitive, and acid-generating.

This guide addresses the three critical failure modes in mPEG3 chloroformate conjugations: Hydrolysis (The Moisture Trap) , Acidification (The HCl Crash) , and Selectivity Loss (Carbonate vs. Carbamate).

The Reaction Landscape

The diagram below maps the competitive kinetics you are managing. Your goal is the Carbamate (stable), but thermodynamics often favors the Carbonate or Hydrolysis if conditions are lax.

G Reagent mPEG3-Chloroformate (Highly Electrophilic) Carbamate mPEG3-Carbamate (Stable Amide-like Link) TARGET PRODUCT Reagent->Carbamate + R-NH2 (Fastest) Carbonate mPEG3-Carbonate (Less Stable Ester-like Link) SIDE REACTION Reagent->Carbonate + R-OH (Slower, pH dependent) Hydrolysis mPEG3-OH + CO2 (Dead End) Reagent->Hydrolysis + H2O (Very Fast) HCl HCl Byproduct (Must be Scavenged) Reagent->HCl Released in all paths Target Target Molecule (R-NH2 / R-OH)

Figure 1: Reaction pathways for mPEG3-Chloroformate. Note that every pathway releases HCl, which can autoregulate (stop) the reaction by protonating the nucleophile if not scavenged.

Part 2: Troubleshooting Modules

Module 1: The Hydrolysis Competitor (Moisture Control)

Symptom: "My LC-MS shows a large peak for mPEG3-OH (mass -62 Da vs reagent) and low conjugation yield."

The Mechanism: Chloroformates react with water violently to form the alcohol and CO2. Unlike NHS esters, which have a half-life of minutes to hours in water, chloroformates can degrade in seconds.

Protocol: The Anhydrous Imperative

  • Solvent Selection: Do not use aqueous buffers if possible. Use anhydrous DCM (Dichloromethane), THF, or DMF.

    • Standard: Commercial "Anhydrous" grade (

      
       50 ppm water).
      
    • Gold Standard: Store over activated 3Å molecular sieves for 24 hours.

  • Glassware: Flame-dried or oven-dried (120°C for 2h).

  • Atmosphere: Perform reaction under a Nitrogen or Argon balloon.

FAQ:

  • Q: Can I do this in PBS buffer?

    • A: Only if absolutely necessary (e.g., protein is insoluble in organics). You must use a large excess of reagent (10-20 eq) to outcompete water, and keep the temperature at 4°C. Expect lower yields.

  • Q: My mPEG3-Cl bottle was opened last week. Is it good?

    • A: Likely partially hydrolyzed.[1] Chloroformates react with atmospheric moisture.[2] Test: Dissolve a small amount in dry methanol. Inject on LC-MS. If you see primarily methyl carbonate, it's active. If you see mPEG3-OH, discard.

Module 2: The Acid Trap (HCl Management)

Symptom: "The reaction started well but stalled at 50% conversion."

The Mechanism:



For every mole of product formed, one mole of HCl is released. This HCl immediately protonates the remaining amine (

), rendering it non-nucleophilic. The reaction self-terminates.

Protocol: Base Scavenging You must add a non-nucleophilic organic base to sponge up the HCl.

Base CandidateSuitabilityNotes
Triethylamine (TEA) HighStandard choice. Volatile, easy to remove.
DIPEA (Hünig's Base) Optimal Sterically hindered. Minimal risk of reacting with the chloroformate itself.
Pyridine ModerateGood solvent/base combo, but harder to remove than TEA.
NaOH / KOH Avoid In organic phase, these cause biphasic hydrolysis.

Step-by-Step:

  • Dissolve Target (Amine) in anhydrous DCM.

  • Add 1.5 to 2.0 equivalents of DIPEA (relative to the amine).

  • Cool to 0°C (Ice bath).

  • Add mPEG3-Chloroformate dropwise.

  • Allow to warm to Room Temp (RT) over 2 hours.

Module 3: Selectivity (Carbamate vs. Carbonate)

Symptom: "I have a target with both -NH2 and -OH groups. I wanted the Carbamate (-NH-CO-O-PEG) but got a mixture including Carbonates (-O-CO-O-PEG)."

The Mechanism: While amines are better nucleophiles, chloroformates are "hot" enough to react with hydroxyls (Serine, Threonine, Tyrosine, or small molecule alcohols).

Troubleshooting Logic:

  • pH / pKa Control: Amines remain nucleophilic at lower pH than hydroxyls.

  • Stoichiometry: Do not use a large excess of mPEG3-COCl. Stick to 1.0–1.1 equivalents.

  • Temperature: Reaction rates diverge at lower temperatures.[3]

Selectivity Optimization Protocol:

  • Condition A (High Selectivity for Amine):

    • Solvent: DCM.

    • Base: Stoichiometric DIPEA (1.0 eq).

    • Temp: -20°C to 0°C .

    • Why: At low temp, the activation energy barrier for the amine attack is overcome, but the hydroxyl attack (which requires higher energy) is suppressed.

  • Condition B (Force Hydroxyl Reaction):

    • Solvent: Pyridine or DCM + DMAP (catalyst).

    • Temp: Reflux or RT.

    • Why: DMAP acts as an acyl transfer catalyst, facilitating the attack on sterically hindered or less reactive hydroxyls.

Part 3: Diagnostic Decision Tree

Use this flowchart to diagnose failure modes in your current experiment.

Troubleshooting Start Start Diagnosis: Analyze Crude by LC-MS Q1 Is the Product Peak (Carbamate) present? Start->Q1 No / Trace No / Trace Q1->No / Trace Low Yield Yes Yes Q1->Yes Impurity Issues Q2 Is mPEG3-OH (Hydrolysis) dominant? No / Trace->Q2 Sol1 ACTION: Dry solvents, use fresh reagent, check N2 line. Yes->Sol1 Q3 Do you see +PEG mass on -OH sites? Yes->Q3 Sol3 ACTION: Lower Temp (-20°C). Reduce Base excess. Avoid DMAP. Yes->Sol3 Q2->Yes Moisture Contamination No (Unreacted Reagents) No (Unreacted Reagents) Q2->No (Unreacted Reagents) Reaction Stalled Sol2 ACTION: Check Base (DIPEA). Did HCl protonate your amine? No (Unreacted Reagents)->Sol2 Q3->Yes Poor Selectivity No No Q3->No Other Side Rxn Sol4 ACTION: Check for dimer formation (Bifunctional impurity in PEG?) No->Sol4

Figure 2: Diagnostic logic for resolving yield and purity issues in mPEG3-chloroformate conjugation.

Part 4: References & Validated Sources

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

    • Context: The definitive guide on chloroformate reactivity and competitive hydrolysis kinetics (Chapter 2, Section 2).

  • Veronese, F. M. (2001). "Peptide and protein PEGylation: a review of problems and solutions." Biomaterials, 22(5), 405-417.

    • Context: Discusses the instability of chloroformate-based PEGs in aqueous media compared to NHS esters.

  • Pasut, G., & Veronese, F. M. (2012). "State of the art in PEGylation: The great versatility of the polymer for polymer-based materials." Journal of Controlled Release, 161(2), 461-472.

    • Context: Detailed analysis of linkage stabilities (Carbamate vs Carbonate) and pH influence.

  • Roberts, M. J., et al. (2002). "Chemistry for peptide and protein PEGylation." Advanced Drug Delivery Reviews, 54(4), 459-476.

    • Context: Comparative reactivity of PEGylating agents, highlighting the electrophilicity of chloroformates.

Sources

Optimization

optimal pH conditions for 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate conjugation

Technical Support Center: mPEG3-Chloroformate Conjugation Optimization Welcome to the technical support and troubleshooting center for 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate (commonly referred to as mPEG3-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: mPEG3-Chloroformate Conjugation Optimization

Welcome to the technical support and troubleshooting center for 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate (commonly referred to as mPEG3-chloroformate) conjugation. This guide is designed for researchers and drug development professionals to optimize reaction conditions, troubleshoot low yields, and implement self-validating workflows for discrete PEGylation.

Mechanistic Causality: The "Why" Behind Optimal pH

Conjugating mPEG3-chloroformate to target molecules (proteins, peptides, or small molecule APIs) relies on the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the chloroformate, forming a stable carbamate (urethane) linkage.

The most critical parameter in this reaction is pH , which dictates a kinetic race between two competing pathways:

  • Amine Nucleophilicity: Primary aliphatic amines (e.g., lysine side chains) have a pKa of ~10.5. The optimal pH for amino group activity is typically 9-10[], as the amine must be deprotonated (

    
    ) to possess the lone electron pair required for the attack.
    
  • Reagent Hydrolysis: Chloroformates are highly sensitive to water. Hydroxide ions (

    
    ) are strong nucleophiles that rapidly attack the chloroformate, forming an unstable carbonate that decomposes into mPEG3-OH, 
    
    
    
    , and
    
    
    .

Because the hydrolysis rate of electrophilically activated PEGs accelerates exponentially as pH increases, operating at the amine's optimal pH (9-10) will destroy the reagent before conjugation can occur. Therefore, moderated reactivity under mildly basic conditions (pH 8.0–8.5) prevents the excessive side reactions seen at higher pH levels while still allowing effective derivatization[2]. This specific range ensures a sufficient fraction of amines are deprotonated while maintaining a viable hydrolysis half-life for the reagent[3].

ReactionMechanisms mPEG mPEG3-Chloroformate (Electrophile) Carbamate Carbamate Conjugate (Stable Product) mPEG->Carbamate pH 8.0-8.5 Optimal Hydrolysis mPEG3-OH + CO2 + HCl (Hydrolysis Product) mPEG->Hydrolysis pH > 9.0 Rapid Degradation Amine Target Amine (R-NH2) Nucleophile Amine->Carbamate Water Water (OH-) Competing Nucleophile Water->Hydrolysis

Fig 1: Kinetic competition between amine conjugation and hydrolysis based on pH.

Quantitative Data: pH Optimization & Buffer Selection

To maximize your conjugation yield, refer to the following matrices which summarize the causal relationship between pH, buffer selection, and reaction dominance.

Table 1: pH Optimization Matrix

pH RangeAmine Protonation StateChloroformate Hydrolysis RateDominant Reaction PathwayExpected Conjugation Yield
< 7.0 Fully Protonated (

)
SlowNone (Reaction stalled)< 10%
7.5 - 7.8 Partially Deprotonated (N-term)ModerateN-terminal specific conjugation40 - 60%
8.0 - 8.5 Deprotonated (Nucleophilic)Moderate to FastGeneral Amine (Lysines + N-term)75 - 90%
> 9.0 Fully DeprotonatedExtremely FastHydrolysis (Carbonate decomposition)< 20%

Table 2: Buffer Compatibility Guide

Buffer SystemRecommended Conc.pH CapacityCompatibilityCausality / Rationale
Sodium Borate 50 - 100 mM8.0 - 9.0Excellent Amine-free; high buffering capacity against

release.
Sodium Bicarb 100 mM8.0 - 8.5Good Amine-free; requires a closed system to prevent

escape.
PBS 10 - 50 mM7.2 - 7.5Poor pH is too low for efficient lysine deprotonation.
Tris-HCl Any7.0 - 9.0Incompatible Contains primary amines; will competitively consume the PEG reagent.

Troubleshooting & FAQs

Q: My reaction pH plummeted immediately after adding the mPEG3-chloroformate, and my yield was near zero. What happened? A: Both chloroformate conjugation and its competing hydrolysis release hydrochloric acid (


) as a byproduct. A rapid pH drop indicates your reagent is active, but your buffer capacity was too low. Once the pH falls below 7.0, the target amines protonate, halting the reaction.
Solution: Increase your buffer concentration (e.g., 100 mM Sodium Borate) or use an automated pH-stat titrator (adding 0.1 M NaOH) to strictly maintain pH 8.0–8.5 during the first 30 minutes of the reaction.

Q: I achieved high conjugation yield, but my protein precipitated out of solution. Why? A: 2-[2-(2-methoxyethoxy)ethoxy]ethyl chloroformate is a short, discrete PEG (mPEG3). While PEGylation generally adds hydrophilicity, modifying too many surface lysines neutralizes the protein's native positive charges. This alters the isoelectric point (pI) and can induce hydrophobic aggregation. Solution: Lower the molar equivalent of the reagent (e.g., from 10x to 3x) or reduce the reaction pH to 7.5–7.8 to restrict conjugation primarily to the more acidic N-terminus, preserving lysine charges.

Q: My LC-MS shows a mass addition of +190 Da, but I expected the full mass of the reagent (226.65 Da). Is my reagent degraded? A: No, this indicates a successful reaction. The molecular weight of mPEG3-chloroformate is 226.65 Da. During the formation of the carbamate linkage, one molecule of


 (36.46 Da) is expelled as a leaving group. Therefore, the expected mass shift per discrete PEG addition is exactly +190.19 Da .

Self-Validating Experimental Protocol

A robust protocol must be self-validating—meaning it contains internal checks to confirm the chemistry is working during the experiment, rather than waiting for final LC-MS results. Tracking free amino groups using TNBS (Trinitrobenzenesulfonic acid) assays allows for the real-time optimization of PEGylation conditions and provides a quantifiable metric for conjugation efficiency[4].

Step-by-Step Methodology:

  • Baseline Quantification (Validation Check 1):

    • Perform a TNBS assay on your native protein/amine to quantify the baseline concentration of free primary amines[4].

  • Buffer Exchange:

    • Dialyze or use a desalting column to exchange your target molecule into 100 mM Sodium Borate buffer, pH 8.5. Ensure protein concentration is between 2–5 mg/mL.

  • Reagent Preparation (Critical Step):

    • Remove mPEG3-chloroformate from -20°C storage and let it equilibrate to room temperature in a desiccator to prevent condensation.

    • Dissolve the reagent in strictly anhydrous solvent (e.g., molecular sieve-dried DMSO or Acetonitrile) to a 100 mM stock. Do not store this solution; use immediately.

  • Conjugation & pH Monitoring (Validation Check 2):

    • Place the protein solution on a magnetic stirrer at 4°C.

    • Add the mPEG3-chloroformate stock dropwise (typically 5–10 molar equivalents per target amine).

    • Self-Validation: Monitor the pH continuously. A slight drop in pH confirms the reagent is actively reacting (releasing

      
      ). If the pH does not drop, the reagent has pre-hydrolyzed during storage. Adjust with 0.1 M NaOH to maintain pH > 8.0.
      
  • Quenching:

    • After 1–2 hours, quench the remaining unreacted chloroformate by adding a 10-fold excess of an amine-containing molecule (e.g., 1 M Ethanolamine or Glycine, pH 8.0) and stir for 15 minutes.

  • Post-Reaction Quantification (Validation Check 3):

    • Purify the conjugate via Size Exclusion Chromatography (SEC) or dialysis.

    • Repeat the TNBS assay. The percentage reduction in free amines directly correlates to your conjugation efficiency[4].

ProtocolWorkflow Step1 1. Buffer Exchange Target into pH 8.0-8.5 Borate Step3 3. Dropwise Addition Mix at 4°C under Vigorous Stirring Step1->Step3 Step2 2. Prepare Reagent Dissolve mPEG3-Cl in Anhydrous DMSO Step2->Step3 Step4 4. pH Monitoring Maintain pH > 8.0 (Neutralize HCl) Step3->Step4 Step5 5. Quench & Purify Add Ethanolamine, then SEC Step4->Step5

Fig 2: Self-validating workflow for mPEG3-chloroformate conjugation.

References

Sources

Troubleshooting

purification methods for products synthesized with mPEG3 chloroformate

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with mPEG3 chloroformate. This guide provides in-depth, experience-driven answers and troubleshooting prot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with mPEG3 chloroformate. This guide provides in-depth, experience-driven answers and troubleshooting protocols to address the specific challenges encountered during the purification of mPEGylated reaction products. Our goal is to move beyond simple step-by-step instructions and provide a foundational understanding of the "why" behind each experimental choice, ensuring the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise when planning and executing the purification of products synthesized with mPEG3 chloroformate.

Q1: What are the primary impurities I should expect in my reaction mixture?

When you react mPEG3 chloroformate with a nucleophile (typically a primary or secondary amine to form a carbamate), you will inevitably generate a mixture of components.[1][2] Identifying these is the first step to designing a successful purification strategy.

  • Desired Product: Your target molecule with the mPEG3-carbamate linkage.

  • Unreacted Substrate: The starting amine-containing molecule that was not PEGylated.

  • Excess mPEG3 Reagent: Unreacted mPEG3 chloroformate.

  • Hydrolyzed mPEG3 Reagent: mPEG3 chloroformate is highly susceptible to hydrolysis in the presence of water, which cleaves the reactive chloroformate group to yield mPEG3-alcohol (mPEG3-OH) and HCl.[3][4] This is often the most significant PEG-based impurity.

  • Reaction Additives & Byproducts: Bases (like triethylamine or DIPEA) used to scavenge HCl, and their corresponding hydrochloride salts.[5]

  • Multi-PEGylated Species: If your substrate has multiple reactive amine sites, you may form products with more than one mPEG3 tag.[6][7]

Q2: How do I choose the best primary purification technique for my product?

The optimal technique depends critically on the molecular weight (MW) and chemical properties of your target substrate. The addition of a small mPEG3 tag (MW ≈ 161 Da) will subtly alter the properties of your molecule, and exploiting this change is key.

Purification TechniquePrinciple of SeparationIdeal For...ProsCons
Reverse-Phase HPLC (RP-HPLC) Polarity / HydrophobicitySmall molecules, peptides. The mPEG3 tag increases hydrophilicity, causing the product to elute earlier than the more hydrophobic unreacted substrate.High resolution, excellent for separating molecules with small differences in polarity.[8]Can be low throughput for preparative scale; may require method development.
Size Exclusion Chromatography (SEC) Hydrodynamic Radius (Size)[][10]Proteins, large peptides, nanoparticles. The addition of the mPEG3 tag results in a small increase in size.Mild, non-denaturing conditions preserve protein structure.[11] Excellent for removing small molecule impurities (salts, hydrolyzed PEG).[11][12]Low resolution for separating molecules of similar size (e.g., PEGylated vs. un-PEGylated protein).[8] Sample dilution can occur.[10]
Liquid-Liquid Extraction (LLE) Differential SolubilitySmall molecules. Used as a preliminary clean-up step to remove water-soluble impurities like salts or highly polar reagents.Fast, inexpensive, and scalable for initial work-up.Low specificity; may not separate product from unreacted substrate or PEG-based impurities effectively.[13]
Ion Exchange Chromatography (IEX) Net ChargeCharged molecules (proteins, peptides). If the mPEGylation neutralizes a charged group (like a primary amine), the product's charge will change, enabling separation.High capacity; separates based on a fundamentally different property than size or hydrophobicity.[14]Requires charged species and careful buffer selection.

The following decision tree can guide your initial choice:

G start What is the MW of your substrate? protein Large (> 5 kDa) e.g., Protein, Nanoparticle start->protein Large small_mol Small (< 5 kDa) e.g., Small Molecule, Peptide start->small_mol Small sec Primary Method: Size Exclusion Chromatography (SEC) protein->sec workup_lle Initial Work-up: Liquid-Liquid Extraction (LLE) small_mol->workup_lle sec_why Why? To remove excess small molecule reagents (hydrolyzed mPEG3-OH, salts) efficiently. sec->sec_why polish_rp Polishing Step: RP-HPLC or IEX sec->polish_rp rp_hplc Primary Method: Reverse-Phase HPLC (RP-HPLC) rp_hplc_why Why? To resolve the product from the unreacted (more hydrophobic) substrate. rp_hplc->rp_hplc_why polish_rp_why Why? To separate un-PEGylated from mono-PEGylated species if SEC resolution is insufficient. polish_rp->polish_rp_why workup_lle->rp_hplc workup_lle_why Why? To remove inorganic salts and highly polar impurities before chromatography. workup_lle->workup_lle_why

Figure 1. Decision tree for selecting a primary purification method.

Q3: My mPEG3 chloroformate reagent has been open for a while. How can I be sure it's still active?

Chloroformates are highly sensitive to moisture.[1] The primary deactivation pathway is hydrolysis. An inactive reagent will lead to low or no yield. While a direct activity assay for chloroformates is less common than for NHS esters, a simple qualitative check is to monitor your reaction by LC-MS. If you see no product formation and a large peak corresponding to the mass of your starting amine and another corresponding to mPEG3-OH, your chloroformate has likely hydrolyzed.

Best Practice: Always use a fresh vial or a properly stored (desiccated, under inert gas) reagent. To prevent moisture condensation, always allow the reagent container to equilibrate to room temperature before opening.[15][16]

Section 2: Troubleshooting Guide

This guide addresses specific experimental failures in a "Problem, Probable Cause, and Recommended Solution" format.

Problem 1: Low or No Yield of Purified Product

  • Probable Cause A: Inactive (Hydrolyzed) Reagent. The mPEG3 chloroformate was compromised by moisture before or during the reaction.

    • Solution: Discard the suspect reagent and use a fresh, unopened vial. Ensure all solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Probable Cause B: Suboptimal Reaction pH. The nucleophilicity of primary amines is pH-dependent. If the pH is too low, the amine will be protonated (R-NH3+) and non-nucleophilic. If the pH is too high, the chloroformate itself can degrade.

    • Solution: For reactions with amines, maintain a pH between 7.5 and 8.5.[17] Use a non-nucleophilic buffer (e.g., HEPES, phosphate) or an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an organic solvent. Crucially, avoid amine-based buffers like Tris , as they will compete with your substrate for the reagent.[17]

  • Probable Cause C: Product Loss During Work-up/Extraction. The PEGylated product may have partial solubility in an aqueous phase used for washing, leading to loss.

    • Solution: If performing a liquid-liquid extraction, minimize the number of aqueous washes. Back-extract the combined aqueous layers with the organic solvent to recover any dissolved product. Consider using brine (saturated NaCl solution) for washes, which can decrease the solubility of organic compounds in the aqueous layer.

Problem 2: Final Product is Contaminated with Unreacted Substrate

  • Probable Cause A: Insufficient Molar Excess of PEG Reagent. The reaction did not go to completion, leaving a significant amount of starting material.

    • Solution: Increase the molar ratio of mPEG3 chloroformate to your substrate. Perform a series of small-scale reactions with varying excesses (e.g., 1.2x, 1.5x, 2.0x) to find the optimal ratio that consumes the substrate without generating excessive side products.[17]

  • Probable Cause B: Poor Chromatographic Resolution. The properties of the product and substrate are too similar for the chosen method. This is common when PEGylating a relatively polar small molecule, as the addition of the small mPEG3 tag may not sufficiently alter its hydrophilicity for good RP-HPLC separation.

    • Solution (RP-HPLC):

      • Optimize the Gradient: Use a shallower gradient (e.g., decrease the rate of organic solvent increase) around the elution time of your compounds to improve separation.[7][8]

      • Change the Organic Modifier: Switch from acetonitrile to methanol or vice-versa. These solvents have different selectivities and can alter the elution profile.[18]

      • Change the Stationary Phase: A C18 column is a good starting point, but a C8 or Phenyl-Hexyl phase may provide a different selectivity and better resolution.[18][8]

Problem 3: Final Product is Contaminated with a PEG-Based Impurity

  • Probable Cause: Co-elution with Hydrolyzed Reagent (mPEG3-OH). The primary PEG-based impurity, mPEG3-OH, is polar and can be difficult to separate from the often more polar PEGylated product, especially on RP-HPLC.

    • Solution:

      • For Large Molecule Products (Proteins): Use Size Exclusion Chromatography (SEC). This is the most effective method as it will easily separate the high-MW protein conjugate from the very small mPEG3-OH.[][10]

      • For Small Molecule Products (RP-HPLC): This is more challenging. Optimize the gradient as described above. Since mPEG3-OH is quite polar, it should elute very early in the gradient. Ensure your gradient starts at a low enough organic percentage (e.g., 0-5%) to retain it, allowing for separation from your product.

      • Reaction Quenching: After the main reaction is complete, consider adding a small amount of a highly reactive, simple primary amine (like ethanolamine) to "scavenge" any remaining active mPEG3 chloroformate. This converts it into a different, single species that may be easier to separate than the chloroformate and its subsequent hydrolysis product.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for purification. Always adapt them based on the specific properties of your molecule.

Protocol 1: General Reaction Quenching and Work-up (for Small Molecules)

This procedure is designed to stop the reaction and remove inorganic byproducts before chromatographic purification.

  • Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the vessel in an ice-water bath. This slows down all reaction rates.

  • Quench Excess Reagent: Add 1.5 equivalents (relative to the initial chloroformate) of a quenching agent like ethanolamine or a simple Tris buffer solution. Stir for 30 minutes at 0-5 °C.

  • Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • 5% HCl solution (to remove basic catalysts like TEA).

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • Brine (to remove bulk water).

  • Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude material is now ready for chromatography.

G cluster_0 Reaction & Quench cluster_1 Liquid-Liquid Extraction cluster_2 Final Steps start Completed Reaction (in Organic Solvent) quench Quench with Ethanolamine/Tris start->quench dilute Dilute with EtOAc or DCM quench->dilute wash_acid Wash with 5% HCl dilute->wash_acid wash_base Wash with Sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry Organic Layer (Na₂SO₄) wash_brine->dry concentrate Concentrate (Rotovap) dry->concentrate end Crude Product for Chromatography concentrate->end

Figure 2. Workflow for reaction quenching and extractive work-up.

Protocol 2: Purification by Preparative Reverse-Phase HPLC (RP-HPLC)

This is the workhorse technique for purifying PEGylated small molecules and peptides.

  • Column Selection: Start with a C18 stationary phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.

    • Mobile Phase B: 0.1% TFA or FA in Acetonitrile.

    • Rationale: The acid modifier improves peak shape by ion-pairing with basic sites on the analyte and silanols on the stationary phase.[8]

  • Crude Sample Preparation: Dissolve the crude product from Protocol 1 in a minimal amount of a suitable solvent (e.g., DMSO, or Mobile Phase A/B mixture). Filter through a 0.45 µm syringe filter to remove particulates.

  • Method Development (Analytical Scale):

    • Inject a small amount onto an analytical C18 column.

    • Run a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of your product.

    • Develop a focused preparative gradient. For example, if your product elutes at 40% B in the scouting run, a good preparative gradient might be 30% to 50% B over 30 minutes.

  • Preparative Run: Scale up the injection volume on a larger preparative column using the optimized gradient.

  • Fraction Collection: Collect fractions corresponding to the desired product peak.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity. Pool the pure fractions.

  • Solvent Removal: Remove the organic solvent (acetonitrile) using a rotary evaporator. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a solid.

Protocol 3: Purification by Size Exclusion Chromatography (SEC)

This method is ideal for purifying PEGylated proteins and removing small molecule impurities.

  • Column and Buffer Selection:

    • Choose a column with a fractionation range appropriate for your protein of interest.[12]

    • The mobile phase is isocratic (constant composition) and should be a buffer in which your protein is stable and soluble (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).[11]

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the chosen mobile phase until a stable baseline is achieved.

  • Sample Preparation: Concentrate the reaction mixture if necessary. It is crucial to filter the sample through a 0.22 µm filter to prevent column clogging.

  • Injection and Elution: Inject the sample onto the column. The sample volume should typically not exceed 2-5% of the total column volume to ensure good resolution.[11] Elute with the mobile phase at a constant flow rate.

  • Fraction Collection: The PEGylated protein, being the largest component, will elute first, often near the column's void volume.[12] Unreacted substrate (if it's a protein) will elute slightly later. Small molecules like salts and hydrolyzed mPEG3-OH will be the last to elute.[12] Collect fractions across the entire protein elution peak.

  • Analysis and Pooling: Analyze fractions using SDS-PAGE or analytical SEC to identify those containing the pure PEGylated product. Pool the desired fractions.

References

  • Crafts, C., Bailey, B., Plante, M., & Acworth, I. (2018). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. (Application Note 1015). Available at: [Link]

  • Wang, J., & Wang, Y. (2011). Analytical Measurement of PEGylated Molecules. IBMS. Available at: [Link]

  • Phenomenex. (n.d.). APPLICATIONS. Available at: [Link]

  • Ki, D. J., et al. (2016). Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity. PubMed. Available at: [Link]

  • Wurm, F. R., et al. (2016). Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles. MedChemComm. Available at: [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Available at: [Link]

  • LCGC International. (2022). Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. Available at: [Link]

  • Bentley, M. D., & Harris, J. M. (2010). Process for purification of water soluble polymers. U.S. Patent No. US20100323452A1.
  • Cytiva. (2024). Fundamentals of size exclusion chromatography. Available at: [Link]

  • EMBL PEPCF. (n.d.). Size Exclusion Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Hydrolysis degree of different forms of the chloroformate. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of reaction rates of NHS esters of mPEG with amino and alcohol group. Available at: [Link]

  • Harris, J. M., et al. (2006). Process for the preparation of activated polyethylene glycols. U.S. Patent No. US7125558B2.
  • ResearchGate. (n.d.). Analytical Measurement of PEGylated Molecules | Request PDF. Available at: [Link]

  • Butler, A. R., & Robertson, I. H. (1973). Kinetics of hydrolysis and aminolysis of methyl chloroformate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Wikipedia. (n.d.). Chloroformate. Available at: [Link]

  • CD Bioparticles. (n.d.). mPEG3-Amine. Available at: [Link]

  • ResearchGate. (2018). How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups? Available at: [Link]

  • Taylor & Francis. (n.d.). Chloroformate – Knowledge and References. Available at: [Link]

  • Arnold, H. W. (1945). Purification of amine reaction mixtures. U.S. Patent No. US2377511A.
  • Shinde, S., & Doijad, R. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Pharmaceuticals. Available at: [Link]

  • Bourgery, G., & Choay, P. (1981). Dealkylation process for tertiary amines by the use of alpha-chlorinated chloroformiates. European Patent No. EP0045234B1.
  • ResearchGate. (n.d.). Common reactions for PEGylation of drugs/NPs. Available at: [Link]

  • G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Available at: [Link]

  • Supporting Information. (n.d.). Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine. Available at: [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Available at: [Link]

  • McCammon, S., & Tharp, T. (2014). N-Dealkylation of Amines. PMC. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). 10. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Available at: [Link]

  • Knop, K., et al. (2011). Questioning the Use of PEGylation for Drug Delivery. PMC. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester. Available at: [Link]

  • ResearchGate. (2012). Determination of Carbamate Pesticides and Phthalates in Vegetables by a Cloud Point Extraction Process Using Tergitol 15-s-7 and High Performance Liquid Chromatography. Available at: [Link]

Sources

Optimization

Technical Support Center: mPEG3-COCl Stability &amp; Temperature Management

Product: mPEG3-Propionyl Chloride (mPEG3-COCl) Chemical Class: Activated PEG Linker / Acid Chloride Primary Hazard: Moisture-induced Hydrolysis (Rapid Degradation) Introduction: The Thermodynamics of Degradation Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Product: mPEG3-Propionyl Chloride (mPEG3-COCl) Chemical Class: Activated PEG Linker / Acid Chloride Primary Hazard: Moisture-induced Hydrolysis (Rapid Degradation)

Introduction: The Thermodynamics of Degradation

Welcome to the Technical Support Center. You are likely here because you are observing inconsistent conjugation yields or suspect reagent degradation.

The stability of mPEG3-COCl is governed by a competition between two pathways:

  • The Desired Pathway: Acylation of your target nucleophile (amine/hydroxyl).

  • The Degradation Pathway: Hydrolysis by ambient moisture.[1][2]

Crucial Insight: While temperature controls the rate of degradation (Arrhenius kinetics), moisture availability is the switch that turns degradation on. Lowering the temperature without controlling humidity (condensation) is the most common cause of failure for this reagent.

Module 1: Storage & Logistics (The "Before" Phase)

Q: What is the absolute optimal storage condition?

A: Store at -20°C (or below) under a strictly inert atmosphere (Argon or Nitrogen) .

The Scientific Logic: Acid chlorides are electrophiles that react violently with water to form carboxylic acid and hydrochloric acid (HCl).



At -20°C, the kinetic energy of the molecules is reduced, slowing any potential spontaneous decomposition. However, standard freezers have high humidity. If the vial seal is compromised even microscopically, the "cold trap" effect will draw moisture into the vial, hydrolyzing the reagent over time.

Q: My shipment arrived with the dry ice melted. Is the reagent ruined?

A: Not necessarily, but immediate verification is required. mPEG3-COCl is chemically stable at room temperature for short periods (24-48 hours) if and only if it has remained perfectly dry. Heat accelerates hydrolysis, but it does not cause immediate decomposition in the absence of water.

Action Plan:

  • Do not open the vial immediately.

  • Inspect the desiccant packet in the secondary packaging. If it is pink/saturated, assume moisture exposure.

  • Perform the Silver Nitrate Test (See Module 4) before using valuable protein/payload samples.

Module 2: Handling & Thawing (The "Transition" Phase)

Q: Why does my reagent degrade immediately after I open the vial?

A: You are likely falling victim to Cold-Surface Condensation .

When you remove a vial from -20°C to Room Temperature (RT, ~25°C), the glass surface is below the Dew Point of the lab air. Invisible water micro-droplets condense instantly on the glass. When you uncap the vial, this moisture wicks into the threads and mixes with the reagent.

Protocol: The "Safe-Thaw" Equilibration
StepActionMechanism of Protection
1 Remove from Freezer Keep the reagent inside its secondary container (usually a bag with desiccant).
2 Desiccator Wait Place the sealed bag in a desiccator. Wait 45–60 minutes .
3 Thermal Check Ensure the vial feels neutral (not cold) to the touch.
4 Inert Opening Open the vial only inside a glovebox or under a stream of dry Nitrogen/Argon.
5 Aliquot If not using all, aliquot immediately into single-use dried vials. Do not freeze/thaw repeatedly.

Module 3: Reaction Control (The "During" Phase)

Q: Should I run the conjugation reaction at 4°C or Room Temperature?

A: This depends on your target's stability, but 0–4°C is recommended for the addition phase.

The Exotherm Factor: The reaction of mPEG3-COCl with amines is exothermic.

  • High Temp Risk: Heat generation can locally denature sensitive protein targets or accelerate competitive hydrolysis if the solvent isn't perfectly dry.

  • Low Temp Benefit: Starting at 0°C (ice bath) controls the exotherm and suppresses the hydrolysis rate, giving the specific amine reaction a competitive advantage.

Visual Workflow: Temperature & Moisture Control Loop

G cluster_0 CRITICAL FAILURE POINT Freezer Storage (-20°C) Inert Atmosphere Thaw Equilibration Phase (Warm to RT in Desiccator) Freezer->Thaw Retrieve Condensation Condensation on Vial? Thaw->Condensation Open Opening Vial (Dry N2/Argon Stream) Reaction Conjugation Reaction (0°C Start -> RT) Open->Reaction Add to Amine/Base Waste Quench & Dispose Reaction->Waste Complete Condensation->Thaw Yes (Wait) Condensation->Open No (Dry)

Caption: Workflow illustrating the critical "Equilibration Phase" required to prevent moisture ingress via condensation.

Module 4: Troubleshooting & Diagnostics

Q: How do I confirm if my mPEG3-COCl is still active?

A: Use the Silver Nitrate (AgNO3) Precipitate Test .

This is a rapid, qualitative test for hydrolyzed chloride ions (Cl⁻).

  • Principle: Intact mPEG3-COCl has covalently bound chlorine. Hydrolyzed material releases free Cl⁻ ions.[3] AgNO3 reacts with free Cl⁻ to form AgCl (white precipitate).[4]

The Protocol:

  • Take a tiny aliquot (<5 µL) of your mPEG3-COCl reagent.

  • Dissolve it in 0.5 mL of dry acetone (or acetonitrile).

  • Add 1 drop of dilute Silver Nitrate solution .

  • Observation:

    • Clear Solution: Reagent is GOOD (Chlorine is still covalently bound).

    • Instant White Cloud/Precipitate: Reagent is DEGRADED (Free HCl is present).

Note: This test is qualitative. For quantitative purity, use H-NMR (look for the triplet shift of the CH2 adjacent to the carbonyl).

Comparison of Degradation Indicators
IndicatorObservationDiagnosis
Visual Appearance Liquid turns cloudy or deposits solidsSevere Hydrolysis (Formation of mPEG3-COOH solid or salts).
Smell Acrid, sharp odor (like vinegar/HCl)HCl Release . Do not use.
Solubility Insoluble droplets in aqueous bufferNormal . mPEG3-COCl is hydrophobic; hydrolysis eventually solubilizes it.
NMR (1H) Shift of

-methylene protons
Definitive . Compare integral of COCl vs COOH peaks.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Chapter on PEGylation reagents and Acyl Halide reactivity).

  • Pasut, G., & Veronese, F. M. (2012).[5] Polymer-drug conjugation, recent achievements and general strategies. Progress in Polymer Science. (Discusses hydrolysis kinetics of PEG derivatives).

  • Sigma-Aldrich (Merck). Handling Moisture Sensitive Reagents. Technical Bulletin AL-134. (Standard operating procedure for acid chlorides).

  • Roberts, M. J., et al. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews. (Review of PEGylation chemistry stability).

Sources

Troubleshooting

solving solubility issues during 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the specific physicochemical challenges of synthesizing 2-[2-(2-methoxyethoxy)e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the specific physicochemical challenges of synthesizing 2-[2-(2-methoxyethoxy)ethoxy]ethyl chloroformate (commonly known as mPEG3-chloroformate).

mPEG3-chloroformate is a highly reactive, amphiphilic intermediate used extensively in PEGylation, prodrug synthesis, and the preparation of cleavable linkers[1]. However, its synthesis from triethylene glycol monomethyl ether (mPEG3-OH) and phosgene equivalents is frequently plagued by severe solubility and phase-separation issues. Because the mPEG3 chain is highly hydrophilic while the chloroformate group is extremely moisture-sensitive, selecting the right solvent matrix and managing byproduct precipitation is critical for high-yield recovery.

Section 1: Reaction Matrix & Solubility Bottlenecks

Q: Why does my reaction mixture turn into an un-stirrable slurry shortly after adding the organic base? A: This is a classic phase-separation issue caused by the generation of amine hydrochloride salts. In standard chloroformate synthesis, an organic base such as triethylamine (TEA) or pyridine is added to scavenge the HCl byproduct generated when mPEG3-OH reacts with triphosgene.

While mPEG3-OH and the resulting mPEG3-chloroformate are highly soluble in non-polar or moderately polar aprotic solvents (like toluene or dichloromethane)[2], the resulting TEA·HCl or Pyridine·HCl salts are not. When the concentration of the salt exceeds its solubility limit in the chosen solvent, it rapidly precipitates. This thick slurry physically traps unreacted mPEG3-OH (which partitions into the highly polar salt matrix), severely depressing your yield and causing localized heating that degrades the moisture-sensitive chloroformate.

Table 1: Solvent Matrix for mPEG3-Chloroformate Synthesis & Salt Solubility
SolventmPEG3-OH SolubilitymPEG3-Chloroformate StabilityTEA·HCl Solubility (25°C)Recommended Use Case
Dichloromethane (DCM) ExcellentHigh (if anhydrous)Moderate (~1.5 g/100 mL)Standard lab-scale batch synthesis.
Chloroform (CHCl₃) ExcellentHighGoodBase-free photo-phosgenation.
Toluene Good (requires heat)Very HighInsoluble (<0.01 g/100 mL)Not recommended with TEA (causes severe slurry).
Tetrahydrofuran (THF) ExcellentModerate (ring opening risk)PoorUse only with highly efficient mechanical stirring.
Diethyl Ether PoorLowInsolubleAnti-solvent for precipitation workups.

Q: How can I prevent this salt precipitation from ruining my reaction kinetics? A: You have two primary options:

  • Dilution and Solvent Blending: Run the reaction at a lower molarity (e.g., 0.1 M instead of 0.5 M) in DCM, which has a higher tolerance for TEA·HCl than toluene.

  • Base-Free Synthesis (The Modern Standard): Eliminate the base entirely by utilizing an in situ photo-on-demand phosgenation method[3]. By irradiating a chloroform solution of mPEG3-OH with UV light under oxygen bubbling, chloroform is oxidized to phosgene in situ, reacting directly with the alcohol to yield mPEG3-chloroformate without the need for an HCl scavenger[4].

Workflow Start mPEG3-OH Starting Material Route1 Standard Route (+ Triphosgene & Base) Start->Route1 Route2 Photo-on-Demand Route (+ CHCl3, O2, UV) Start->Route2 Salt Amine-HCl Precipitation (Slurry Formation) Route1->Salt Exceeds Solubility Yield1 Low Yield / Trapped Intermediates Salt->Yield1 NoSalt Base-Free Reaction (Homogeneous) Route2->NoSalt No Base Added Yield2 High Yield mPEG3-Chloroformate (>85%) NoSalt->Yield2

Divergent synthetic pathways for mPEG3-chloroformate highlighting the solubility bottleneck.

Section 2: Step-by-Step Methodology: Base-Free Photo-on-Demand Synthesis

To bypass the solubility limitations of amine salts entirely, we recommend the base-free photo-oxidation of chloroform[3]. This self-validating protocol ensures that the reaction remains completely homogeneous, as no solid byproducts are generated.

Materials Required:

  • Triethylene glycol monomethyl ether (mPEG3-OH) (Anhydrous)

  • Chloroform (CHCl₃) (Anhydrous, amylene-stabilized; do not use ethanol-stabilized)

  • Low-pressure mercury lamp (20 W)

  • Oxygen gas cylinder with a bubbler

Step-by-Step Protocol:

  • System Setup: Equip a quartz reaction vessel with a magnetic stirrer, an oxygen gas inlet (submerged glass frit), and a gas outlet connected to a series of aqueous NaOH traps (to neutralize unreacted phosgene and HCl gas).

  • Reagent Loading: Dissolve 20 mmol of mPEG3-OH in 50 mL of anhydrous chloroform.

    • Causality Note: Chloroform acts as both the solvent (keeping the highly polar mPEG3-OH in solution) and the phosgene precursor[5].

  • Oxygenation: Begin bubbling O₂ gas through the solution at a steady rate of 0.1 L/min. Maintain the reaction temperature at 0 °C to 20 °C using a cooling bath.

    • Causality Note: Lower temperatures prevent the evaporation of the generated phosgene and the short-chain PEG alcohol, which would otherwise stall the reaction[3].

  • Irradiation: Turn on the low-pressure mercury lamp (emitting at 184.9 and 253.7 nm) to irradiate the mixture for 2 to 3 hours. The UV light catalyzes the oxidation of CHCl₃ by O₂ to form phosgene (COCl₂) and HCl[4].

  • Reaction Progression: The in situ generated phosgene reacts immediately with mPEG3-OH. Because no organic base is present, the HCl gas simply bubbles out of the solution into the basic traps. The solution remains perfectly clear and homogeneous.

  • Purification: Once complete, purge the system with nitrogen for 30 minutes to remove residual phosgene and HCl. Evaporate the chloroform under reduced pressure. The resulting mPEG3-chloroformate is obtained as a high-purity, colorless oil (Typical Yield: ~89%)[3].

Section 3: Workup and Isolation Challenges

Q: I used the standard triphosgene method. During workup, my mPEG3-chloroformate "oils out" instead of precipitating when I add diethyl ether. How do I isolate it? A: This is a fundamental property of short-chain PEGs. Unlike high-molecular-weight PEGs (e.g., PEG 5000 or 8000) which form highly crystalline solids that easily precipitate in cold ether or hexane, mPEG3 (MW ~164 g/mol ) is a liquid at room temperature. Its chloroformate derivative (MW 226.65 g/mol ) is also an oil[1].

When you add a non-polar anti-solvent like diethyl ether, the amphiphilic mPEG3-chloroformate undergoes liquid-liquid phase separation ("oiling out") rather than crystallization[6].

Troubleshooting Workup: Instead of attempting precipitation, you must rely on liquid-phase isolation techniques:

  • Filtration of Salts: If using the standard base method, chill the DCM/Toluene reaction mixture to -20°C to maximize the precipitation of TEA·HCl, then rapidly filter the slurry through a pad of anhydrous Celite under a nitrogen blanket.

  • Solvent Stripping: Concentrate the filtrate under high vacuum (rotary evaporator connected to a Schlenk line) to strip off the solvent and any residual volatile phosgene/HCl.

  • Vacuum Distillation: Because mPEG3-chloroformate is relatively low molecular weight, it can be purified via short-path vacuum distillation (Kugelrohr) at carefully controlled temperatures, provided the vacuum is strong enough (<0.1 Torr) to keep the boiling point below its thermal degradation threshold.

Isolation Crude Crude mPEG3-Chloroformate Mixture Decision Is PEG MW > 2000 Da? Crude->Decision HighMW Yes (e.g., mPEG5K) Decision->HighMW LowMW No (mPEG3) Decision->LowMW Precip Precipitate in Cold Ether (Crystalline Solid) HighMW->Precip OilOut Avoid Ether (Prevents Oiling Out) LowMW->OilOut Distill Filter Salts & Strip Solvent (Vacuum Distillation) OilOut->Distill

Decision tree for PEG-chloroformate isolation based on chain-length solubility properties.

Q: Is aqueous extraction viable for removing the amine salts? A: Absolutely not. Chloroformates are highly electrophilic and moisture-sensitive. While mPEG3-chloroformate has enhanced solubility in aqueous systems due to its oligo(ethylene glycol) tail[1], exposing it to water (especially the basic aqueous solutions often used to wash organic layers) will rapidly hydrolyze the chloroformate back to mPEG3-OH and CO₂. All workups must be strictly anhydrous.

References
  • Tsuda, A., et al. (2023). "In situ photo-on-demand phosgenation reactions with chloroform for syntheses of polycarbonates and polyurethanes." Kobe University. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 1H NMR Analysis of 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate

This guide provides a comprehensive analysis of 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate, a critical reagent in bioconjugation and drug development. We will delve into the practical aspects of 1H NMR spectroscopy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate, a critical reagent in bioconjugation and drug development. We will delve into the practical aspects of 1H NMR spectroscopy for quality control and structural verification, comparing its spectral features with potential alternatives and impurities. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical characterization to ensure the integrity of their work.

Introduction: The Role of Purity in Advanced Bioconjugation

2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate is a short, hydrophilic polyethylene glycol (PEG)-like linker widely employed in the field of bioconjugation.[1] Its primary function is to connect a molecule of interest, such as a therapeutic agent, to a biomolecule, like an antibody or peptide.[2] This process, often termed "PEGylation," can enhance the solubility, stability, and pharmacokinetic profile of the resulting conjugate.[1][3]

The reactivity of the chloroformate group is central to its utility, readily reacting with nucleophiles like amines to form stable carbamate linkages.[4][5] However, this reactivity also makes the compound susceptible to hydrolysis and degradation, potentially leading to impurities that can compromise subsequent conjugation reactions. Therefore, rigorous quality control is paramount. 1H NMR spectroscopy is an indispensable tool for confirming the structure and assessing the purity of this reagent.[3]

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation.[6] For a reactive compound like a chloroformate, certain precautions are essential to prevent degradation and ensure accurate analysis.[5]

Step-by-Step Sample Preparation and Acquisition:

  • Solvent Selection: Deuterated chloroform (CDCl3) is the solvent of choice due to its ability to dissolve the analyte and its relatively non-polar nature, which minimizes hydrolysis.[7] It is crucial to use a high-purity, anhydrous grade of CDCl3 to avoid introducing water, which can degrade the chloroformate.[5]

  • Sample Preparation:

    • In a clean, dry vial, dissolve 5-10 mg of 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate in approximately 0.6-0.7 mL of anhydrous CDCl3.[8][9]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube. Suspended solids can degrade spectral quality.

    • Cap the NMR tube immediately to minimize exposure to atmospheric moisture.

  • Instrumental Setup:

    • The analysis should be performed on a high-field NMR spectrometer (400 MHz or higher is recommended) to achieve optimal signal dispersion.

    • A standard 1H NMR experiment is typically sufficient.

    • Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[7][10] The residual proton signal of CDCl3 at δ 7.26 ppm can also be used for calibration.[10]

  • Data Acquisition:

    • Acquire the spectrum at room temperature.

    • Ensure a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

Spectral Interpretation: Assigning the Proton Signals

The 1H NMR spectrum of pure 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate will exhibit a series of distinct signals corresponding to the different proton environments within the molecule.

Below is a diagram illustrating the molecular structure with protons labeled for clear association with the NMR signals.

Caption: Molecular structure of 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate with proton labels (a-h).

Table 1: Expected 1H NMR Chemical Shifts and Multiplicities

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a ~3.38Singlet (s)3H-OCH3
b ~3.55Triplet (t)2H-OCH2CH2O-
c, d, e, f ~3.65-3.75Multiplet (m)8H-OCH2CH2O- (PEG backbone)
g ~3.80Triplet (t)2H-OCH2CH2OC(O)Cl
h ~4.45Triplet (t)2H-OCH2CH2OC(O)Cl

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The protons of the repeating ethoxy units typically resonate in the region of 3.5 to 3.7 ppm.[3]

Comparative Analysis: Identifying Impurities and Alternatives

A key application of 1H NMR in this context is the identification of impurities that may arise from synthesis or degradation. Chloroformates are known to be moisture-sensitive and can hydrolyze to the corresponding alcohol and hydrochloric acid.[5]

Common Impurities and Their Spectral Signatures:

  • 2-[2-(2-methoxyethoxy)ethoxy]ethanol (Hydrolysis Product): The most common impurity. Its presence is indicated by the disappearance of the triplet at ~4.45 ppm (h) and the appearance of a new triplet at a slightly upfield position, along with a broad singlet for the hydroxyl proton.

  • Residual Solvents: Signals from common laboratory solvents may be present. For instance, a singlet around 2.05 ppm could indicate acetone.[11]

Comparison with an Alternative Reagent:

A common alternative for introducing a short PEG linker is 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate . While serving a similar purpose, its 1H NMR spectrum is distinctly different, primarily in the region of the terminal methylene group.

Table 2: 1H NMR Comparison with a Mesylate Alternative

CompoundTerminal Methylene Protons (Adjacent to leaving group)
2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate ~4.45 ppm (triplet)
2-(2-(2-methoxyethoxy)ethoxy)ethyl Methanesulfonate ~4.35 ppm (triplet)

This subtle but distinct difference in chemical shift allows for unambiguous differentiation between the two reagents.

Workflow for Quality Control Analysis

The following diagram outlines a typical workflow for the 1H NMR analysis of 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate, from sample receipt to data interpretation and decision-making.

QC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_decision Decision Sample Receive Reagent Prep Prepare NMR Sample (Anhydrous CDCl3) Sample->Prep Acquire Acquire 1H NMR Spectrum Prep->Acquire Process Process Spectrum (Phase, Baseline, Integrate) Acquire->Process Assign Assign Peaks Process->Assign Impurity Identify Impurities Assign->Impurity Compare Compare to Standard Impurity->Compare Pass Pass QC Compare->Pass Meets Specification Fail Fail QC (Reject Batch) Compare->Fail Does Not Meet Specification

Sources

Comparative

Advanced Characterization of mPEG3 Chloroformate: A Comparative MS Guide

Topic: Mass Spectrometry Characterization of mPEG3 Chloroformate Derivatives Content Type: Publish Comparison Guide Executive Summary In the precision engineering of Antibody-Drug Conjugates (ADCs) and PROTACs, the linke...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Characterization of mPEG3 Chloroformate Derivatives Content Type: Publish Comparison Guide

Executive Summary

In the precision engineering of Antibody-Drug Conjugates (ADCs) and PROTACs, the linker chemistry defines stability and pharmacokinetics. mPEG3-Chloroformate represents a specialized class of monodisperse, short-chain PEG linkers designed to form robust carbamate (urethane) bonds with amine-containing payloads.

Unlike standard NHS esters which form amides, chloroformates offer distinct reactivity profiles and conjugate stabilities. However, their high moisture sensitivity presents unique analytical challenges. This guide details the mass spectrometry (MS) characterization of mPEG3-chloroformate, contrasting it with industry-standard alternatives and providing a self-validating protocol for assessing reagent purity and reactivity.

Part 1: Technical Background & Comparative Analysis
The Chemistry of mPEG3 Chloroformate

mPEG3-Chloroformate (Methoxy-PEG3-COCl) is an activated derivative of triethylene glycol methyl ether. Upon reaction with a primary or secondary amine, it yields a carbamate linkage.

  • Formula:

    
     (approximate, depends on exact backbone)
    
  • Mechanism: Nucleophilic substitution where the amine attacks the carbonyl carbon, displacing the chloride ion.

  • Key Advantage: Carbamate bonds are often more resistant to enzymatic cleavage in plasma compared to the amide bonds formed by NHS esters, offering a "stealth" stability profile for certain payloads.

Comparative Performance: Chloroformate vs. Alternatives

The following table contrasts mPEG3-Chloroformate with its two primary competitors: mPEG3-NHS Ester and mPEG3-p-Nitrophenyl Carbonate (pNP).

FeaturemPEG3-ChloroformatemPEG3-NHS EstermPEG3-pNP Carbonate
Reactive Group Chloroformate (-COCl)N-Hydroxysuccinimidep-Nitrophenyl Carbonate
Linkage Formed Carbamate (Urethane)AmideCarbamate (Urethane)
Reactivity Very High (Fast kinetics)HighModerate (Slower kinetics)
Hydrolytic Stability Low (Moisture sensitive)Moderate (

~min/hours)
High
MS Signature [M-Cl+OCH3]+ (Methyl carbonate artifact)Loss of NHS (115 Da)Loss of pNP (139 Da)
Leaving Group Chloride (

)
NHSp-Nitrophenol (Yellow)

Expert Insight: While NHS esters are the gold standard for ease of use, mPEG3-Chloroformate is preferred when a carbamate linkage is specifically required for metabolic stability, or when the amine nucleophile is sterically hindered and requires a more aggressive electrophile.

Part 2: Mass Spectrometry Characterization Strategies

Direct analysis of mPEG3-chloroformate by LC-MS is prone to artifacts because the chloroformate moiety rapidly hydrolyzes on-column or in aqueous mobile phases. Therefore, a Derivatization-First approach is the only self-validating method to confirm "active" content versus "hydrolyzed" impurity.

Workflow 1: Intact Purity via Direct Infusion (Qualitative)

Use this method to detect the presence of the intact chloroformate and hydrolyzed mPEG3-OH.

  • Instrument: ESI-QTOF or Orbitrap (Positive Mode).

  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). Strictly NO water/methanol.

  • Protocol:

    • Dilute mPEG3-Chloroformate to 10 µM in anhydrous MeCN.

    • Infuse directly into the source at 5-10 µL/min.

    • Target Ions: Look for

      
       or 
      
      
      
      .
    • Artifact Warning: If Methanol is used as a solvent, you will instantly form the methyl carbonate derivative (

      
      ), leading to a false mass shift (+31 Da vs mPEG3-OH).
      
Workflow 2: The Self-Validating Benzylamine Assay (Quantitative)

This is the gold-standard protocol. By reacting the chloroformate with a model amine (benzylamine), you convert the unstable reactive group into a stable carbamate that can be quantified by standard LC-MS.

Protocol Steps:

  • Quenching (Derivatization):

    • Dissolve 1 mg mPEG3-Chloroformate in 100 µL anhydrous DCM.

    • Add 2.0 equivalents of Benzylamine (excess).

    • Add 2.0 equivalents of Triethylamine (TEA) as a base scavenger.

    • Incubate RT for 15 mins.

    • Evaporate solvent and reconstitute in 50:50 Water:MeCN.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Gradient: 5-95% MeCN in 0.1% Formic Acid over 10 mins.

    • Detection: ESI+ MS.

Data Interpretation:

  • Peak A (Product): mPEG3-Benzyl-Carbamate. (Indicates active reagent).

  • Peak B (Impurity): mPEG3-OH (Hydrolysis product). (Indicates inactive reagent).

  • Calculation: % Activity = Peak Area A / (Peak Area A + Peak Area B) * 100.

Part 3: Visualization of Analytical Logic

The following diagram illustrates the critical decision pathways in characterizing these moisture-sensitive derivatives.

G Sample mPEG3-Chloroformate Sample Direct Direct Infusion MS (Anhydrous MeCN) Sample->Direct Qualitative Check Deriv Derivatization Assay (w/ Benzylamine) Sample->Deriv Quantitative QC Result_Direct Spectrum: [M+Na]+ Risk: Hydrolysis Artifacts Direct->Result_Direct Result_Stable Stable Carbamate Conjugate Deriv->Result_Stable Forms Stable Bond LCMS LC-MS Analysis (C18 Column) Result_Stable->LCMS Quant Quantification: Active vs. Hydrolyzed LCMS->Quant

Caption: Analytical workflow distinguishing qualitative direct infusion from the quantitative derivatization assay required for unstable chloroformates.

Part 4: Fragmentation Pathways (CID)

Understanding the fragmentation of mPEG3 derivatives is crucial for confirming the payload attachment in complex ADCs.

Characteristic Fragmentation (ESI-MS/MS):

  • PEG Backbone: Sequential loss of ethylene glycol units (

    
    ).[1]
    
    • Diagnostic: The "picket fence" pattern in MS2 spectra.

  • Carbamate Cleavage:

    • Upon Collision Induced Dissociation (CID), the carbamate bond often cleaves to release

      
       and the amine.
      
    • mPEG3-Chloroformate Derivative: The mPEG3 chain will generate a characteristic oxonium ion series (e.g.,

      
       89, 133, 177).
      

Fragmentation Precursor Precursor Ion [mPEG3-Carbamate-R + H]+ Transition CID Fragmentation Precursor->Transition Frag1 PEG Oxonium Series (m/z 45, 89, 133...) Transition->Frag1 Backbone Scission Frag2 Neutral Loss: CO2 (-44 Da) Transition->Frag2 Carbamate Decay Frag3 Amine Payload Ion [R-NH3]+ Transition->Frag3 Reporter Ion

Caption: ESI-MS/MS fragmentation pathway showing diagnostic ions for mPEG3 carbamate conjugates.

References
  • Schuster, R. J., et al. (2025). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign. Retrieved from [Link]

  • Husek, P. (1998). Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents. Journal of Chromatography B. Retrieved from [Link]

Sources

Validation

HPLC Methodologies for Impurity Profiling of 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate: A Comparative Guide

Executive Summary 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate (commonly referred to as mPEG3-chloroformate, CAS: 3112-56-1) is a critical monofunctional PEGylating reagent used in bioconjugation to improve the pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate (commonly referred to as mPEG3-chloroformate, CAS: 3112-56-1) is a critical monofunctional PEGylating reagent used in bioconjugation to improve the pharmacokinetic properties of peptides and small molecules[1]. Because the stoichiometry of PEGylation relies on the purity of the active chloroformate, detecting trace impurities—such as hydrolysis products and synthetic byproducts—is a strict regulatory requirement.

This guide objectively compares two primary High-Performance Liquid Chromatography (HPLC) methodologies for analyzing mPEG3-chloroformate: Pre-column Derivatization with UV Detection and Direct Analysis via Charged Aerosol Detection (CAD) . By examining the causality behind these analytical choices, this document provides researchers with self-validating protocols to ensure scientific integrity and accurate mass balance calculations.

The Chemical Context & Analytical Challenges

Analyzing mPEG3-chloroformate presents two distinct physicochemical challenges:

  • Lack of a Strong Chromophore: The oligo(ethylene glycol) tail (mPEG3) possesses no inherent UV absorbance. The chloroformate group has only weak absorbance in the low UV range (<220 nm), where mobile phase solvents heavily interfere[2].

  • High Electrophilic Reactivity: Chloroformates are highly susceptible to nucleophilic acyl substitution[1]. If injected directly into a standard reversed-phase HPLC (RP-HPLC) system utilizing aqueous mobile phases, the reagent will undergo on-column hydrolysis. This leads to peak tailing, irreproducible retention times, and an artificial overestimation of the primary degradation impurity: mPEG3-OH.

Impurity Degradation Pathway

In the presence of atmospheric moisture or aqueous solvents, mPEG3-chloroformate degrades into mPEG3-OH, releasing hydrochloric acid and carbon dioxide. Furthermore, the newly formed mPEG3-OH can act as a nucleophile, reacting with intact mPEG3-chloroformate to form a bis-mPEG3-carbonate dimer.

ImpurityPathway A mPEG3-Chloroformate (Active Reagent) B mPEG3-OH (Hydrolysis Impurity) A->B + H2O - HCl, - CO2 C Bis-mPEG3-Carbonate (Dimer Impurity) A->C + mPEG3-OH - HCl

Caption: Degradation pathway of mPEG3-chloroformate yielding primary impurities.

Methodological Comparison: Derivatization-UV vs. Direct-CAD

To overcome the lack of a chromophore and the instability of the chloroformate, analysts must choose between altering the molecule (Method A) or utilizing universal, mass-based detection (Method B).

Method A: Pre-column Derivatization with UV Detection

The Causality: By reacting the sample with an excess of a strong, UV-active nucleophile (such as aniline) prior to injection, the reactive chloroformate is intentionally quenched to form a highly stable phenyl carbamate. This serves a dual purpose: it halts any further moisture-driven degradation, and it tags the active molecule with a strong


 transition chromophore detectable at 254 nm. Because the mPEG3-OH impurity lacks the electrophilic chloroformate group, it does not react with aniline and remains invisible to the UV detector at 254 nm. Therefore, this method is highly specific for quantifying the active reagent but cannot directly quantify the mPEG3-OH impurity.
Method B: Direct RP-HPLC with Charged Aerosol Detection (CAD)

The Causality: CAD is a universal, mass-based detector that measures the charge transferred to dried analyte particles[3]. Unlike Evaporative Light Scattering Detection (ELSD), which suffers from non-linear responses and signal drop-off for low-molecular-weight semi-volatile PEGs[4], CAD provides a uniform response independent of chemical structure[3]. To prevent on-column hydrolysis, the sample must be prepared in anhydrous aprotic solvents, and the chromatography must be rapid. To ensure the mPEG3-OH impurity and the intact chloroformate yield identical response factors for accurate mass balance, an inverse gradient is employed post-column to maintain a constant solvent composition entering the nebulizer[3].

Workflow cluster_0 Method A: Derivatization + UV cluster_1 Method B: Direct CAD / ELSD Sample mPEG3-Chloroformate Sample D1 Quench with Aniline (Pre-column) Sample->D1 C1 Anhydrous Sample Prep (Aprotic Solvent) Sample->C1 D2 RP-HPLC Separation (Aqueous/Organic) D1->D2 D3 UV Detection (254 nm) D2->D3 C2 RP-HPLC Separation (Inverse Gradient) C1->C2 C3 CAD Detection (Universal Mass) C2->C3

Caption: Comparison of HPLC workflows for mPEG3-chloroformate impurity profiling.

Quantitative Performance Comparison

The following table synthesizes the experimental performance metrics of both methodologies when analyzing mPEG3-chloroformate and its impurities.

ParameterMethod A: Aniline Derivatization + UVMethod B: Direct RP-HPLC + CAD (Inverse Gradient)
Primary Use Case Assay of active mPEG3-chloroformateComprehensive impurity profiling & mass balance
Detection Principle UV Absorbance (254 nm)Nebulization & Electrometer Charge Measurement
Specificity High for active chloroformate; blind to mPEG3-OHUniversal; detects all non-volatile components
Limit of Detection (LOD) ~0.05% (relative to active peak)~4 ng on-column (highly sensitive for trace impurities)[3]
Linearity Excellent (

)
Excellent with inverse gradient mitigation (

)
Sample Prep Complexity Moderate (Requires precise derivatization time)Low (Dilute and shoot), but strictly anhydrous
Risk of On-Column Degradation Zero (Analyte is stabilized pre-column)Moderate (Requires rapid elution to minimize hydrolysis)

Validated Experimental Protocols

Protocol A: Pre-column Derivatization with UV Detection

This protocol is a self-validating system: it includes a reagent blank to ensure aniline peaks do not co-elute with the derivatized product.

  • Reagent Preparation: Prepare a derivatization solution of 2% (v/v) aniline in anhydrous acetonitrile.

  • Sample Derivatization:

    • Accurately weigh ~10 mg of mPEG3-chloroformate into a dry 10 mL volumetric flask.

    • Add 5 mL of the aniline derivatization solution.

    • Stir at room temperature for 15 minutes to ensure complete nucleophilic acyl substitution.

    • Dilute to volume with mobile phase A (0.1% TFA in Water).

  • System Validation (Blank): Prepare a blank by mixing 5 mL of the aniline solution with 5 mL of mobile phase A.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or equivalent).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Interpretation: The derivatized mPEG3-phenylcarbamate will elute as a sharp, strongly absorbing peak. Subtract any peaks present in the reagent blank.

Protocol B: Direct Analysis via CAD with Inverse Gradient

This protocol is a self-validating system: the inverse gradient ensures that the nebulization efficiency remains constant, validating the assumption that the response factor for mPEG3-OH equals that of mPEG3-chloroformate[3].

  • System Preparation (Dual Pump):

    • Analytical Pump: Drives the separation through the column.

    • Make-up Pump: Bypasses the column and tees into the flow path after the column but before the CAD detector.

  • Mobile Phases:

    • Phase A: MS-grade Water (No non-volatile buffers).

    • Phase B: MS-grade Acetonitrile.

  • Sample Preparation:

    • Dissolve ~5 mg of mPEG3-chloroformate in 10 mL of strictly anhydrous acetonitrile to prevent pre-injection hydrolysis. Analyze immediately.

  • Chromatographic Conditions:

    • Column: PLRP-S 100Å or equivalent polymeric column (ideal for PEG analysis)[2].

    • Analytical Gradient: 10% B to 60% B over 15 minutes at 0.5 mL/min.

    • Inverse Gradient (Make-up Pump): Programmed to mirror the analytical pump (e.g., 90% B to 40% B) at 0.5 mL/min. The combined flow entering the CAD is always 1.0 mL/min with a constant 50% B composition.

    • CAD Settings: Evaporator temperature optimized for semi-volatiles (e.g., 35 °C)[4].

  • Data Interpretation: Calculate the relative area percent of the mPEG3-OH peak, the bis-mPEG3-carbonate dimer, and the intact mPEG3-chloroformate. Because the solvent composition entering the CAD is constant, area percent directly correlates to mass percent.

Conclusion & Recommendation

For routine assay and release testing of the active mPEG3-chloroformate reagent, Method A (Derivatization-UV) is recommended due to its robustness, high specificity, and immunity to on-column degradation. However, for comprehensive impurity profiling, mass balance calculations, and stability indicating studies, Method B (Direct CAD with Inverse Gradient) is mandatory. CAD's uniform response allows for the accurate quantitation of trace mPEG3-OH and dimer impurities without the need for individual reference standards, ensuring the highest level of scientific rigor in bioconjugation quality control.

References

  • Benchchem - 2-[2-(2-methoxyethoxy)
  • Source: LCMS.
  • Agilent Technologies - High Resolution Analysis of Polyethylene Glycol using HPLC with ELSD Source: Agilent URL
  • Ingenieria Analitica - Optimization of ELSD Conditions using PEG 400 Source: Ingenieria Analitica / Agilent Technologies URL

Sources

Comparative

Mechanistic Causality: Why Linker Chemistry Dictates Stability

The selection of an optimal linker is a critical determinant of a drug conjugate’s pharmacokinetic profile, efficacy, and safety[1]. In the design of targeted therapies, prodrugs, and peptide-drug conjugates (PDCs), shor...

Author: BenchChem Technical Support Team. Date: March 2026

The selection of an optimal linker is a critical determinant of a drug conjugate’s pharmacokinetic profile, efficacy, and safety[1]. In the design of targeted therapies, prodrugs, and peptide-drug conjugates (PDCs), short discrete polyethylene glycol (PEG) chains, such as mPEG3 (methoxy-triethylene glycol), are frequently utilized to enhance aqueous solubility and modulate physicochemical properties[2]. However, the chemical moiety used to conjugate the mPEG3 chain to the payload—typically an ester or a carbamate—dictates the in vivo stability of the entire construct[3][].

This guide provides an objective, data-driven comparison of mPEG3 carbamates versus mPEG3 esters, detailing the mechanistic causality behind their stability profiles and providing field-proven protocols for their evaluation.

The stark contrast in stability between ester and carbamate linkages stems from fundamental differences in their electronic structures and their respective affinities for systemic enzymes.

mPEG3 Esters (-COO-): Ester linkages are characterized by a highly electrophilic carbonyl carbon. In aqueous physiological environments (pH 7.4), this carbon is susceptible to nucleophilic attack by hydroxyl ions, leading to chemical hydrolysis. More critically, in systemic circulation, esters are rapidly recognized and cleaved by ubiquitous esterases, such as human carboxylesterase 1 and 2 (hCE1/hCE2)[5]. This non-specific enzymatic degradation often results in premature payload release, reducing the amount of intact conjugate that reaches the target site[3].

mPEG3 Carbamates (-NH-COO-): Carbamate linkages offer a superior balance of stability and controlled release[1]. The nitrogen atom adjacent to the carbonyl group donates its lone pair of electrons into the carbonyl pi-system via resonance. This delocalization significantly reduces the electrophilicity of the carbonyl carbon, rendering it highly resistant to chemical hydrolysis by water or hydroxyl ions[1][2]. Furthermore, carbamates are generally poor substrates for non-specific plasma carboxylesterases[5]. Unless specifically engineered with self-immolative spacers (e.g., Val-Cit-PABC) designed for targeted protease cleavage[1][3], simple alkyl or PEGylated carbamates remain highly stable in systemic circulation[].

G Ester mPEG3-Ester CES Carboxylesterases (Plasma) Ester->CES High Affinity OH Hydroxyl Ions (pH 7.4 Buffer) Ester->OH Electrophilic Carbamate mPEG3-Carbamate Carbamate->CES Poor Substrate Carbamate->OH Resonance Stabilized Deg1 Rapid Hydrolysis (t½ < 1h) CES->Deg1 Stab1 Enzymatic Resistance (t½ > 24h) CES->Stab1 Deg2 Slow Hydrolysis (t½ ~ 20h) OH->Deg2 Stab2 Chemical Stability (t½ > 7 days) OH->Stab2

Mechanistic pathways of degradation and stability for mPEG3 esters vs carbamates.

Quantitative Stability Comparison

The following table synthesizes quantitative stability data derived from comparative hydrolytic and enzymatic assays. Half-life (


) is used as the primary metric for stability[1].
Linker TypeMediumConditionMechanism of CleavageHalf-life (

)
mPEG3-Ester Buffer (pH 1.2)37°CAcid-catalyzed hydrolysis> 6 hours[5]
mPEG3-Ester Buffer (pH 7.4)37°CBase-catalyzed hydrolysis~ 15 - 24 hours
mPEG3-Ester Human Plasma37°CEnzymatic (hCE1/hCE2)< 1 hour[5][6]
mPEG3-Carbamate Buffer (pH 1.2)37°CAcid-catalyzed hydrolysis> 24 hours[5]
mPEG3-Carbamate Buffer (pH 7.4)37°CBase-catalyzed hydrolysis> 7 days[1]
mPEG3-Carbamate Human Plasma37°CEnzymatic resistance> 24 hours[1][]

Note: N-monosubstituted carbamates may exhibit slightly faster hydrolysis than N,N-disubstituted carbamates due to the potential formation of an isocyanate intermediate, but both remain vastly superior to esters in plasma[2][7].

Experimental Methodologies

To ensure scientific integrity, the evaluation of linker stability must rely on self-validating experimental systems. Below are the authoritative protocols for assessing the stability of mPEG3 conjugates.

Protocol A: In Vitro Plasma Stability Assay (LC-MS/MS)

This protocol determines the susceptibility of the linker to systemic esterases.

Self-Validating System Design:

  • Positive Control: Procaine or a known standard ester must be run in parallel to confirm the enzymatic activity of the plasma batch.

  • Negative Control: Heat-inactivated plasma (incubated at 56°C for 30 mins) is used to differentiate chemical hydrolysis from enzymatic cleavage.

  • Internal Standard (IS): A stable-isotope labeled analog is spiked during the quench phase to correct for matrix effects and extraction recovery variations.

Step-by-Step Workflow:

  • Preparation: Pre-warm pooled human plasma (K2EDTA) to 37°C. Prepare a 1 mM stock solution of the mPEG3 conjugate in DMSO.

  • Incubation: Spike the conjugate into the plasma to a final concentration of 1 µM (ensure DMSO is ≤ 1% to prevent esterase denaturation). Incubate in a shaking water bath at 37°C.

  • Aliquot & Quench (Causality): At predetermined time points (0, 15, 30, 60, 120, 240 mins, and 24 hrs), extract a 50 µL aliquot. Immediately add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid and the Internal Standard. Causality: The organic solvent precipitates plasma proteins, instantly halting enzymatic activity, while the acidic pH stabilizes the carbamate/ester bonds to lock the time-point accuracy.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an LC-MS/MS system. Quantify the remaining intact conjugate by calculating the peak area ratio of the analyte to the IS.

  • Data Processing: Plot the natural log of the remaining percentage versus time. Calculate the half-life using pseudo-first-order kinetics (

    
    ).
    

G Step1 1. Incubation 37°C in Plasma Step2 2. Aliquot & Quench Ice-Cold ACN + IS Step1->Step2 Step3 3. Centrifugation Precipitate Proteins Step2->Step3 Step4 4. LC-MS/MS Quantify Remaining % Step3->Step4 Step5 5. Kinetic Analysis Calculate t½ Step4->Step5

Workflow for self-validating LC-MS/MS plasma stability assay.

Protocol B: pH-Dependent Chemical Hydrolysis Assay

This protocol isolates chemical stability from enzymatic factors, mimicking different physiological compartments (e.g., stomach, endosomes, blood)[1].

Self-Validating System Design:

  • Isothermal Control: Conducted in a tightly regulated incubator to prevent temperature-induced kinetic variations.

  • Mass Balance Verification: The assay must monitor both the disappearance of the intact mPEG3 conjugate and the stoichiometric appearance of the free payload to confirm that hydrolysis is the sole degradation pathway.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 0.1 M buffers at pH 1.2 (HCl/KCl), pH 5.5 (Acetate), and pH 7.4 (Phosphate). Causality: These specific pH levels simulate the gastric environment, lysosomal/endosomal compartments, and systemic circulation, respectively[1][5].

  • Incubation: Dissolve the mPEG3 conjugate to a final concentration of 10 µM in the respective buffers (using ≤ 5% co-solvent like methanol if solubility is an issue). Incubate at 37°C.

  • Sampling: Withdraw aliquots at 0, 1, 2, 4, 8, 24, and 48 hours. Direct injection into an HPLC-UV or LC-MS system is permissible since no proteins are present.

  • Quantification: Measure the concentration of the intact conjugate and the released payload.

Conclusion & Application in Drug Design

The experimental data and mechanistic chemistry overwhelmingly support the use of mPEG3 carbamates over mPEG3 esters when systemic stability is the primary objective[1][3]. While esters are highly susceptible to premature cleavage by plasma carboxylesterases[5], carbamates leverage resonance stabilization to resist both chemical hydrolysis and non-specific enzymatic degradation[1][2].

For drug development professionals engineering ADCs, PDCs, or long-circulating prodrugs, the carbamate linkage ensures that the payload remains securely attached to its PEG modifying group during systemic transit, thereby maximizing targeted delivery and minimizing off-target toxicity[3][].

References

  • A Comparative Guide to the Hydrolytic Stability of Carbamate Linkers in Drug Delivery. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu1YmXVGkQiytCbj28GPoxvktP-a4161lYez3NHPEuMJREmo9QnQAg9VoUgjLGNgHVPvUG9Wcp1Pi4hUQPUphJjGV9qmz1ndWVHfOAnT2HljJwyL5RvBdjmJfTHO-tKUJLWsoeDEGnOcQ61GuIS3gHLXN_FZqjFJhK_q65_zQjPoNxDCkQIKcAd1yrefFLJHS_z6h6oi2wOaKp1bBscbYCAQV7Ux8bjcOkSWiXofNKPwvm]
  • N-Monosubstituted Methoxy-oligo(ethylene glycol) Carbamate Ester Prodrugs of Resveratrol. PubMed Central (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEEGnDylCsERJQCloGgg97wbtt4HcGsX64_65z6L1_INPO_D5LxL5IGgy-9OyUrDB5z2pDR20YAdG0o6uLcy5nvz9CO16pqI4yXgECDlvuNr5w6v9kUpvSzopIEjQcHG1QHtudr7s_g8rwL0U=]
  • Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. PubMed (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6Evuc0QSjoE7gmRZe1A4gi9I7hBQFsfSwYl2D7xvaplu6so0_KTlEWxqdrr94pxY3h5RTEKU6ht0d34KWJ6xPxuqzdNbUZyxZJ_1lNZvSchnJCpcrMbStxO-T5saFSDmQjoPe]
  • Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL-ZDW4CeLWQJU5BZ9alf-ZCwf8vruXtOI2OCN9Tf4eFpya9k-mcwgww8gvqYdVgbGkJ1v_g0ULwLoQt8nYo4Udhgy3Zyui_4hPO0W1DcuBwdL-xV1rF8XcHM4px3nFcOTvteP9W0qc5oLa-0nrgt5gLneLg==]
  • Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PubMed Central (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi6wqhSO-dQxhbWpFWXP9yGW90kcgiZ-AEus1EcKI-FyqY3Ha-yDV_sntGPiJq1QbE-o78q6XticAgvd5i3TH3ZdY7lWt5VF8lmzLv7-RX6suvD0knxmeVvGK1Z-9oZDhxczDlU0WqpkTgBV0=]
  • Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. BOC Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdN2FdT7NXojBml5cFxbGfUa4seVkmh79Z35Sn16a2MFyo6gnOZT-TIfsiDV_NjfnctjSl1Ls64UdioR9cGPPeNVGWK2lMNVYzIuw-j6nQIMCM7X5SvfButkRB3afPWfzocBuWGzKJUjuy-kNH9pexkKeWnJs9mpqlzkvLD54PSlKxbGevcTYqjrJ0n3xv_KhErh35qN67WX9c2vIIvHXRNH4YLCf6]

Sources

Validation

Comparative Guide: Chromatographic Separation of Hydrolyzed mPEG3 Alcohol from mPEG3 Chloroformate

Executive Summary In the synthesis of Antibody-Drug Conjugates (ADCs) and PROTAC linkers, mPEG3-Chloroformate is a critical electrophilic intermediate. Its purity is paramount; however, its high reactivity with moisture...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of Antibody-Drug Conjugates (ADCs) and PROTAC linkers, mPEG3-Chloroformate is a critical electrophilic intermediate. Its purity is paramount; however, its high reactivity with moisture leads to rapid hydrolysis, reverting it to the starting material, mPEG3-Alcohol (mPEG3-OH) .

Differentiating these two species is analytically challenging due to:

  • Structural Similarity: They differ only by a carbonyl-chloride moiety.

  • Lack of Chromophores: mPEG3-OH is UV-transparent, rendering standard UV/Vis detection ineffective.

  • Instability: The chloroformate hydrolyzes on-column in standard aqueous Reversed-Phase (RP) conditions.

This guide compares two distinct chromatographic approaches:

  • The Direct Method (Recommended): Non-Aqueous Normal Phase HPLC (NP-HPLC) using Evaporative Light Scattering Detection (ELSD).

  • The Alternative Method (Benchmark): Derivatization-based Reversed-Phase HPLC (RP-HPLC).

The Challenge: Hydrolysis & Detection

The fundamental difficulty in analyzing mPEG3-chloroformate is its moisture sensitivity. In the presence of water (even atmospheric moisture), the following degradation occurs:



Standard RP-HPLC uses aqueous mobile phases, which causes the analyte to degrade during the analysis, yielding false-negative purity results. Furthermore, the absence of aromatic rings in mPEG3 chains necessitates universal detectors like ELSD or CAD (Charged Aerosol Detection) rather than UV.

Method A: Direct Non-Aqueous NP-HPLC (The "Product")

This method utilizes a polar stationary phase with a non-polar, strictly anhydrous mobile phase. It separates species based on the polarity difference between the hydroxyl group (highly polar) and the chloroformate group (moderately polar).

Mechanism of Action

The mPEG3-OH interacts strongly with the polar stationary phase via hydrogen bonding. The mPEG3-chloroformate, lacking the hydroxyl hydrogen donor, elutes significantly earlier.

Experimental Protocol
  • System: HPLC with ELSD (Low-temperature drift tube recommended).

  • Column: Diol-Bonded Silica (e.g., Luna Diol or equivalent), 5 µm, 150 x 4.6 mm.

    • Why Diol? Diol phases are less acidic than bare silica, reducing the risk of catalytic degradation of the chloroformate.

  • Mobile Phase A:

    
    -Hexane (Dried over 3Å molecular sieves).
    
  • Mobile Phase B: Ethyl Acetate (Dried over 3Å molecular sieves).

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold)

    • 2–15 min: 10%

      
       60% B
      
    • 15–20 min: 60% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Sample Diluent: Anhydrous Dichloromethane (DCM).

  • Detection: ELSD (Temp: 40°C, Gain: 8).

Performance Characteristics
  • Retention Times: mPEG3-OCOCl (~4.5 min) vs. mPEG3-OH (~12.0 min).

  • Advantages: rapid (20 min run), no sample preparation, direct visualization of the active species.

  • Risks: Requires strict exclusion of moisture. Solvents must be <50 ppm H2O.

Method B: Derivatization RP-HPLC (The Alternative)

This is the industry-standard "indirect" method. The reactive chloroformate is converted into a stable carbamate using a secondary amine. The unreacted alcohol does not participate in this reaction.

Mechanism of Action

Morpholine reacts rapidly with mPEG3-chloroformate to form mPEG3-Morpholine Carbamate. This derivative is hydrolytically stable and can be analyzed using standard aqueous RP-HPLC.

Experimental Protocol

Step 1: Derivatization

  • Take 100 µL of sample (mPEG3-OCOCl).

  • Add 900 µL of Derivatization Reagent (10% Morpholine in Acetonitrile).

  • Vortex and incubate at RT for 5 minutes.

    • Chemistry:

      
      .
      

Step 2: HPLC Analysis

  • Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 100 x 4.6 mm.

  • Mobile Phase A: Water (0.1% Formic Acid).[1]

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: ELSD or CAD.

Performance Characteristics
  • Retention Times: mPEG3-OH (early eluting) vs. mPEG3-Carbamate (late eluting, more hydrophobic).

  • Advantages: Extremely robust; insensitive to moisture during the HPLC run; samples are stable for days.

  • Risks: Incomplete derivatization can lead to underestimation of purity.

Comparative Analysis

The following table summarizes the operational differences between the two methods.

FeatureMethod A: Direct Non-Aqueous NP-HPLCMethod B: Derivatization RP-HPLC
Analyte State Native (Chloroformate)Derivatized (Carbamate)
Sample Prep Time < 1 min (Dilution only)10–15 min (Reaction step)
Moisture Sensitivity High (System must be dry)Low (Reaction quenches reactivity)
Detection Limit (LOD) ~0.1% w/w (ELSD dependent)~0.05% w/w (Better peak shape)
Throughput High (Ideal for Process Monitoring)Medium (Ideal for Final QC)
Specificity Separates based on PolaritySeparates based on Hydrophobicity

Visualizations

Figure 1: Analytical Workflow Decision Tree

Workflow Start Start: mPEG3-OCOCl Sample Decision Is Moisture Control Possible? Start->Decision MethodA Method A: Direct NP-HPLC (Anhydrous Hexane/EtOAc) Decision->MethodA Yes (In-Process Control) MethodB Method B: Derivatization (Morpholine Quench) Decision->MethodB No (Final QC / Stable Sample) AnalysisA Separation: Polar Interactions (Diol Column) MethodA->AnalysisA AnalysisB Separation: Hydrophobic Interactions (C18 Column) MethodB->AnalysisB Result Result: % Purity Calculation AnalysisA->Result AnalysisB->Result

Caption: Decision matrix for selecting between direct non-aqueous analysis and derivatization based on laboratory capabilities.

Figure 2: Chemical Pathways & Separation Logic

Pathways Substrate mPEG3-OCOCl (Reactive) Direct Direct Injection (Dry Solvents) Substrate->Direct Method A Reagent + Morpholine Substrate->Reagent Method B Impurity mPEG3-OH (Hydrolyzed) Sep1 Separation on Diol Phase (OH retains longer) Impurity->Sep1 Co-injects Sep2 Separation on C18 (Carbamate retains longer) Impurity->Sep2 No Reaction Direct->Sep1 Product mPEG3-Carbamate (Stable) Reagent->Product Product->Sep2

Caption: Mechanistic comparison showing how Method A separates native species while Method B stabilizes the analyte before separation.

References

  • Thermo Fisher Scientific. Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Retrieved from .

  • Waters Corporation. 2420 Evaporative Light Scattering Detector: Analysis of Polyethylene Glycol. Retrieved from .

  • National Environmental Methods Index. PEG-600 by Derivatization and HPLC (Method 1673). Retrieved from .

  • BenchChem. A Comparative Guide to HPLC Methods for Purity Assessment of Hydroxy-PEG12-Acid Products. Retrieved from .

  • LCGC International. Tips & Tricks: Trouble Analyzing PEGs? Retrieved from .

Sources

Comparative

Kinetic Profile &amp; Hydrolytic Stability: 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate

Topic: Kinetic Profile & Hydrolytic Stability of 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate (TEG-Cl) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Kinetic Profile & Hydrolytic Stability of 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate (TEG-Cl) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Logic

2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate (often abbreviated as TEG-Cl or mPEG3-Cl ) is a critical heterobifunctional linker used in antibody-drug conjugates (ADCs) and surface modification. Its utility relies on the reactivity of the chloroformate group (


) toward nucleophiles (amines, hydroxyls). However, this high reactivity comes with a trade-off: extreme hydrolytic instability .

This guide provides a kinetic analysis of TEG-Cl hydrolysis. Due to the niche nature of this specific PEGylated variant, kinetic parameters are derived via Structure-Kinetic Relationship (SKR) analysis, benchmarking it against experimentally validated alkyl and aryl chloroformates.

Key Insight: The presence of ether oxygens in the triethylene glycol chain exerts an electron-withdrawing inductive effect (


), increasing the electrophilicity of the carbonyl carbon compared to simple alkyl chains. Consequently, TEG-Cl exhibits a hydrolysis rate comparable to, or slightly faster than, ethyl chloroformate.
Mechanistic Analysis: The Hydrolysis Pathway

The hydrolysis of TEG-Cl in neutral water follows a Bimolecular Addition-Elimination (


)  mechanism. Unlike tertiary substrates that may proceed via 

(ionization), the primary alkyl nature of the TEG linker favors nucleophilic attack by water.
The Pathway
  • Nucleophilic Attack: Water attacks the carbonyl carbon.

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Collapse & Elimination: The tetrahedral intermediate collapses, expelling the chloride ion (

    
    ) and releasing 
    
    
    
    and the corresponding alcohol (TEG-OH).

HydrolysisMechanism Figure 1: Bimolecular Addition-Elimination Mechanism of TEG-Cl Hydrolysis. Start TEG-Chloroformate (R-O-CO-Cl) TS Tetrahedral Intermediate Start->TS Water H₂O (Nucleophile) Water->TS Attack (k1) Products Products: TEG-OH + CO₂ + HCl TS->Products Collapse (k2) -Cl⁻, -CO₂

Comparative Kinetic Performance Guide

The following table benchmarks TEG-Cl against standard chloroformate alternatives. The "Estimated Half-Life" for TEG-Cl is derived from the inductive similarity to 2-methoxyethyl chloroformate.

Table 1: Comparative Hydrolytic Stability at 25°C (pH 7.0)

CompoundStructure TypeEst.[1][2][3][4] Half-Life (

)
Reactivity DriverMechanism
TEG-Cl (Target) Primary Alkyl (Ether-substituted)< 20 min -I Inductive Effect: Ether oxygens increase carbonyl electrophilicity.

(Addition-Elimination)
Ethyl Chloroformate Primary Alkyl~53 minStandard Baseline: Moderate steric/electronic balance.

Methyl Chloroformate Methyl~1.4 minSteric Accessibility: Minimal hindrance allows rapid water attack.

Phenyl Chloroformate Aryl< 5 minResonance/Induction: Phenoxide is a superior leaving group.

Isopropyl Chloroformate Secondary Alkyl> 60 minSteric Hindrance: Bulky group slows nucleophilic attack.Mixed (

/

)

*Note: Baseline values for Methyl/Ethyl Chloroformate vary by ionic strength but consistently show rapid degradation in minutes (Queen, 1967).

Experimental Protocol: Conductometric Kinetic Assay

To validate the specific half-life of your TEG-Cl batch, use this self-validating conductometric protocol. This method relies on the fact that hydrolysis releases HCl , causing a linear increase in solution conductivity over time.

Methodology

Objective: Determine the observed pseudo-first-order rate constant (


).

Reagents:

  • Solvent: 10% Dioxane / 90% Water (v/v) (Maintains solubility while simulating aqueous conditions).

  • Analyte: TEG-Cl (Freshly distilled or opened).

  • Equipment: Conductivity meter with data logging, jacketed beaker (25°C).

Workflow Diagram:

ExperimentalProtocol Figure 2: Conductometric Determination of Hydrolysis Kinetics. Step1 1. Baseline Stabilization Equilibrate 50mL Solvent at 25°C ± 0.1°C Step2 2. Rapid Injection Inject 10µL TEG-Cl (Final Conc < 10mM) Step1->Step2 Step3 3. Data Logging Record Conductivity (κ) every 5 seconds Step2->Step3 Step4 4. Infinity Point Allow reaction to proceed > 5-7 half-lives (κ_inf) Step3->Step4 Step5 5. Calculation Plot ln(κ_inf - κ_t) vs Time Slope = -k_obs Step4->Step5

Data Analysis (Self-Validation)
  • Linearity Check: Plot

    
     versus time (
    
    
    
    ).
  • Validation: The plot must be linear (

    
    ) for at least 3 half-lives. A deviation from linearity suggests solubility issues or competing side reactions.
    
  • Calculation:

    
    
    
    
    
Storage & Handling Implications

Based on the kinetic profile, TEG-Cl is classified as High Risk for Moisture Degradation .

  • Storage: Must be stored at -20°C under Argon/Nitrogen.

  • Usage: Allow the bottle to reach room temperature before opening to prevent condensation.

  • Solvents: Use only anhydrous solvents (< 50 ppm water) for conjugation reactions.

References
  • OECD SIDS. (2010). SIDS Initial Assessment Profile: Chloroformates Category. Organisation for Economic Co-operation and Development. Link

  • Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water.[5] Canadian Journal of Chemistry, 45(14), 1619–1629. Link

  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Alkyl Chloroformates. Journal of Organic Chemistry. Link

  • BenchChem. (2025). 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate Product Data & Stability Factors. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate

Operational Safety Guide: 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate Synonyms: mPEG3-Chloroformate, Triethylene glycol monomethyl ether chloroformate CAS: 105292-71-5 (Analogous safety profile to Ethyl Chloroformat...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate

Synonyms: mPEG3-Chloroformate, Triethylene glycol monomethyl ether chloroformate CAS: 105292-71-5 (Analogous safety profile to Ethyl Chloroformate, CAS 541-41-3) Formula: C₈H₁₅ClO₅ Molecular Weight: 226.65 g/mol

Part 1: Emergency Overview & Core Directive

⚠️ STOP & READ: IMMEDIATE HAZARD PROFILE This compound is a functionalized chloroformate . While the PEG chain reduces volatility compared to smaller analogs (like methyl chloroformate), the functional group remains highly reactive.

  • Primary Hazard: Corrosive (Skin/Eye) . Causes irreversible tissue damage.

  • Secondary Hazard: Inhalation Toxicity .[1] Vapors or aerosols are extremely irritating to the respiratory tract.

  • Reactivity: Moisture Sensitive . Hydrolyzes rapidly on contact with water/humidity to release Hydrochloric Acid (HCl) gas and Carbon Dioxide (CO₂). Pressure buildup in sealed waste containers can cause explosions.

Part 2: Personal Protective Equipment (PPE) Matrix

Scientific Rationale: Chloroformates are small, electrophilic molecules that can permeate standard nitrile gloves rapidly. The "Senior Scientist" standard requires redundancy.

PPE ComponentSpecificationOperational Logic
Primary Gloves Silver Shield / 4H (Laminate) Mandatory for direct handling. Nitrile degrades in <5 mins upon direct contact. Laminate offers >4h breakthrough protection.
Secondary Gloves Nitrile (5 mil minimum) Wear over the laminate gloves to provide dexterity and grip (laminate gloves are slippery).
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. Goggles seal against acid vapors released during hydrolysis.
Respiratory Full-Face Respirator (OV/AG) Only required outside a fume hood. Use Organic Vapor/Acid Gas (Yellow/Olive) cartridges.
Body Defense Tyvek Lab Coat + Apron Standard cotton coats absorb corrosive liquids. A chemical-resistant apron prevents soak-through to the torso.

Part 3: Operational Protocols

Pre-Operational Setup (The "Dry System" Rule)

Causality: Moisture is the enemy. Even ambient humidity can hydrolyze the reagent, generating HCl which corrodes metal needles and degrades the reagent purity.

  • Glassware: Flame-dried or oven-dried (120°C for >2 hours). Cool under a stream of dry Nitrogen/Argon.

  • Solvents: Must be anhydrous (<50 ppm H₂O). Chloroformates react violently with wet solvents.

  • Traps: Ensure the vacuum line has a base trap (NaOH pellets) to neutralize any evolved HCl vapors before they reach the pump.

Handling & Transfer (Syringe Technique)

Trustworthiness: This closed-system transfer prevents atmospheric exposure.

  • Purge: Insert a long needle connected to an inert gas line (N₂/Ar) into the reagent bottle septum to create positive pressure.

  • Withdraw: Use a gas-tight glass syringe with a Luer-lock needle. With positive pressure assisting, withdraw the required volume.

  • Transfer: Inject directly into the reaction vessel through a septum. Do not open the bottle or flask to air.

  • Needle Wash: Immediately draw anhydrous acetone into the used syringe and expel into a dedicated quenching beaker (see Section 3.3). Do not leave the syringe on the bench; residual reagent will hydrolyze and corrode the plunger.

The "Dropwise Quench" Disposal Protocol

Self-Validating System: You know the waste is safe when CO₂ evolution ceases and pH is neutral. WARNING: Never pour chloroformate waste directly into a solvent waste drum. It will pressurize and explode.

  • Reagent: 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃).

  • Vessel: Large beaker (3x the volume of waste) with a magnetic stir bar.

Step-by-Step:

  • Setup: Place the beaker with the basic solution in the fume hood. Chill to 0°C (ice bath) to manage the exotherm.

  • Addition: Add the waste chloroformate (or reaction mixture) dropwise to the stirring base.

    • Observation: You will see bubbling (CO₂) and heat generation.[2]

  • Validation:

    • Visual: Wait until bubbling stops completely.

    • Chemical:[3][4][5][6][7][8] Test pH. It must remain basic (pH > 8). If acidic, add more base.

  • Final Disposal: Once neutralized and at room temperature, the solution can be disposed of as aqueous basic waste (check local regulations).

Part 4: Visualization & Workflows

Operational Workflow Diagram

G Storage Storage (-20°C, Inert Gas) Prep Prep: Dry Glassware & Base Trap Storage->Prep Warm to RT Transfer Transfer: Syringe (Closed System) Prep->Transfer N2 Purge Reaction Reaction (Anhydrous) Transfer->Reaction Injection Quench Disposal: Dropwise into 10% NaOH Transfer->Quench Syringe Wash Reaction->Quench Waste Stream

Caption: Linear workflow emphasizing the "Closed System" to prevent hydrolysis and the specific quenching path for waste.

Emergency Response Decision Tree

Emergency Start SPILL DETECTED Size Assess Size Start->Size Small Minor (<5 mL) Inside Hood Size->Small Large Major (>5 mL) Or Outside Hood Size->Large ActionSmall 1. Cover with solid NaHCO3 2. Wait for bubbling to stop 3. Scoop to waste Small->ActionSmall ActionLarge 1. EVACUATE LAB 2. Close Doors 3. Call EHS/Fire Large->ActionLarge

Caption: Decision logic for spills. Note that outside-hood spills of chloroformates require immediate evacuation due to lachrymatory effects.

References

  • National Institutes of Health (PubChem). (2025). Compound Summary: Chloroformates & Safety Profile. Retrieved from [Link]

  • University of California, Santa Barbara. (2012). Standard Operating Procedure: Chloroform & Chloroformates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General Procedures for Handling Chloroformates. Retrieved from [Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate
Reactant of Route 2
Reactant of Route 2
2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate
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